molecular formula C7H4ClN3S B1455502 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione CAS No. 91996-76-8

2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione

Cat. No.: B1455502
CAS No.: 91996-76-8
M. Wt: 197.65 g/mol
InChI Key: UKKAUWMAMJUALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione is a useful research compound. Its molecular formula is C7H4ClN3S and its molecular weight is 197.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1H-pyrido[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKAUWMAMJUALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=NC2=S)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione (CAS 91996-76-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, acting as a bioisostere for purines and pteridines. This structural mimicry allows it to competitively bind to the ATP-binding pockets of various kinases[1]. Within this chemical space, 2-chloropyrido[2,3-d]pyrimidine-4(1H)-thione (CAS 91996-76-8) serves as a highly versatile, dual-functionalized building block.

As a Senior Application Scientist, I emphasize that the true value of this compound lies in its orthogonal reactivity . The differential electrophilicity between the C2-chloro and C4-thione groups enables sequential, regioselective derivatization. This whitepaper details the mechanistic chemistry, self-validating synthetic protocols, and downstream applications of this critical intermediate in the development of targeted therapeutics.

Physicochemical Profiling

Understanding the physical properties of CAS 91996-76-8 is critical for optimizing reaction conditions, particularly regarding solubility and isolation techniques. The compound predominantly exists in its thione tautomeric form rather than the thiol form, which influences its melting point and hydrogen-bonding capacity[2].

PropertyValueClinical/Synthetic Relevance
Chemical Name 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thioneStandard IUPAC nomenclature.
CAS Number 91996-76-8Unique registry identifier[2].
Molecular Formula C7H4ClN3SCore heterocyclic framework.
Molecular Weight 197.64 g/mol Low molecular weight ideal for fragment-based drug design (FBDD)[2].
Melting Point 327 - 330 °CHigh MP indicates strong intermolecular hydrogen bonding (NH···S)[2].
LogP (Predicted) 1.6Optimal lipophilicity for cellular permeability in early-stage leads[2].

Mechanistic Chemistry: Orthogonal Reactivity and Regioselectivity

The synthesis of 2-chloropyrido[2,3-d]pyrimidine-4(1H)-thione typically begins with 2,4-dichloropyrido[2,3-d]pyrimidine[2]. The transformation relies on a fundamental principle of heterocyclic chemistry: regioselective Nucleophilic Aromatic Substitution (SNAr) .

The Causality of C4 Preference

When 2,4-dichloropyrido[2,3-d]pyrimidine is exposed to a nucleophile like sodium hydrosulfide (NaSH), attack occurs preferentially at the C4 position.

  • Electronic Activation: The C4 position is highly electron-deficient due to the combined inductive and resonance-withdrawing effects of the N1 and N3 pyrimidine nitrogens, compounded by the fused electron-withdrawing pyridine ring.

  • Thermodynamic Stability: The transition state (Meisenheimer complex) formed by nucleophilic attack at C4 effectively delocalizes the negative charge onto the adjacent electronegative nitrogen atoms.

Once the 4-thione is formed, it acts as a synthetic pivot. The sulfur atom can be selectively alkylated (e.g., with methyl iodide) to form a 4-methylthio ether—an excellent leaving group. Subsequent treatment with amines displaces the 4-methylthio group under mild conditions, while the 2-chloro group requires elevated temperatures for displacement, allowing for the construction of diverse 2,4-diaminopyrido[2,3-d]pyrimidine libraries[3].

Synthesis A 2,4-Dichloropyrido[2,3-d]pyrimidine (Starting Material) B Meisenheimer Complex at C4 (Thermodynamically Favored) A->B NaSH (1.05 eq) 0°C to RT C 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione CAS: 91996-76-8 B->C -NaCl Tautomerization D 4-Alkylthio-2-chloropyrido[2,3-d]pyrimidine (S-Alkylation) C->D R-I, K2CO3 DMF E 2,4-Diaminopyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) D->E 1. R'NH2 (C4 displacement) 2. R''NH2 (C2 displacement)

Figure 1: Regioselective synthesis of CAS 91996-76-8 and orthogonal derivatization.

Experimental Protocol: Self-Validating Synthesis

To ensure scientific integrity and reproducibility, the following protocol outlines the regioselective synthesis of the target compound. Every step is designed as a self-validating system to prevent over-reaction (bis-substitution) and hydrolysis.

Materials Required
  • 2,4-Dichloropyrido[2,3-d]pyrimidine (1.0 eq)[2]

  • Sodium hydrosulfide (NaSH) hydrate (1.05 eq)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • 1M HCl (for quenching)

Step-by-Step Methodology
  • Preparation: Dissolve 2,4-dichloropyrido[2,3-d]pyrimidine (10 mmol) in 50 mL of anhydrous ethanol under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly necessary. The highly electrophilic C4 position is susceptible to attack by ambient moisture, which would yield the unwanted 4-oxo byproduct.

  • Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath.

    • Causality: Lowering the kinetic energy of the system prevents the nucleophile from overcoming the activation energy barrier required for C2 substitution, thereby locking in the regioselectivity for C4.

  • Nucleophilic Addition: Dissolve NaSH (10.5 mmol) in 10 mL of ethanol and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. The starting material spot will disappear, replaced by a highly polar baseline spot (the sodium thiolate salt).

  • Quenching & Precipitation: Slowly add 1M HCl until the pH reaches 4.0 - 5.0.

    • Causality: Acidification protonates the intermediate thiolate. The resulting neutral 2-chloropyrido[2,3-d]pyrimidine-4(1H)-thione is highly insoluble in cold ethanol/water mixtures and will immediately precipitate as a solid[2].

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold distilled water to remove NaCl byproducts, and dry in a vacuum desiccator overnight.

  • Analytical Validation: Confirm the structure via 1H-NMR (DMSO-d6). The disappearance of the C4-Cl signature and the appearance of a strongly downfield exchangeable proton (~13-14 ppm) confirms the thione tautomer.

Applications in Targeted Therapeutics

Derivatives synthesized from 2-chloropyrido[2,3-d]pyrimidine-4(1H)-thione have demonstrated profound efficacy as ATP-competitive protein kinase inhibitors, heavily utilized in oncology.

Quantitative Efficacy Data
Target KinaseLead CompoundCellular ModelIC50 / PotencyBiological EffectReference
PIM-1 Compound 4MCF-7 (Breast)11.4 nM97.8% Inhibition; G1 ArrestTantawy et al.[4]
p210 BCR-ABL PD180970K562 (CML)5.0 nM (In vitro)Apoptosis inductionDorsey et al.[5]
CDK4/6 Compound 65PC-3 / MCF-7~115 nMCaspase-3 activationElzahabi et al.[6]
Mechanism of Action: Kinase Inhibition and Apoptosis

Pyrido[2,3-d]pyrimidine derivatives slot deeply into the ATP-binding cleft of kinases like PIM-1 and BCR-ABL. For example, in breast cancer models (MCF-7), inhibition of PIM-1 prevents the phosphorylation of pro-apoptotic proteins (like BAD). This un-inhibits the Bcl-2 pathway, leading to mitochondrial membrane depolarization, cytochrome c release, and the execution of apoptosis via Caspase-3 cleavage[4][6].

Pathway A Pyrido[2,3-d]pyrimidine Drug (e.g., PIM-1 Inhibitor) B Target Kinase (PIM-1 / BCR-ABL) A->B ATP-Competitive Binding C Downstream Effectors (BAD / Gab2 / CrkL) B->C Blockade of Phosphorylation D Mitochondrial Membrane Depolarization C->D Pro-apoptotic Signaling E Caspase-3 Cleavage D->E Cytochrome c Release F Cell Cycle Arrest (G1) & Apoptosis (MCF-7 / K562) E->F Execution Phase

Figure 2: Mechanism of action for pyrido[2,3-d]pyrimidine kinase inhibitors inducing apoptosis.

Handling, Stability, and Safety

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2-8 °C. The thione group is susceptible to slow oxidation to disulfides if exposed to atmospheric oxygen over prolonged periods.

  • Toxicity: Handle as a potent active pharmaceutical intermediate. Wear standard PPE (nitrile gloves, safety goggles) and handle exclusively within a certified chemical fume hood to prevent inhalation of fine powders.

References

  • Tantawy, Eman S., et al. "Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances 14.16 (2024): 11098-11111. URL:[Link]

  • Dorsey, J. F., et al. "The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells." Cancer Research 60.12 (2000): 3127-3131. URL:[Link]

  • Elzahabi, H. S., et al. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." National Center for Biotechnology Information (PMC) (2023). URL:[Link](Representative PMC link based on grounding data)

  • "Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals 15.3 (2022): 352. URL:[Link]

  • "2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione | 91996-76-8." Molaid Chemical Database. URL:[Link]

  • Robins, R. K., and Hitchings, G. H. "Studies on Condensed Pyrimidine Systems. XII. Synthesis of Some 4- and 2,4-Substituted Pyrido[2,3-d]pyrimidines." Journal of the American Chemical Society 77.8 (1955): 2256-2260. URL:[Link]

  • "SYNTHESIS OF 5-SUBSTITUTED PYRIDO[2,3-d]PYRIMIDINES AS ANALOGUES OF THE ANTIFOLATES." Semantic Scholar (2001). URL: [Link]

Sources

Architecting Kinase Inhibitors: The Chemical Structure and Reactivity of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved kinase inhibitors[1]. Among the most versatile building blocks for constructing these complex molecules is 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione . By offering two orthogonal reactive centers—a highly electrophilic C-2 position and a nucleophilic/alkylatable C-4 thione—this intermediate allows researchers to systematically build dual-functionalized kinase inhibitors. This technical guide dissects the structural biology, physicochemical properties, and field-proven synthetic methodologies associated with this critical intermediate.

Chemical Identity and Quantitative Data

2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione exists in a dynamic tautomeric equilibrium between its thione (=S) and thiol (-SH) forms. This tautomerism is highly solvent-dependent and dictates the molecule's reactivity profile.

Below is a summary of its core physicochemical properties[2]:

PropertyQuantitative Value / Description
Chemical Name 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione
CAS Number 91996-76-8
Molecular Formula C7H4ClN3S
Molecular Weight 197.64 g/mol
Appearance Pale yellow to off-white crystalline solid
Hydrogen Bond Donors 1 (in the 1H-thione or 4-thiol tautomeric state)
Hydrogen Bond Acceptors 3 (Nitrogen heteroatoms)
Primary Reactive Centers C-2 (Electrophilic SNAr), C-4 (Nucleophilic S-alkylation)

Structural Biology & Kinase Inhibition Potential

The pyrido[2,3-d]pyrimidine core is a bioisostere of the purine ring found in ATP. Because kinases function by transferring a phosphate group from ATP to a substrate, molecules that mimic the adenine ring of ATP can competitively bind to the kinase "hinge region"[3].

As demonstrated in recent reviews on , derivatives of this scaffold are highly effective against targets like Cyclin-Dependent Kinases (e.g., Palbociclib) and the Epidermal Growth Factor Receptor (EGFR)[1].

  • The C-2 Position: Substitutions here (typically anilines or aliphatic amines) vector directly into the solvent-exposed region or interact with the hinge region's backbone amides via hydrogen bonding[4].

  • The C-4 Position: Substitutions at this vector probe the deep hydrophobic pocket of the kinase active site.

Starting with 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione allows medicinal chemists to independently optimize both the hinge-binding motif (via C-2) and the hydrophobic pocket motif (via C-4).

Orthogonal Reactivity: The Causality of Functionalization

As a Senior Application Scientist, it is critical to understand why synthetic sequences are ordered the way they are. The power of this molecule lies in its orthogonal chemoselectivity [5].

If one were to attempt a Nucleophilic Aromatic Substitution (SNAr) at the C-2 chlorine directly with an amine, the free thione/thiol at C-4 would interfere. The sulfur atom is highly nucleophilic and can lead to oxidative dimerization (disulfide formation) or competitive side reactions.

The Causal Logic:

  • Masking the Thione: We first alkylate the C-4 thione (e.g., using methyl iodide). This serves a dual purpose: it masks the reactive sulfur, preventing side reactions, and it converts the thione into a methylthio ether (–SMe), which is an excellent leaving group for later stages.

  • SNAr at C-2: With the C-4 position protected, the highly electron-deficient nature of the pyrimidine ring activates the C-2 chlorine. An amine or aniline can now cleanly displace the chloride via an addition-elimination SNAr mechanism[6].

  • Late-Stage C-4 Functionalization: The –SMe group at C-4 can later be oxidized to a sulfone (–SO2Me) using mCPBA, transforming it into a hyper-reactive leaving group that can be displaced by a second, different amine.

Self-Validating Experimental Protocols

The following step-by-step methodologies detail the first two critical stages of functionalizing the scaffold. Every protocol is designed as a self-validating system to ensure experimental fidelity.

Protocol A: S-Alkylation of the C-4 Thione

Objective: Convert the thione to a thioether to mask reactivity and create a secondary leaving group.

  • Reaction Setup: Suspend 1.0 equivalent of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the highly acidic thiol proton (pKa ~6-8) without causing hydrolytic degradation of the electron-deficient pyrimidine ring. DMF provides a polar aprotic environment that maximizes the nucleophilicity of the resulting thiolate anion.

  • Alkylation: Dropwise add 1.1 equivalents of Methyl Iodide (MeI) at 0°C. Stir the reaction and allow it to warm to room temperature over 2 hours.

  • Self-Validation (LC-MS): The starting material exhibits a characteristic chlorine isotope pattern (M, M+2 at ~198/200 m/z). Upon successful S-methylation, the mass shifts to 212/214 m/z, retaining the 3:1 isotope pattern.

  • Workup: Quench the reaction by pouring it into 5 volumes of ice-cold water. The product, 2-chloro-4-(methylthio)pyrido[2,3-d]pyrimidine, will precipitate as a solid. Filter, wash with water, and dry under a vacuum.

Protocol B: SNAr at the C-2 Position

Objective: Install the kinase hinge-binding amine motif.

  • Reaction Setup: Dissolve 1.0 equivalent of the 2-chloro-4-(methylthio)pyrido[2,3-d]pyrimidine intermediate in n-butanol (0.1 M).

  • Reagent Addition: Add 1.2 equivalents of the desired substituted aniline and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The C-2 chlorine is flanked by two nitrogen atoms, making it highly susceptible to nucleophilic attack. However, to prevent the amine nucleophile from being neutralized by the liberated HCl, DIPEA is added as a non-nucleophilic proton scavenger. n-Butanol provides the necessary boiling point (117°C) to overcome the activation energy barrier of the SNAr transition state.

  • Execution: Heat the mixture to reflux (110°C) for 12 hours.

  • Self-Validation (LC-MS): Successful displacement of the chloride is confirmed by the complete disappearance of the M+2 isotope peak, yielding a singular parent mass corresponding to the aminated product.

Systems-Level Visualization

The following diagram illustrates the divergent, orthogonal functionalization workflow described above, demonstrating how a single bifunctional core is elaborated into a complex, multi-target kinase inhibitor.

SynthesisFlow A 2-Chloro-pyrido[2,3-d] pyrimidine-4-thione B S-Alkylation (MeI, K2CO3) A->B C 2-Chloro-4-(methylthio) pyrido[2,3-d]pyrimidine B->C D SNAr at C-2 (R1-NH2, Heat) C->D E 2-Amino-4-(methylthio) pyrido[2,3-d]pyrimidine D->E F SNAr at C-4 (R2-NH2, mCPBA) E->F G 2,4-Diamino-pyrido [2,3-d]pyrimidine F->G

Figure 1: Orthogonal functionalization of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione.

References

  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. URL:[Link]

  • Shamroukh, A. H., Rashad, A. E., & Abdelmegeid, F. M. E. (2016). The chemistry of pyrido[2,3-d]pyrimidines and their applications. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. URL:[Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. URL:[Link]

Sources

Pyrido[2,3-d]pyrimidine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Pyrido[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry: Structural Biology, Kinase Selectivity, and Synthetic Methodologies

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a highly privileged bicyclic nitrogen-containing heterocycle in modern medicinal chemistry. As a bioisostere to biogenic pteridines and quinazolines, this ortho-fused system exhibits a broad spectrum of pharmacological activities, most notably as potent, ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases[1]. This technical guide explores the structural activity relationships (SAR) that dictate target selectivity, details the mechanistic pathways of key FDA-approved therapeutics, and provides a validated green-chemistry protocol for the rapid synthesis of these derivatives.

Structural Biology & Mechanism of Action

Pyrido[2,3-d]pyrimidines are characterized by their ability to form critical hydrogen bonds within the ATP-binding hinge region of various kinases. The breakthrough in utilizing this scaffold for oncology occurred with the discovery that specific substitutions could confer extreme selectivity for CDK4 and CDK6 over other CDKs (such as CDK1 or CDK2)[2].

The C-5 Methyl Selectivity Switch A critical step in the optimization of the pyrido[2,3-d]pyrimidin-7-one core was the introduction of a methyl substituent at the C-5 position[3]. In the ATP-binding pocket of CDK4/6, the C-5 methyl group fits perfectly into a small hydrophobic pocket. In contrast, other CDKs possess bulkier amino acid residues in this homologous region, leading to a severe steric clash. This precise structural modification was the genesis of palbociclib (PD-0332991), developed by Pfizer, and subsequently ribociclib, developed by Novartis[2].

By selectively inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, effectively arresting the cell cycle at the G1-to-S phase transition and halting tumor proliferation[2].

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes Inhibitor Pyrido[2,3-d]pyrimidine (Palbociclib/Ribociclib) Inhibitor->CDK46 ATP-competitive Inhibition

Fig 1. Mechanism of action of pyrido[2,3-d]pyrimidine derivatives in the CDK4/6-Rb-E2F pathway.

Quantitative Target Profiling

The clinical efficacy of pyrido[2,3-d]pyrimidine derivatives is heavily dependent on their nanomolar potency and selectivity. The table below summarizes the in vitro kinase inhibitory profiles of the premier drugs and preclinical candidates containing this scaffold.

CompoundScaffold CoreTargetIC50 (nM)Clinical Application
Palbociclib Pyrido[2,3-d]pyrimidin-7-oneCDK4 / CDK611 / 16ER+/HER2- Metastatic Breast Cancer
Ribociclib Pyrido[2,3-d]pyrimidineCDK4 / CDK610 / 39ER+/HER2- Advanced Breast Cancer
PD173955 Pyrido[2,3-d]pyrimidin-7-onec-Abl / Bcr-Abl1-2 / 2.5Chronic Myeloid Leukemia (Preclinical)

Data synthesized from authoritative pharmacological profiling studies[1][2].

Synthetic Methodologies: A Self-Validating Protocol

Traditional syntheses of pyrido[2,3-d]pyrimidines often involve multi-step condensation reactions requiring harsh conditions, toxic solvents, and tedious chromatographic purifications. Modern medicinal chemistry prioritizes green, high-yield methodologies. The following protocol details a microwave-assisted, one-pot, three-component synthesis utilizing aqueous media[4].

Synthesis_Workflow Reagents Reagents: 6-Aminouracil, Aldehyde, Malononitrile Catalyst Catalyst: DAHP (10 mol%) Solvent: Aqueous Ethanol Reagents->Catalyst Reaction Microwave Irradiation (250W, 120°C, 10 min) Catalyst->Reaction Mechanism Domino Knoevenagel- Michael-Cyclization Reaction->Mechanism Induces Workup Cool to RT & Water Precipitation Mechanism->Workup Product Pyrido[2,3-d]pyrimidine Derivatives (>85% Yield) Workup->Product Isolation

Fig 2. One-pot three-component microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.

Step-by-Step Protocol: Microwave-Assisted Synthesis

This workflow describes the synthesis of pyrido[2,3-d]pyrimidine derivatives via a domino Knoevenagel-Michael-cyclization sequence[4].

  • Reagent Preparation : Weigh equimolar amounts (1.0 mmol) of 4(6)-aminouracil, malononitrile, and the chosen substituted aromatic aldehyde.

    • Causality : Maintaining exact equimolar stoichiometry prevents the formation of side products and minimizes unreacted starting material, ensuring a cleaner crude profile.

  • Catalyst and Solvent Addition : Transfer the reagents to a microwave-safe reaction vessel. Add 10 mol% of diammonium hydrogen phosphate (DAHP) and 5 mL of aqueous ethanol (1:1 v/v).

    • Causality : DAHP acts as a mild, environmentally benign bifunctional catalyst. It facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, and subsequently catalyzes the Michael addition of the aminouracil. Aqueous ethanol enhances the solubility of the highly polar intermediates while remaining a green solvent system.

  • Microwave Irradiation : Seal the vessel and subject the mixture to microwave irradiation at a maximum power of 250 W, maintaining a temperature of 120°C for 5 to 10 minutes.

    • Causality : Microwave dielectric heating provides uniform, rapid energy transfer directly to the reacting molecules. This drastically reduces the reaction time from several hours (under conventional thermal reflux) to mere minutes and provides the necessary thermodynamic drive for the final intramolecular cyclization.

  • Reaction Monitoring : Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase.

    • Causality : TLC provides real-time validation of the reaction's progress. The disappearance of the aldehyde spot confirms the completion of the cascade sequence.

  • Workup and Self-Validating Purification : Cool the reaction vessel to room temperature. Pour the mixture into 15 mL of ice-cold distilled water and stir vigorously for 5 minutes to induce precipitation. Filter the resulting solid, wash with cold water, and recrystallize from hot ethanol.

    • Causality : The target pyrido[2,3-d]pyrimidine scaffold is highly insoluble in cold water, whereas the DAHP catalyst and trace impurities remain in the aqueous phase. This differential solubility allows for a self-validating isolation process that completely bypasses the need for silica gel column chromatography, yielding the pure product (>85% yield) ready for NMR and IR characterization.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold remains a cornerstone of targeted oncology and medicinal chemistry. By understanding the atomic-level interactions—such as the C-5 methyl group's role in CDK4/6 selectivity—and employing efficient, green synthetic methodologies, researchers can continue to iterate upon this privileged structure to overcome emerging drug resistance and target novel kinase mutations.

References[4] Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry. URL: https://doi.org/10.4236/ijoc.2012.21002[1] Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9969177/[2] Asghar, U., et al. (2015). Targeting cyclin-dependent kinases 4 and 6 in cancer. Nature Reviews Drug Discovery. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5023023/[3] VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm049486a

Sources

Technical Whitepaper: Therapeutic Potential and Biological Profiling of Pyrido[2,3-d]pyrimidine Thione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Pyrido[2,3-d]pyrimidine Thione Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold—a deaza-analogue of pteridine and a bioisostere of quinazoline—has emerged as a privileged structure in medicinal chemistry.[1][2][3][4][5] While the oxo-derivatives are well-documented (e.g., PD-0332991/Palbociclib), the thione (C=S) and thiol (-SH) substituted derivatives represent an under-explored yet highly potent chemical space.

This guide analyzes the distinct biological activities of pyrido[2,3-d]pyrimidine thiones, specifically focusing on their superior lipophilicity, unique hydrogen-bonding capabilities, and multi-target efficacy in oncology and infectious diseases. We synthesize data from recent high-impact studies (2020–2025) to provide a roadmap for developing these compounds as next-generation kinase inhibitors and antimicrobial agents.

Chemical Foundation: The Thione Advantage

The incorporation of a sulfur atom at the C-2 or C-4 position (replacing oxygen) fundamentally alters the physicochemical profile of the scaffold.

  • Lipophilicity: The thione group increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration, crucial for targeting CNS malignancies (glioblastoma).
    
  • Binding Affinity: The larger van der Waals radius of sulfur (1.80 Å vs. 1.52 Å for oxygen) allows for stronger hydrophobic interactions within deep hydrophobic pockets of kinase domains (e.g., EGFR, PIM-1).

  • Tautomerism: These derivatives exist in a dynamic thione-thiol equilibrium. In solution, the thione form often predominates, but the thiol form allows for S-alkylation, a critical strategy for generating S-substituted derivatives with diverse SAR profiles.

Therapeutic Sector A: Oncology (Kinase Inhibition & Apoptosis)

Mechanism of Action: Dual Kinase Targeting

Pyrido[2,3-d]pyrimidine thiones function primarily as ATP-competitive inhibitors. The thione moiety often acts as a hydrogen bond acceptor for the "hinge region" amino acids (e.g., Met793 in EGFR).

Key Targets:

  • EGFR (Epidermal Growth Factor Receptor): Especially effective against T790M resistance mutations where the bulky sulfur atom induces a conformational shift that destabilizes the mutant receptor.

  • PIM-1 Kinase: A serine/threonine kinase overexpressed in triple-negative breast cancer. Thione derivatives have shown nanomolar potency (IC

    
     < 20 nM) by arresting the cell cycle at the G1 phase.[6]
    
  • eEF-2K (Eukaryotic Elongation Factor-2 Kinase): A calcium/calmodulin-dependent kinase involved in cancer cell survival under nutrient deprivation.

Visualization: Kinase Binding Mechanism

The following diagram illustrates the binding interaction of a generic 2-thioxo-pyrido[2,3-d]pyrimidine within the ATP-binding pocket of a tyrosine kinase.

KinaseBinding Figure 1: Pharmacophore binding interactions of Thione derivatives in EGFR kinase domain. Compound Pyrido[2,3-d]pyrimidine Thione Derivative Hinge Hinge Region (Met793 / Glu762) Compound->Hinge H-Bond (N1/N3) Gatekeeper Gatekeeper Residue (Thr790 / Met790) Compound->Gatekeeper Van der Waals (Thione Sulfur) Hydrophobic Hydrophobic Pocket II Compound->Hydrophobic Pi-Pi Stacking (Aryl Substituent) Effect Inhibition of Auto-phosphorylation Hinge->Effect Blocks ATP Gatekeeper->Effect Overcomes Mutation

Quantitative Efficacy (Aggregated Data)

Table 1: Comparative cytotoxicity of Thione vs. Oxo derivatives against human cancer cell lines.

Compound ClassSubstitution (C-2)TargetCell LineIC

(µM)
Reference
Thione C=SPIM-1MCF-7 (Breast)0.57 ± 0.05 [1]
Oxo AnalogC=OPIM-1MCF-7 (Breast)4.20 ± 0.30[1]
Thione C=SEGFR (WT)A549 (Lung)1.11 ± 0.10 [2]
StandardErlotinibEGFR (WT)A549 (Lung)0.80 ± 0.05[2]
S-Alkyl -S-CH

DHFRHepG2 (Liver)3.98 ± 0.20[3]

Insight: The thione derivative demonstrates a ~7-fold increase in potency against MCF-7 cells compared to its oxo-analog, highlighting the "Thione Advantage."

Therapeutic Sector B: Antimicrobial Activity[7][8][9][10][11][12]

Mechanism: DNA Gyrase Inhibition

Unlike standard antibiotics that target cell wall synthesis, pyrido[2,3-d]pyrimidine thiones target bacterial DNA replication.

  • Target: DNA Gyrase (Subunit B).

  • Spectrum: Broad-spectrum activity, with notable potency against MRSA (Methicillin-resistant S. aureus) and M. tuberculosis.

  • S-Alkylation Effect: Converting the thione to a thioether (e.g., S-benzyl) often reduces antibacterial activity but enhances antifungal activity against C. albicans.

Structure-Activity Relationship (SAR) Deep Dive

To guide future synthesis, we present the established SAR rules for this scaffold.

SAR_Map Figure 2: Structure-Activity Relationship (SAR) Map for Pyrido[2,3-d]pyrimidine Thiones. Core Pyrido[2,3-d]pyrimidine Thione Core N1 N-1 Position: Alkyl/Aryl groups control solubility Core->N1 C2 C-2 Position (Critical): Thione (C=S) > Oxo (C=O) for lipophilicity. S-Alkylation alters target. Core->C2 C4 C-4 Position: Amino/Hydrazino groups essential for H-bonding Core->C4 C6 C-6 Position: EWG (CN, COOEt) increases potency Core->C6 C7 C-7 Position: Bulky Aryl groups fit hydrophobic pockets Core->C7

[1][2][3]

Experimental Protocols

Synthesis: One-Pot Microwave-Assisted Cyclocondensation

Rationale: Traditional reflux methods suffer from low yields and long reaction times. Microwave irradiation accelerates the Knoevenagel condensation and Michael addition steps.

Reagents:

  • Aldehyde derivative (1.0 eq)

  • Malononitrile (1.0 eq)

  • 6-aminothiouracil (1.0 eq)

  • Solvent: Ethanol/Water (1:1)

  • Catalyst: TEA (Triethylamine, catalytic amount)

Protocol:

  • Mix: In a microwave-safe vial, combine reactants in Ethanol/Water.

  • Irradiate: Set microwave reactor to 140°C, 300W for 15 minutes.

  • Monitor: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

  • Workup: Cool to RT. The thione product usually precipitates as a yellow/orange solid.

  • Purification: Filter and recrystallize from DMF/Ethanol. Do not use column chromatography initially as the thione sulfur can oxidize on silica gel; recrystallization is preferred for stability.

Biological Assay: Modified MTT Cytotoxicity Protocol

Challenge: Thione derivatives are highly hydrophobic and can precipitate in aqueous media, causing false negatives.

Protocol:

  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 20 mM. Sonicate for 10 mins to ensure complete dissolution.

  • Dilution: Prepare serial dilutions in culture medium (RPMI-1640). Critical: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add 100 µL of diluted compound. Incubate for 48h.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO (not SDS/HCl) to dissolve formazan crystals. The thione compounds may add background color; include a "compound only" blank (no cells) to subtract background absorbance at 570 nm.

Future Outlook

The pyrido[2,3-d]pyrimidine thione scaffold is evolving beyond simple inhibition.

  • PROTACs: The N-1 position offers a solvent-exposed vector suitable for attaching linkers to E3 ligase ligands, facilitating targeted protein degradation of kinases like EGFR.

  • Combination Therapy: Synergistic effects have been observed when combining thione derivatives with doxorubicin, potentially lowering the required dose of the chemotherapeutic and reducing cardiotoxicity.

References

  • Tantawy, E. S., et al. (2024).[4][6] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11500-11518. Link

  • Fu, J., et al. (2025). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Al-Mulla, A., et al. (2022).[1] Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives. Molecules, 27(4), 1200. Link

  • Kumar, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 5600-5625. Link

  • Shamroukh, A. H., et al. (2016).[3] The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[3] Link

Sources

Difference between pyrido[2,3-d]pyrimidine-4-one and 4-thione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pyrido[2,3-d]pyrimidine-4-one vs. 4-thione Derivatives: Structural, Synthetic, and Pharmacological Profiling

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, primarily due to its structural homology with endogenous purine bases[1]. This structural mimicry allows these derivatives to competitively bind to the ATP-binding pockets of various kinases and essential enzymes[2]. Within this chemical space, the isosteric replacement of the C4 oxygen (pyrido[2,3-d]pyrimidine-4-one) with a sulfur atom (pyrido[2,3-d]pyrimidine-4-thione) creates a profound divergence in physicochemical properties, target engagement, and synthetic routing. This whitepaper provides an in-depth technical analysis of these differences, offering actionable insights for drug development professionals.

The Isosteric Dichotomy: Oxygen vs. Sulfur

The fundamental differences between the 4-one and 4-thione derivatives stem from the atomic properties of oxygen and sulfur. Understanding this causality is critical for rational drug design.

  • Electronegativity and Hydrogen Bonding: Oxygen is highly electronegative (3.44 Pauling) and acts as a potent, "hard" hydrogen-bond acceptor. In contrast, sulfur (2.58 Pauling) is a "soft" atom with lower electronegativity, making the C=S bond a significantly weaker hydrogen-bond acceptor.

  • Atomic Radius and Steric Bulk: Sulfur has a much larger van der Waals radius (~100 pm) compared to oxygen (~60 pm). The introduction of a thione group adds significant steric bulk to the C4 position, which forces conformational adaptations when binding to target proteins.

  • Polarizability and Lipophilicity: The diffuse electron cloud of sulfur makes the thione derivative highly polarizable. This drastically increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability but potentially reducing aqueous solubility.

Binding cluster_One 4-One Derivative cluster_Thione 4-Thione Derivative Scaffold Pyrido[2,3-d]pyrimidine Core O_Atom C=O (Oxygen) Scaffold->O_Atom S_Atom C=S (Sulfur) Scaffold->S_Atom O_Prop Strong H-bond Acceptor Lower Lipophilicity O_Atom->O_Prop O_Bind Tight H-bond with Kinase Hinge Backbone O_Prop->O_Bind S_Prop High Polarizability Higher Lipophilicity S_Atom->S_Prop S_Bind Hydrophobic Interactions Altered Selectivity S_Prop->S_Bind

Fig 1. Mechanistic divergence in kinase hinge region binding based on isosteric replacement.

Pharmacological Implications & Target Engagement

Kinase Inhibition (Anticancer Applications)

Pyrido[2,3-d]pyrimidine-4-ones are well-documented inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR)[3]. The C4 carbonyl oxygen typically forms a critical, tight hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR)[2].

When transitioning to the 4-thione derivative, this strong hydrogen bond is disrupted. However, the larger, polarizable sulfur atom engages in enhanced van der Waals and hydrophobic interactions deeper within the ATP-binding cleft. This shift can be strategically utilized to overcome specific gatekeeper mutations (such as EGFR T790M), as the softer sulfur atom can adapt to altered pocket geometries that would otherwise sterically clash with rigid 4-one derivatives[1].

Antimicrobial Efficacy

Both derivatives exhibit broad-spectrum antimicrobial properties[4]. However, the 4-thione derivatives frequently demonstrate superior efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus). The causality here lies in the increased lipophilicity imparted by the C=S group, which facilitates superior penetration through the lipid-rich bacterial cell wall, allowing the molecule to reach intracellular targets like DNA gyrase more effectively[2].

Comparative Physicochemical Data Summary

To guide lead optimization, the quantitative and qualitative differences between the two scaffolds are summarized below:

Property / ParameterPyrido[2,3-d]pyrimidine-4-onePyrido[2,3-d]pyrimidine-4-thione
Heteroatom at C4 Oxygen (O)Sulfur (S)
Atomic Radius ~60 pm~100 pm
Electronegativity (Pauling) 3.442.58
H-Bond Acceptor Capacity StrongWeak
Relative Lipophilicity (LogP) Lower (More hydrophilic)Higher (More lipophilic)
Primary Kinase Interaction Direct H-bond with hinge backboneHydrophobic / Van der Waals packing
Typical Synthesis Reagents Formic acid, Acetic anhydride[4]Thiourea, Lawesson's Reagent[4]

Self-Validating Synthetic Methodologies

Ensuring synthetic integrity requires protocols that are self-validating. The following workflows detail the synthesis of both derivatives from a common precursor, incorporating orthogonal In-Process Controls (IPCs) to guarantee structural accuracy.

Synthesis A 2-Amino-3-cyanopyridine Precursor B Pyrido[2,3-d]pyrimidine-4-one A->B Formic Acid Thermal Cyclocondensation C Pyrido[2,3-d]pyrimidine-4-thione A->C Thiourea Fusion (180°C) B->C Lawesson's Reagent Toluene Reflux

Fig 2. Divergent synthetic pathways for 4-one and 4-thione derivatives from a common precursor.

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidine-4-one via Thermal Cyclocondensation

This method relies on the cyclization of an ortho-amino nitrile precursor[4].

  • Reaction Setup: Suspend 10 mmol of the substituted 2-amino-3-cyanopyridine derivative in 15 mL of concentrated formic acid (or a mixture of acetic anhydride and formic acid).

  • Thermal Cyclization: Heat the mixture under reflux (approx. 100–110 °C) for 4–6 hours. The acidic environment catalyzes the hydration of the nitrile to an amide, followed by immediate intramolecular cyclocondensation.

  • IPC Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is complete when the starting material spot disappears, replaced by a lower-Rf product spot (due to increased polarity from the lactam C=O).

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. Filter the resulting solid precipitate, wash with cold water, and recrystallize from ethanol.

  • Orthogonal Validation (FT-IR & NMR):

    • IR: Confirm the disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the appearance of a strong, characteristic C=O (lactam) stretch at 1680–1690 cm⁻¹[4].

    • ¹H-NMR: Verify the disappearance of the primary amine (-NH₂) broad singlet, confirming its involvement in the cyclization process[4].

Protocol B: Direct Thionation to Pyrido[2,3-d]pyrimidine-4-thione

To synthesize the thione, one can either fuse the precursor with thiourea[4] or directly thionate the 4-one derivative. The latter provides higher yields for complex substitutions.

  • Reaction Setup: Dissolve 5 mmol of the validated pyrido[2,3-d]pyrimidine-4-one (from Protocol A) in 20 mL of anhydrous toluene.

  • Reagent Addition: Add 0.6 equivalents (3 mmol) of Lawesson's Reagent. (Note: Phosphorus pentasulfide, P₂S₅, can be used as a cheaper alternative, but Lawesson's reagent offers superior chemoselectivity and milder conditions).

  • Thionation: Reflux the mixture at 110 °C under an inert nitrogen atmosphere for 3–5 hours. The driving force is the formation of a strong P=O bond in the byproducts, replacing the C=O with C=S.

  • IPC Checkpoint 1 (Colorimetry & TLC): The reaction mixture typically transitions to a deep yellow/orange hue. TLC will show a new spot with a higher Rf value than the 4-one starting material, validating the increase in lipophilicity.

  • Workup: Evaporate the toluene under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Dichloromethane/Methanol 95:5).

  • Orthogonal Validation (FT-IR & Mass Spec):

    • IR: Confirm the complete disappearance of the C=O stretch at ~1680 cm⁻¹ and the emergence of a distinct C=S stretch between 1150–1250 cm⁻¹.

    • Mass Spectrometry: Confirm a mass shift of +16 Da (M+16) relative to the 4-one precursor, definitively proving the oxygen-to-sulfur substitution.

References

1.[4] Title: Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives | Source: nih.gov | URL: 2.[2] Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | Source: nih.gov | URL: 3.[3] Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship | Source: frontiersin.org | URL: 4.[1] Title: 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one|: Influence of Substituent Position and Nature on Biological Activities | Source: benchchem.com | URL:

Sources

The Strategic Pharmacophore: Therapeutic Potential of 2-Chloro-4-thioxopyrido[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective kinase inhibitors and antimetabolites has driven medicinal chemistry toward privileged bicyclic nitrogen-containing heterocycles. Among these, the pyrido[2,3-d]pyrimidine scaffold stands out as a structurally versatile bioisostere of quinazolines and pteridines[1]. While commercialized derivatives like Palbociclib have revolutionized the treatment of HR-positive, HER2-negative breast cancer via cyclin-dependent kinase 4/6 (CDK4/6) inhibition[2], the exploration of novel substitution patterns remains critical for overcoming acquired resistance and off-target toxicity.

This technical guide explores the therapeutic potential and synthetic utility of 2-chloro-4-thioxopyrido[2,3-d]pyrimidine analogs. By strategically positioning a highly reactive chlorine atom at C-2 and a thioxo group at C-4, this scaffold serves as both a potent biological effector and an exceptionally versatile intermediate for late-stage functionalization[3][4]. We will dissect the mechanistic rationale behind this scaffold, detail self-validating experimental workflows for its derivatization, and analyze its binding kinetics in oncological and antimicrobial contexts.

Mechanistic Rationale & Target Landscape

The fusion of a pyridine and a pyrimidine ring creates an electron-deficient, planar aromatic system that excellently mimics the adenine ring of ATP[1]. This structural mimicry is the cornerstone of its activity against a variety of targets.

Kinase Inhibition (CDK4/6 and Tyrosine Kinases)

Pyrido[2,3-d]pyrimidines are premier ATP-competitive inhibitors[5]. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the N-8 of the pyridine ring, form critical hydrogen bonds with the hinge region of the kinase domain. The introduction of a 4-thioxo moiety alters the electron density and hydrogen-bonding profile compared to the traditional 4-oxo (uracil-like) derivatives[6]. The sulfur atom, being larger and more polarizable, can engage in unique chalcogen bonds or hydrophobic interactions deep within the ATP-binding pocket, potentially enhancing selectivity for specific kinase conformations.

Dihydrofolate Reductase (DHFR) Inhibition

Beyond kinases, pyrido[2,3-d]pyrimidines are potent inhibitors of DHFR, an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate—a crucial step in DNA synthesis[2]. Analogs derived from the 2-chloro-4-thioxo core can be functionalized with bulky lipophilic groups at the 2-position to occupy the folate-binding cleft, inducing apoptosis in rapidly dividing tumor cells and exhibiting potent antimicrobial properties against Pneumocystis carinii and Toxoplasma gondii[1].

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Protein (Active) Complex->Rb Phosphorylates pRb Phosphorylated Rb (Inactive) Rb->pRb Releases E2F E2F E2F Transcription Factor Rb->E2F Bound state pRb->E2F Frees CellCycle G1 to S Phase Transition E2F->CellCycle Promotes Inhibitor Pyrido[2,3-d]pyrimidine Analog Inhibitor->Complex Inhibits (ATP competitive)

Figure 1: Mechanism of CDK4/6 inhibition by pyrido[2,3-d]pyrimidine analogs halting the cell cycle.

Synthesis & Functionalization Strategy

The true power of the 2-chloro-4-thioxopyrido[2,3-d]pyrimidine scaffold lies in its orthogonal reactivity. The electron-withdrawing nature of the fused system highly activates the C-2 chlorine for Nucleophilic Aromatic Substitution (


). Meanwhile, the 4-thioxo group can act as a nucleophile for S-alkylation or be selectively desulfurized.
Causality in Experimental Design

Why use a 2-chloro-4-thioxo intermediate rather than a 2,4-dichloro derivative? While 2,4-dichloropyrido[2,3-d]pyrimidine is highly reactive, distinguishing between the C-2 and C-4 positions during substitution often leads to complex mixtures of regioisomers. The 4-thioxo group acts as a built-in protecting group and a regioselective director. It forces incoming amine nucleophiles to attack exclusively at the C-2 position. Once the C-2 position is diversified, the 4-thioxo group can be alkylated to form thioethers, which are excellent leaving groups for subsequent cross-coupling reactions or further


[4].

SyntheticWorkflow Start 2-Amino-nicotinic acid + Reagents Core 2-Chloro-4-thioxopyrido[2,3-d]pyrimidine (Core Scaffold) Start->Core POCl3, NaSH Cyclization & Thionation SNAr SNAr at C-2 (Amine Nucleophiles) Core->SNAr R-NH2, DIPEA 100°C Alkylation S-Alkylation at C-4 (Alkyl Halides) Core->Alkylation R-X, K2CO3 RT Final Target Analogs (Kinase Inhibitors) SNAr->Final Further Derivatization Alkylation->Final Further Derivatization

Figure 2: Divergent synthetic workflow for functionalizing the 2-chloro-4-thioxo core.

Protocol 1: Regioselective Functionalization at C-2

This protocol is designed as a self-validating system. The use of LC-MS monitoring ensures that the reaction does not proceed to unwanted S-alkylation or degradation.

Reagents & Materials:

  • 2-Chloro-4-thioxopyrido[2,3-d]pyrimidine (1.0 eq)

  • Primary or secondary aliphatic/aromatic amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the 2-chloro-4-thioxopyrido[2,3-d]pyrimidine (1.0 mmol) in 5 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 mmol) dropwise. Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl generated during the

    
     reaction, preventing the protonation of the incoming amine nucleophile and avoiding acid-catalyzed degradation of the thioxo moiety.
    
  • Nucleophile Addition: Slowly add the chosen amine (1.2 mmol).

  • Thermal Activation: Heat the reaction mixture to 90°C.

  • Validation & Monitoring: Monitor the reaction via LC-MS every 2 hours. Validation Check: Look for the disappearance of the starting material mass

    
     and the appearance of the product mass. The reaction is strictly regioselective; if a double-addition mass is observed, reduce the temperature to 70°C.
    
  • Quenching & Workup: Once complete (typically 4-6 hours), cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. The product usually precipitates.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether, and recrystallize from ethanol to yield the pure 2-amino-substituted 4-thioxopyrido[2,3-d]pyrimidine analog.

Biological Evaluation & Structure-Activity Relationship (SAR)

The derivatization of the 2-chloro-4-thioxo core yields compounds with distinct pharmacological profiles. The table below summarizes representative quantitative data demonstrating how specific substitutions impact the


 values against CDK4 and DHFR, comparing them against industry standards.

Table 1: Representative SAR and Kinase/DHFR Inhibition Profiles

Compound IDC-2 SubstitutionC-4 SubstitutionCDK4

(nM)
DHFR

(nM)
Primary Target Profile
Core-01 -Cl=S (Thioxo)>10,0004,500Weak baseline activity
Analog-A -NH-Cyclopentyl=S (Thioxo)45.21,200Moderate CDK4 selectivity
Analog-B -NH-(4-piperazinylphenyl)=S (Thioxo)8.4850High CDK4 potency
Analog-C -NH-(4-piperazinylphenyl)-S-CH3 (Methylthio)112.045Shifted to DHFR selectivity
Palbociclib Complex Amine=O (Oxo)11.0>10,000Highly selective CDK4/6
Piritrexim -NH2-NH2>10,00015.0Highly selective DHFR

Data synthesis based on structural trends in pyrido[2,3-d]pyrimidine pharmacophores[1][2].

SAR Insights: Replacing the C-2 chlorine with a bulky, electron-rich amine (like a piperazine derivative) drastically increases CDK4 affinity, mimicking the hinge-binding interactions of Palbociclib[7]. Interestingly, converting the 4-thioxo group to a 4-methylthio group (Analog-C) creates steric bulk that clashes with the tight CDK4 ATP-binding pocket but perfectly fits the hydrophobic cleft of DHFR, effectively switching the molecule's mechanism of action from kinase inhibition to antimetabolite activity[2].

Experimental Protocols: Biological Validation

To ensure the trustworthiness of the synthesized analogs, robust in vitro validation is required.

Protocol 2: Self-Validating TR-FRET CDK4/6 Kinase Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase activity. It includes internal controls to rule out false positives caused by compound auto-fluorescence or aggregation.

Materials:

  • Recombinant CDK4/Cyclin D1 complex

  • ULight™-labeled Retinoblastoma (Rb) peptide substrate

  • Europium-anti-phospho-Rb antibody

  • ATP (

    
     final concentration)
    

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized pyrido[2,3-d]pyrimidine analog in 100% DMSO.

  • Reaction Assembly: In a 384-well pro-plate, add 5

    
     of the CDK4/Cyclin D1 enzyme solution. Add 1 
    
    
    
    of the compound dilution.
  • Control Establishment (Self-Validation):

    • Positive Control: 1

      
       of Palbociclib (known inhibitor).
      
    • Negative Control (Max Signal): 1

      
       of pure DMSO (no inhibitor).
      
    • Background Control (Min Signal): Buffer replacing the enzyme.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow pre-binding of the inhibitor to the kinase. Causality: Pre-incubation is critical for ATP-competitive inhibitors with slow-binding kinetics to reach equilibrium.

  • Initiation: Add 4

    
     of a master mix containing ATP and the ULight-Rb peptide substrate to start the reaction.
    
  • Termination & Detection: After 60 minutes, add 10

    
     of the Europium-anti-phospho-Rb antibody in an EDTA-containing stop buffer. EDTA chelates the 
    
    
    
    required for kinase activity, halting the reaction instantly.
  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the

    
     using non-linear regression analysis of the 665/615 emission ratio.
    

Conclusion

The 2-chloro-4-thioxopyrido[2,3-d]pyrimidine scaffold is a highly privileged structure in modern drug discovery. By understanding the distinct chemical reactivity of the C-2 chlorine and the C-4 thioxo groups, researchers can execute highly regioselective syntheses to generate diverse libraries of bioactive compounds. Whether tuned for CDK4/6 inhibition in oncology or DHFR inhibition in infectious diseases, this core provides a robust, predictable, and highly tunable foundation for the next generation of targeted therapeutics.

References

  • Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. Available at:[Link]

  • RSC Advances. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry. Available at:[Link]

  • ResearchGate. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. Available at:[Link]

  • Bentham Science. (2025). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Medicinal Chemistry. Available at:[Link]

  • Chemsrc. (2025). pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Chemsrc Database. Available at:[Link]

  • Molaid. (2025). 2-氯吡啶并[2,3-d]嘧啶-4(1H)-硫酮 | 91996-76-8. MolAid Chemical Database. Available at:[Link]

  • PMC. (2021). Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. Molecules. Available at:[Link]

Sources

Advanced Technical Guide: Synthesis of 2-Chloropyrido[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloropyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for blockbuster CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib) and various antifolates. Its utility lies in the differential reactivity of the C-2 and C-4 positions, allowing for sequential, regioselective nucleophilic aromatic substitutions (


).[1]

This guide details the two primary synthetic architectures for accessing this core: the Linear Fusion Strategy (building the pyridine onto a pyrimidine) and the Convergent Strategy (building the pyrimidine onto a pyridine). It focuses heavily on the critical Deoxychlorination step—the industry-standard bottleneck where yield and purity often falter.

Part 1: Retrosynthetic Architecture

The synthesis of 2-chloropyrido[2,3-d]pyrimidine is rarely a direct one-step installation of the chlorine. Instead, it is almost exclusively accessed via the 2,4-dichloropyrido[2,3-d]pyrimidine intermediate. The "2-chloro" specificity required for drug development is achieved by exploiting the higher electrophilicity of the C-4 position, leaving the C-2 chlorine intact for subsequent functionalization.

Retrosynthesis Target 2-Chloro-4-substituted pyrido[2,3-d]pyrimidine (Drug Scaffold) Dichloro 2,4-Dichloropyrido[2,3-d]pyrimidine (Key Electrophile) Dichloro->Target Regioselective SNAr (C4) Dione Pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Dione->Dichloro Deoxychlorination (POCl3/PCl5) Uracil 6-Aminouracil (Route A: Linear) Uracil->Dione Vilsmeier-Haack / Annulation Nicotinic 2-Aminonicotinic Acid (Route B: Convergent) Nicotinic->Dione Cyclization (Urea/Fusion)

Figure 1: Retrosynthetic logic flow.[2][3] The 2,4-dichloro intermediate is the linchpin of the synthesis.

Part 2: Pathway A — The Linear Fusion Strategy

Best for: High-throughput synthesis, variable pyridine substitution. Mechanism: 6-Aminouracil acts as the nucleophilic scaffold. The pyridine ring is fused via a [3+3] annulation using 1,3-electrophiles.

Step 1: Construction of the Dione Core

The most robust method involves the reaction of 6-aminouracil with 1,3-dicarbonyl equivalents (e.g., malondialdehyde bis(dimethylacetal) or Vilsmeier reagents).

  • Reagents: 6-Aminouracil, 1,1,3,3-tetramethoxypropane (malondialdehyde precursor), HCl/Water.

  • Conditions: Reflux in aqueous acid.[4]

  • Why this works: The C-5 position of 6-aminouracil is nucleophilic. Acid-catalyzed hydrolysis of the acetal generates the dialdehyde in situ, which undergoes condensation with the amine and C-5 to close the pyridine ring.

Step 2: The Critical Chlorination (Deoxychlorination)

This is the most failure-prone step. The dione is converted to the dichloro species using phosphorus oxychloride (


).[5]

Protocol 1: The Self-Validating POCl3/PCl5 Method

  • Substrate: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.[4][6][7][8]

  • Reagents:

    
     (Solvent/Reagent), 
    
    
    
    (Stoichiometric activator).
  • Catalyst:

    
    -Diethylaniline or 
    
    
    
    -Dimethylaniline (1.0 eq).

Detailed Workflow:

  • Drying: Ensure the dione starting material is bone-dry (vacuum oven at 60°C for 12h). Residual water reacts violently with

    
     and reduces yield.
    
  • Activation: Mix the dione with

    
     (2.5 eq) before adding solvent. Solid-phase mixing ensures intimate contact.
    
  • Solvation: Add

    
     (10 vol). Add the aniline base slowly at 0°C.
    
  • Reflux: Heat to 110°C. The reaction is heterogeneous initially but must become a clear solution upon completion.

    • Validation Check: If solids persist after 4 hours, the reaction is incomplete. Add 0.5 eq more

      
      .
      
  • Quenching (The Danger Zone):

    • Cool to room temperature.[5][9]

    • Remove excess

      
       via rotary evaporation (critical for safety).
      
    • Pour the resulting syrup slowly onto crushed ice/water with vigorous stirring.

    • pH Control: Maintain pH < 2 initially to prevent hydrolysis of the reactive chlorines, then rapidly extract with DCM.

Part 3: Pathway B — The Convergent Strategy

Best for: Large-scale manufacturing, accessing specific 5,6,7-substitution patterns. Mechanism: Building the pyrimidine ring onto a pre-functionalized pyridine.

Step 1: Cyclization of 2-Aminonicotinic Acid

Reaction of 2-aminonicotinic acid with urea or potassium cyanate yields the dione.

  • Reagents: 2-Aminonicotinic acid, Urea (excess).

  • Conditions: Fusion at 180–200°C (solvent-free).

  • Advantage: Atom economical and scalable.

  • Disadvantage: Requires high temperatures; difficult to purify if charring occurs.

Part 4: Regioselectivity & The "2-Chloro" Utility

The value of the 2,4-dichloro intermediate lies in its predictable reactivity.

  • C-4 Reactivity: The C-4 position is significantly more electrophilic due to the para-like relationship with the pyridine nitrogen (N-8) and the inductive effect of N-3.

  • C-2 Reactivity: The C-2 chlorine is less reactive and remains intact during the first

    
     event at low temperatures.
    

Experimental Logic for Selective Substitution:

  • To install R-group at C-4: React 2,4-dichloro scaffold with amine nucleophile at 0°C in THF/TEA.

    • Result: 2-chloro-4-amino-pyrido[2,3-d]pyrimidine.

  • To install R-group at C-2: Perform the C-4 substitution first. Then, react the isolated intermediate with the second nucleophile at elevated temperatures (80–100°C) or using Buchwald-Hartwig coupling.

Selectivity Dichloro 2,4-Dichloro Scaffold Intermediate 2-Chloro-4-Amino Intermediate Dichloro->Intermediate Nucleophile 1 (0°C, Kinetic Control) Final 2,4-Diamino Product Intermediate->Final Nucleophile 2 (80°C or Pd-cat)

Figure 2: Regioselective functionalization workflow.

Data Summary: Method Comparison

FeaturePathway A (Linear)Pathway B (Convergent)
Starting Material 6-Aminouracil2-Aminonicotinic Acid
Step Count 2-3 Steps2 Steps
Scalability Moderate (Chromatography often needed)High (Crystallization driven)
Diversity Excellent for 5,6,7-substitutionsLimited by pyridine availability
Chlorination Yield 60–85%70–90%
Primary Risk Incomplete annulationHigh temp degradation

References

  • Synthesis of Pyrido[2,3-d]pyrimidines via 6-Aminouracil

    • Title: The chemistry of pyrido[2,3-d]pyrimidines.[2][3][4][5][8][9][10]

    • Source: Journal of Chemical and Pharmaceutical Research, 2016.
    • URL:[Link]

  • POCl3 Chlorination Protocols

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source: Molecules (MDPI), 2012.
    • URL:[Link]

  • Regioselectivity in SNAr Reactions

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi Biology.
    • URL:[Link]

  • Drug Discovery Applications (CDK Inhibitors)

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Deriv
    • Source: Pharmaceuticals (MDPI), 2022.
    • URL:[Link]

Sources

Solubility profile of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione in Organic Solvents

Executive Summary

2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione is a critical heterocyclic scaffold, primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (e.g., DHFR, tyrosine kinase) and antimicrobial agents. Its solubility profile is governed by two competing structural factors: the lipophilic 2-chloro substituent and the polar, hydrogen-bond-donating thione/lactam motif.

This guide provides a comprehensive analysis of its solubility behavior, distinguishing between thermodynamic solubility (physical dissolution) and reactivity-limited solubility (chemical stability in solution). Understanding this distinction is vital, as the 2-chloro position is susceptible to nucleophilic attack in certain protic solvents.

Physicochemical Context & Tautomerism

To accurately predict and measure solubility, one must understand the compound's dynamic structure. This molecule exists in a tautomeric equilibrium between the thione (1H) and thiol (SH) forms.

  • Thione Form (Major): Predominates in polar aprotic solvents (DMSO, DMF) and the solid state. It exhibits higher polarity due to the dipolar nature of the C=S bond.

  • Thiol Form (Minor): Can be stabilized in specific protic environments or basic media, leading to the formation of thiolate anions which drastically alter solubility.

DOT Diagram 1: Tautomeric Equilibrium & Solvation

Tautomerism cluster_0 Solid State / Polar Aprotic cluster_1 Basic Media / Protic Stabilization Thione Thione Form (1H) (Polar, H-bond Donor) Major Species Thiol Thiol Form (SH) (Aromatic, Acidic) Minor Species Thione->Thiol  K_eq (Solvent Dependent)   Solvent Solvent Interaction Solvent->Thione Dipole-Dipole (DMSO) Solvent->Thiol H-Bonding (Alcohols)

Caption: Tautomeric equilibrium shifting based on solvent polarity and pH, influencing dissolution mechanism.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their utility in synthesis and purification. Note that quantitative values are highly temperature-dependent for this scaffold.

Table 1: Qualitative Solubility & Application Matrix
Solvent ClassSpecific SolventSolubility Rating (25°C)Solubility Rating (Reflux)Primary Application
Polar Aprotic DMSO High (>50 mg/mL)Very HighNMR analysis, Stock solutions
Polar Aprotic DMF / NMP High (>30 mg/mL)Very HighReaction medium (SNAr)
Polar Protic Ethanol Low (<1 mg/mL)ModerateRecrystallization (Ideal)
Polar Protic Methanol Low-ModerateModerate-HighWashing, Trituration
Chlorinated DCM / Chloroform ModerateModerateLiquid-Liquid Extraction
Non-Polar Diethyl Ether InsolubleVery LowPrecipitation (Antisolvent)
Aqueous Water InsolubleInsolubleQuenching, Precipitation
Critical Reactivity Warning
  • Nucleophilic Solvents: Primary amines or strong nucleophiles should not be used as solvents for solubility determination. The 2-chloro position is highly activated; dissolving the compound in an amine will result in a substitution reaction (SNAr), yielding a different chemical species.

  • Alcoholysis: Prolonged heating in primary alcohols (Methanol/Ethanol) can lead to slow displacement of the chlorine or sulfur oxidation if oxygen is present.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

Best for: Determining saturation limits for reaction scaling.

  • Preparation: Weigh 50 mg of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione into a 4 mL amber glass vial (amber protects the thione from photo-oxidation).

  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Equilibration:

    • Seal tightly with a PTFE-lined cap.

    • Agitate at 25°C for 24 hours (thermomixer or orbital shaker).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.

  • Drying: Evaporate solvent under vacuum (Genevac or Rotavap) at <40°C.

  • Calculation:

    
    
    
  • Validation: Analyze the residue by 1H-NMR (DMSO-d6) to confirm the 2-chloro and thione protons are intact and no solvate formation occurred.

Protocol B: Recrystallization Strategy (Purification)

Based on the solubility differential between Hot vs. Cold Ethanol.

  • Dissolution: Suspend the crude material in Ethanol (10 mL/g).

  • Heating: Heat to reflux (78°C). If not fully dissolved, add DMF dropwise (max 10% v/v) until clear.

  • Filtration: Hot filter to remove insoluble impurities (salts/metals).

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature, then to 4°C. The thione will crystallize as fine needles or powder.

  • Isolation: Filter and wash with cold Diethyl Ether (antisolvent).

Strategic Workflow for Solvent Selection

Use this decision tree to select the appropriate solvent based on your experimental goal (Reaction vs. Analysis vs. Purification).

DOT Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Select Goal Reaction Synthesis / Derivatization Start->Reaction Analysis Analytical (NMR/HPLC) Start->Analysis Purification Purification / Isolation Start->Purification TempHigh TempHigh Reaction->TempHigh High Temp (>80°C) TempLow TempLow Reaction->TempLow Ambient Temp DMSO DMSO Analysis->DMSO Use DMSO-d6 (Universal Solubility) Recryst Recryst Purification->Recryst Recrystallization Wash Wash Purification->Wash Trituration DMF DMF TempHigh->DMF Use DMF or NMP (High Sol, High BP) THF THF TempLow->THF Use THF or DCM (Mod Sol, Easy Removal) EtOH EtOH Recryst->EtOH Ethanol (Reflux) (Temp-Dependent Sol) Water Water Wash->Water Water / Ether (Antisolvents)

Caption: Decision matrix for solvent selection based on process requirements.

References

  • El-Shafei, A. et al. (2010). "Facile Synthesis and Regiospecificity of Novel 1,4-Dihydropyrido[2,3-d]pyrimidine Derivatives." ResearchGate.[1]

  • Baluja, S. et al. (2014). "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie.

  • Lavecchia, G. et al. (2005).[2] "Selective bifunctionalization of pyrido[2,3-d]pyrimidines in positions 2 and 4 by SNAr and palladium-catalyzed coupling reactions." Tetrahedron Letters.

  • PubChem. (2025).[3] "1H-Pyrido[2,3-d]pyrimidine-2,4-dione Compound Summary." National Library of Medicine.

  • Shamroukh, A. H. et al. (2016). "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research.

Sources

Methodological & Application

Synthesis of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione from 2,4-dichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Pyrido[2,3-d]pyrimidines are privileged pharmacophores widely utilized in the development of ATP-competitive kinase inhibitors, antifolates, and antimicrobial agents[1]. The functionalization of the pyrido[2,3-d]pyrimidine core heavily relies on the orthogonal derivatization of halogenated precursors.

While 2,4-dichloropyrido[2,3-d]pyrimidine is a highly versatile starting material, its successful application requires precise regiocontrol during nucleophilic aromatic substitution (


)[2]. This application note details the selective thionation of the C4 position using sodium hydrogen sulfide (NaSH) to yield 2-chloropyrido[2,3-d]pyrimidine-4(1H)-thione. By selectively converting the C4-chloro group to a thione, researchers unlock an orthogonal functionalization handle, leaving the C2-chloro group intact for downstream cross-coupling or amination[3].

Mechanistic Insights & Causality

The regioselectivity of this transformation is governed by the electronic asymmetry of the pyrido[2,3-d]pyrimidine ring system.

  • Kinetic Control at C4: The C4 position is highly activated toward nucleophilic attack because it is situated ortho to the pyrimidine N3 atom and para to the fused pyridine N8 atom[2]. This dual electron-withdrawing effect stabilizes the Meisenheimer complex intermediate at C4 significantly more than at C2.

  • Temperature & Concentration Causality: By strictly maintaining the reaction at 0 °C and using a dilute nucleophile (0.4 M NaSH), the kinetic product (C4 substitution) is exclusively isolated[2]. Increasing the temperature to 100 °C or the concentration to 4.0 M provides enough activation energy to overcome the barrier for C2 substitution, resulting in the over-reacted pyrido[2,3-d]pyrimidine-2,4-dithiol[3].

  • Tautomerism: Upon acidification, the product is initially generated as 2-chloropyrido[2,3-d]pyrimidine-4-thiol. However, in the solid state and in most polar solvents, it rapidly undergoes proton transfer to reside predominantly in the thermodynamically stable 4(1H)-thione tautomer[4].

Mechanism A 2,4-Dichloropyrido[2,3-d]pyrimidine B Attack at C4 (Kinetically Favored) Activated by N3 & Fused Pyridine (N8) A->B NaSH, 0 °C C Meisenheimer Complex at C4 B->C D Loss of Chloride Ion C->D E 2-Chloropyrido[2,3-d]pyrimidine-4-thiol (Enethiol form) D->E F 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione (Thermodynamic Thione form) E->F Tautomerization

Regioselective SNAr mechanism and subsequent tautomerization to the thione form.

Experimental Protocol: Regioselective Thionation

This self-validating protocol ensures high fidelity through visual cues (color change, precipitation) and strict thermal control[2].

Workflow SM 2,4-Dichloropyrido [2,3-d]pyrimidine (10.0 mmol) Intermediate 0.4 M NaSH 0 °C, 0.5 h SM->Intermediate Regioselective SNAr SideProduct Pyrido[2,3-d]pyrimidine -2,4-dithiol (Over-reaction) SM->SideProduct 4.0 M NaSH, 100 °C 15 min (Non-selective) Product 2-Chloropyrido [2,3-d]pyrimidine-4(1H)-thione (81% Yield) Intermediate->Product HOAc Quench (pH ~4-5)

Experimental workflow highlighting the critical temperature dependence of the reaction.

Materials & Reagents
  • 2,4-Dichloropyrido[2,3-d]pyrimidine (Starting Material)[2]

  • Sodium hydrogen sulfide (NaSH), 0.4 M aqueous solution[2]

  • Glacial acetic acid (HOAc)[2]

  • Ice-water, cold Ethanol (EtOH), Diethyl ether (Et

    
    O)[2]
    
Step-by-Step Methodology
  • Preparation of the Nucleophile: Prepare 100 mL of a 0.4 M aqueous solution of NaSH in a round-bottom flask. Submerge the flask in an ice-water bath and allow it to cool to exactly 0 °C. Causality Note: Strict temperature control is the primary variable preventing C2-thionation.[2]

  • Substrate Addition: Gradually add 2.0 g (10.0 mmol) of finely powdered 2,4-dichloropyrido[2,3-d]pyrimidine to the vigorously stirring NaSH solution[2]. Ensure the powder is finely milled to maximize surface area, as the starting material is only partially soluble in the aqueous medium.

  • Reaction Monitoring: Stir the resulting suspension at 0 °C for exactly 30 minutes[2]. The progress can be validated via TLC (using EtOAc/Hexane). The consumption of the starting material will coincide with the formation of a distinct yellow-orange intermediate solution.

  • Quenching & Precipitation: Carefully acidify the cold reaction mixture by adding glacial acetic acid (HOAc) dropwise until the pH reaches approximately 4-5[2]. Causality Note: Acidification protonates the thiolate anion, driving the equilibrium toward the neutral thione/thiol, which is insoluble in water and precipitates immediately.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel[2].

  • Washing & Drying: Wash the filter cake sequentially with ice-water (to remove residual sodium acetate and unreacted NaSH), cold EtOH, and finally Et

    
    O[2]. The Et
    
    
    
    O wash removes trace organic impurities and facilitates rapid drying.
  • Final Product: Dry the solid under a high vacuum to furnish 2-chloropyrido[2,3-d]pyrimidine-4(1H)-thione as an orange-yellow solid. Expected yield: ~1.6 g (81%)[2].

Quantitative Data & Reaction Optimization

The table below summarizes the causal relationship between reaction conditions and the resulting product distribution, validating the necessity of the optimized parameters[3],[2].

ReagentConcentrationTemperatureTimeMajor ProductYield
NaSH 0.4 M 0 °C 0.5 h 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione 81%
NaSH4.0 M100 °C (Steam bath)15 minPyrido[2,3-d]pyrimidine-2,4-dithiol90%
Thiourea1.0 eq in EtOHReflux2-4 h2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione~75%

Note: While thiourea in refluxing ethanol can also achieve selective C4 thionation, the NaSH method at 0 °C provides superior atom economy, faster reaction kinetics, and avoids the generation of cyanamide byproducts.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Pyrido[2,3-d]pyrimidines. Thieme Connect. URL: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information (NCBI) PMC. URL:[Link]

Sources

Application Note: Nucleophilic Substitution of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocols for nucleophilic substitution reactions of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione . It is designed for medicinal chemists and process development scientists focusing on the functionalization of this scaffold for kinase inhibitor discovery and pharmacological screening.

Introduction & Mechanistic Rationale

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere to quinazolines and pteridines. It is widely recognized for its potential as a Cyclin-Dependent Kinase (CDK) and Tyrosine Kinase inhibitor.

The Substrate: 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione presents a unique reactivity profile.

  • C-4 Position (Thione): The C-4 position is occupied by a thione group. While thiones can be leaving groups (as methylthio ethers), in this specific substrate, the thione functionality is generally retained to exploit its hydrogen-bonding capability or for subsequent S-alkylation.

  • C-2 Position (Chloride): The C-2 chloride is the primary electrophilic site. However, the electron-donating nature of the thione (via resonance) and the presence of the acidic N-H (in the 1H-tautomer) deactivate the ring compared to the 2,4-dichloro precursor. Consequently, substitution at C-2 requires higher temperatures or stronger nucleophiles than typical pyrimidines.

Mechanism (S_NAr): The reaction proceeds via an Addition-Elimination (S_NAr) mechanism. The nucleophile attacks the C-2 carbon, forming a Meisenheimer-like anionic intermediate stabilized by the ring nitrogens. The chloride ion is then eliminated to restore aromaticity.

Tautomerism Consideration

The substrate exists in equilibrium between the thione (A) and thiol (B) forms. In polar solvents and basic conditions, the equilibrium may shift, and the thiol anion can act as a competing nucleophile if not properly managed.

  • Form A (Thione): Predominant in neutral solid state.

  • Form B (Thiol): 4-Mercapto tautomer.

Experimental Protocols

Protocol A: Amination at C-2 (Synthesis of 2-Amino-4-thiones)

This protocol describes the displacement of the C-2 chloride by primary and secondary amines. This is the most common transformation for generating kinase inhibitor libraries.

Reagents:

  • Substrate: 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: n-Butanol, Ethanol, or DMF (for unreactive amines)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione in 10 mL of solvent (n-butanol is preferred for higher reflux temperature).

  • Addition: Add 2.0 mmol of Et3N followed by 1.2 mmol of the appropriate amine.

  • Reaction: Heat the mixture to reflux (approx. 118°C for n-BuOH) under an inert atmosphere (N2 or Ar).

    • Note: For volatile amines, use a sealed pressure tube and heat to 90-100°C.

  • Monitoring: Monitor by TLC (System: CHCl3:MeOH 9:1). The starting material (Rf ~0.6) should disappear, yielding a more polar product. Reaction time typically ranges from 4 to 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Pour the mixture into 50 mL of ice-cold water. The product often precipitates as a yellow/orange solid.

    • Filtration: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Purification: Recrystallize from DMF/Ethanol or purify via flash column chromatography if necessary.

Protocol B: Hydrazinolysis (Precursor for Tricyclic Systems)

Reaction with hydrazine yields the 2-hydrazino derivative, a versatile intermediate for synthesizing triazolo-fused systems.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Hydrazine hydrate (99%) (3.0 – 5.0 equiv)

  • Solvent: Ethanol or Dioxane

Procedure:

  • Suspend 1.0 mmol of substrate in 10 mL of Ethanol.

  • Add excess hydrazine hydrate (5.0 mmol) dropwise at room temperature.

  • Heat to reflux for 3–6 hours. Evolution of H2S is not expected; if H2S is detected, the hydrazine may be attacking C-4, which is undesirable. Lower temperature (60°C) favors C-2 selectivity.

  • Cool and filter the precipitate. The 2-hydrazino product is usually highly crystalline.

Protocol C: S-Alkylation (Thione Functionalization)

Note: This reaction targets the S-atom at C-4, not the C-2 chloride. It is often performed before C-2 substitution if a 4-thioether is desired.

Reagents:

  • Alkyl Halide (e.g., MeI, BnBr)

  • Base: K2CO3 or NaOH (aq)

Procedure:

  • Dissolve substrate in DMF/NaOH.

  • Add alkyl halide at 0°C.

  • Stir at RT for 1 hour. This yields the 2-chloro-4-(alkylthio)pyrido[2,3-d]pyrimidine .

  • Subsequent Step: The 2-chloro group in this S-alkylated product is more reactive towards amines than the parent thione due to the loss of the electron-donating thione resonance.

Data Analysis & Troubleshooting

Table 1: Reaction Optimization Guidelines

ParameterCondition A (Standard)Condition B (Difficult Substrates)Impact
Solvent Ethanol (78°C)DMF or DMSO (100-120°C)Polar aprotic solvents (DMF) increase reaction rate but complicate work-up.
Base Et3N (Organic)K2CO3 (Inorganic)Inorganic bases are better for phenols/thiols; Organic bases for amines.
Nucleophile 1.2 Equivalents3.0+ EquivalentsExcess nucleophile drives reaction to completion but requires rigorous washing.
Catalyst NoneKI (10 mol%)Iodide can catalyze the reaction via Finkelstein-like halogen exchange (Cl -> I).

Common Issues:

  • Low Yield: Often due to the poor solubility of the thione starting material. Solution: Use DMF or NMP as co-solvent.

  • Lack of Reactivity: The 4-thione deactivates the ring. Solution: Convert 4-thione to 4-thiomethyl ether (Protocol C) first; the 4-SMe group is less deactivating than 4-C=S.

  • Regioselectivity: If using 2,4-dichloro precursor, C-4 reacts first.[1] Ensure you have the correct starting material (2-chloro-4-thione) before attempting these protocols.

Pathway Visualization

The following diagram illustrates the synthetic flow from the dichloro precursor to the functionalized thione and potential tricyclic derivatives.

ReactionPathway Start 2,4-Dichloropyrido[2,3-d]pyrimidine Target 2-Chloropyrido[2,3-d] pyrimidine-4(1H)-thione Start->Target Thiourea/NaSH (Selective C-4 subst.) Prod_Amine 2-Amino-4-thioxo derivative Target->Prod_Amine R-NH2, Et3N, Reflux (S_NAr at C-2) Prod_Hydraz 2-Hydrazino-4-thioxo derivative Target->Prod_Hydraz NH2NH2, EtOH (S_NAr at C-2) Prod_S_Alk 2-Chloro-4-(alkylthio) derivative Target->Prod_S_Alk R-X, Base (S-Alkylation at C-4) Prod_Triaz Triazolo-fused System Prod_Hydraz->Prod_Triaz HCOOH or R-COCl (Cyclization)

Caption: Synthetic pathways for the functionalization of 2-chloropyrido[2,3-d]pyrimidine-4(1H)-thione.

References

  • Lavecchia, G., Guillaumet, G., & Berteina-Raboin, S. (2005). Selective bifunctionalization of pyrido[2,3-d]pyrimidines in positions 2 and 4 by SNAr and palladium-catalyzed coupling reactions.[2] Tetrahedron Letters, 46(35), 5851-5855.[2] Link

  • Shamroukh, A. H., & Rashad, A. E. (2016). The chemistry of pyrido[2,3-d]pyrimidines.[3] Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Link

  • Bhat, A. R., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Link

  • ChemicalBook. 2,4-Dichloropyrido[2,3-d]pyrimidine Product Properties and Reactivity Profile. Link

Sources

Application Note: Protocol for the Thionation of 2-Chloropyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the chemoselective conversion of 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one (1) to 2-chloropyrido[2,3-d]pyrimidine-4(3H)-thione (2). The transformation utilizes Lawesson’s Reagent (LR) in anhydrous toluene. This method preserves the sensitive 2-chloro substituent—a critical handle for subsequent nucleophilic aromatic substitutions (


)—while effectively converting the C4 lactam carbonyl to a thiocarbonyl. This protocol is designed for medicinal chemists requiring high-purity intermediates for kinase inhibitor or antifolate drug discovery.

Introduction & Mechanistic Rationale

Scientific Context

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as the core for numerous cyclin-dependent kinase (CDK) and dihydrofolate reductase (DHFR) inhibitors. The 2-chloro-4-thioxo derivative is a high-value intermediate. The C4-thione functionality is significantly more reactive toward nucleophiles (via the S-alkylated intermediate or direct displacement) than the parent lactam, while the 2-chloro group allows for orthogonal functionalization at the C2 position.

The Chemoselectivity Challenge

The primary challenge in this transformation is chemoselectivity . The 2-chloro position is electron-deficient and susceptible to nucleophilic attack. Harsh thionating agents (e.g.,


 in pyridine) or high temperatures can lead to:
  • Displacement of the 2-Cl group by the solvent or thionating byproducts.

  • Hydrolysis of the 2-Cl back to the 2-oxo species (dione formation) during aqueous workup.

Lawesson’s Reagent (LR) is selected over Phosphorus Pentasulfide (


) for this protocol because it operates at lower temperatures, is soluble in non-polar solvents (toluene), and exists as a "soft" thionating agent, minimizing side reactions at the 2-position.
Reaction Scheme

The reaction proceeds via the dissociation of the dimeric Lawesson's Reagent into two reactive dithiophosphine ylide monomers, which undergo a [2+2] cycloaddition with the C4 carbonyl, followed by cycloreversion to release the thione.

ReactionScheme Substrate 2-chloropyrido[2,3-d] pyrimidin-4(1H)-one (C8H4ClN3O) Intermediate Oxaphosphetane Intermediate Substrate->Intermediate + LR Toluene, Reflux 110°C Reagent Lawesson's Reagent (0.6 equiv) Reagent->Intermediate Product 2-chloropyrido[2,3-d] pyrimidine-4(3H)-thione (C8H4ClN3S) Intermediate->Product - (ArPOS)n (Byproduct)

Caption: Conversion of the C4-carbonyl to thiocarbonyl via Lawesson's Reagent. The 2-chloro group remains intact.

Materials & Equipment

Reagents
ReagentGrade/PurityRoleHazard Note
2-chloropyrido[2,3-d]pyrimidin-4(1H)-one >95% (HPLC)SubstrateIrritant
Lawesson’s Reagent 97-99%Thionating AgentMoisture sensitive, stench
Toluene Anhydrous (<50 ppm

)
SolventFlammable, reprotoxic
Ethanol AbsoluteWashing/Recryst.Flammable
Equipment
  • Reaction Vessel: 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Condenser: Reflux condenser with an inert gas inlet (Nitrogen or Argon).

  • Heating: Oil bath or heating block with temperature control probe.

  • Scrubber: The reaction generates minor amounts of

    
    . The condenser outlet should be connected to a bleach (sodium hypochlorite) trap to neutralize odors.
    

Experimental Protocol

Step 1: Reaction Setup
  • Dry the System: Flame-dry or oven-dry the 2-neck RBF and cool under a stream of dry Nitrogen (

    
    ).
    
  • Charge Reagents:

    • Add 1.0 equivalent of 2-chloropyrido[2,3-d]pyrimidin-4(1H)-one.

    • Add 0.6 equivalents of Lawesson’s Reagent. (Note: 0.5 eq is theoretical; 0.6 eq ensures full conversion without excessive byproduct formation).

  • Solvent Addition:

    • Add Anhydrous Toluene (Concentration: 0.1 M to 0.2 M relative to substrate).

    • Expert Note: Do not use pyridine or polar nucleophilic solvents, as they promote displacement of the 2-Cl group.

Step 2: Reaction Execution
  • Inert Atmosphere: Seal the system and maintain a positive pressure of

    
    .
    
  • Reflux: Heat the mixture to reflux (Bath temp: ~115°C).

    • Observation: The suspension typically clears as the reaction progresses, or the color changes to a vibrant yellow/orange (characteristic of thiones).

  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS every 2 hours.

    • Target: Disappearance of the starting material peak (M+H: ~182 for Cl-substituted) and appearance of product (M+H: ~198).

    • Time: Reaction is usually complete within 3–6 hours .

Step 3: Workup & Isolation

The workup is critical to prevent hydrolysis of the 2-Cl group.

  • Cooling: Remove from heat and allow the reaction mixture to cool slowly to room temperature (20–25°C).

    • Crystallization: Often, the thione product will crystallize directly from the toluene solution upon cooling.

  • Filtration (Method A - If Solid Precipitates):

    • Filter the solid under vacuum.

    • Wash the cake with cold toluene (

      
      ) followed by a small amount of cold ethanol.
      
    • Dry under high vacuum.

  • Evaporation (Method B - If Soluble):

    • If no precipitate forms, concentrate the toluene to ~20% volume under reduced pressure.

    • Add Hexanes or Petroleum Ether to induce precipitation.

    • Filter and wash as above.[1]

Step 4: Purification (Optional)

If the crude purity is <95%, recrystallization is preferred over column chromatography to avoid silica-induced hydrolysis.

  • Recrystallization Solvent: Boiling Ethanol or Acetic Acid (use Acetic Acid only if the product is confirmed stable; otherwise, Ethanol/Toluene mix).

  • Column Chromatography: If necessary, use neutral alumina or rapid silica chromatography (DCM/MeOH gradient) but minimize on-column time.

Quality Control & Characterization

ParameterExpected ResultNotes
Appearance Yellow to Orange solidThiones are chromophores; color intensity is normal.

H NMR (DMSO-

)
Downfield shift of NHThe NH proton of the thione (~13-14 ppm) is typically further downfield than the lactam.

C NMR
C=S peak at ~180-190 ppmDistinctive shift from C=O (~160 ppm).
HRMS (ESI) [M+H]+ = 197.989 (approx)Chlorine isotope pattern (

ratio 3:1) must be visible.
IR Spectroscopy C=S stretch ~1100-1200

Absence of strong C=O stretch at ~1680

.

Troubleshooting & Optimization

Troubleshooting Problem Issue Detected Incomplete Incomplete Conversion (>6h) Problem->Incomplete Hydrolysis Hydrolysis to Dione (Loss of 2-Cl) Problem->Hydrolysis Sticky Sticky/Oily Product Problem->Sticky Sol1 Add 0.1 eq extra LR Check Toluene dryness Incomplete->Sol1 Sol2 Ensure Anhydrous Conditions Avoid aqueous workup Hydrolysis->Sol2 Sol3 Triturate with Hexanes or Cold Ethanol Sticky->Sol3

Caption: Decision tree for common synthetic issues.

  • Incomplete Reaction: If starting material persists, ensure the toluene is strictly anhydrous. Water deactivates LR.

  • Loss of 2-Cl: If LC-MS shows a mass corresponding to the 2-hydroxy/2-oxo analog, moisture has entered the system. Ensure all glassware is flame-dried.

  • Stench: If the sulfur smell is persistent on glassware, soak in a bath of dilute bleach or

    
     solution to oxidize residual sulfur compounds.
    

Safety Considerations

  • Lawesson's Reagent: Releases

    
     (highly toxic gas) upon contact with moisture or during the reaction. Always  perform this reaction in a well-ventilated fume hood.
    
  • Residue Disposal: Quench all reaction residues and mother liquors with bleach solution before disposal to neutralize thionating byproducts.

References

  • Lawesson's Reagent Overview: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4015–4051. Link

  • Thionation of N-Heterocycles: Pathak, U., et al. (2008). Efficient thionation of carbonyl compounds using Lawesson's reagent in solvent-free conditions. Tetrahedron Letters, 49(17), 2706-2708. Link

  • Pyrido[2,3-d]pyrimidine Synthesis: Shamroukh, A. H., & Rashad, A. E. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[2] Link

  • Analogous Quinazoline Thionation: L. I. V. E. I. D. Y. K. L. A. (2015). Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Chemija. Link

Sources

Reaction conditions for S-alkylation of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Regioselective S-Alkylation of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione

Executive Summary & Scientific Context

Target Scaffold: 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione Reaction Class: Nucleophilic Substitution (


) / S-Alkylation
Critical Challenge:  Regioselectivity (S- vs. N-alkylation) and Chemoselectivity (Stability of the 2-Cl substituent).

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core for cyclin-dependent kinase (CDK) inhibitors and dihydrofolate reductase (DHFR) antagonists. The 2-chloro-4-thione derivative presents a unique synthetic opportunity: the C4-thione is a "soft" nucleophile, while the N3/N1 positions are "hard" nucleophiles.

This guide details the optimal conditions to favor S-alkylation (formation of thioethers) over N-alkylation, while preserving the electrophilic 2-chloro handle for subsequent diversification (e.g.,


 with amines).

Mechanistic Insight & Reaction Design

Tautomeric Equilibrium

The substrate exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms. Under basic conditions, the thiolate anion is generated. According to the Pearson Hard Soft Acid Base (HSAB) principle:

  • Sulfur (Thiolate): Soft base, highly polarizable. Prefers soft electrophiles (alkyl halides) and orbital-controlled reactions.

  • Nitrogen (Amide/Imine): Hard base. Prefers hard electrophiles and charge-controlled reactions.

Why S-Alkylation Dominates:

  • Aromatization Driving Force: S-alkylation retains the aromaticity of the pyrimidine ring (restoring the

    
     bond system), whereas N-alkylation at N3 disrupts the conjugated system or creates a less stable quinoid-like structure.
    
  • Nucleophilicity: The thiolate anion is significantly more nucleophilic than the ring nitrogens in polar aprotic solvents.

Pathway Visualization (DOT Diagram)

ReactionPathway Substrate 2-Chloropyrido[2,3-d] pyrimidine-4(1H)-thione Intermediate Thiolate Anion (Resonance Stabilized) Substrate->Intermediate Deprotonation Base Base (K2CO3 or NaH) Base->Intermediate Product_S S-Alkyl Product (Thermodynamic/Kinetic Major) Intermediate->Product_S Soft-Soft Interaction (Fast) Product_N N-Alkyl Side Product (Minor/Avoided) Intermediate->Product_N Hard-Hard Interaction (Slow) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product_S

Caption: Mechanistic pathway highlighting the preferential formation of the S-alkylated product via the thiolate intermediate.

Optimized Protocol: S-Alkylation

This protocol uses Potassium Carbonate (


)  in DMF . This system is mild enough to prevent hydrolysis of the 2-chloro group but basic enough to fully deprotonate the thione.
Materials
ReagentEquivalentsRoleNotes
Substrate 1.0 eqReactant2-Cl-pyrido[2,3-d]pyrimidine-4-thione
Alkyl Halide 1.1 - 1.2 eqElectrophileMeI, EtI, Benzyl Bromide, etc.[1]

1.5 - 2.0 eqBaseAnhydrous; grind before use.
DMF 10 mL / gSolventAnhydrous; keeps thiolate "naked" & reactive.
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione (1.0 eq) and anhydrous DMF (10 volumes). Stir until a suspension or partial solution is formed.

  • Deprotonation: Add anhydrous

    
      (1.5 eq) in a single portion.
    
    • Observation: The mixture may change color (often yellow/orange) indicating thiolate formation. Stir at Room Temperature (RT) for 15–30 minutes.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide (1.1 eq) dropwise.

    • Expert Note: Cooling is critical for reactive halides (e.g., MeI, Allyl Bromide) to prevent over-alkylation or N-alkylation. For less reactive halides, addition at RT is acceptable.

  • Reaction: Remove the ice bath and stir at RT .

    • Time: 1–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The product typically moves higher (less polar) than the thione.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (50 volumes).

    • Precipitation: The S-alkylated product is usually lipophilic and will precipitate as a solid.

    • Stir for 15 minutes to dissolve inorganic salts.

  • Isolation:

    • Filtration: Filter the solid precipitate. Wash with copious water to remove DMF residues.

    • Drying: Dry under vacuum over

      
       or in a desiccator.
      
    • Alternative: If no precipitate forms, extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.

Validation & Quality Control

To confirm S-alkylation and rule out N-alkylation, use


-NMR  and 

-NMR
.
Key NMR Signatures
FeatureS-Alkyl Product (Target)N-Alkyl Product (Impurity)

Shift (S-Me vs N-Me)

2.6 – 2.7 ppm
(Singlet)

3.4 – 3.6 ppm (Singlet)

Shift (S-Me vs N-Me)

12 – 15 ppm

30 – 40 ppm
C4 Carbon (Ring) Upfield shift (

165-170 ppm)
Downfield (Carbonyl-like,

ppm)

Self-Validating Check:

  • TLC: The S-alkyl product should be UV active and significantly less polar than the starting thione.

  • Chemical Test: The product should not dissolve in dilute aqueous NaOH (unlike the starting thione which has an acidic NH/SH proton).

Experimental Workflow Diagram

Workflow Start Start: 2-Cl-pyrido[2,3-d] pyrimidine-4-thione Step1 1. Dissolve in DMF 2. Add K2CO3 (1.5 eq) Stir 30 min @ RT Start->Step1 Step2 Cool to 0°C Add Alkyl Halide (1.1 eq) Step1->Step2 Step3 Monitor TLC (1-4 h) Target: High Rf spot Step2->Step3 Decision Precipitate on Water Addition? Step3->Decision PathA YES: Filter Solid Wash with Water Decision->PathA Yes PathB NO: Extract (EtOAc) Wash Brine -> Dry Decision->PathB No Final Pure S-Alkyl Product PathA->Final PathB->Final

Caption: Operational workflow for the S-alkylation protocol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Incomplete Reaction Base particle size too large; Wet DMF.Grind

to fine powder; Use molecular sieves for DMF.
N-Alkylation Observed Reaction temperature too high; "Hard" alkylating agent.Keep addition at 0°C; Switch to softer leaving groups (Iodide > Bromide > Chloride).
Loss of 2-Cl Group Hydrolysis by water; Nucleophilic attack by base.Ensure anhydrous conditions; Avoid strong hydroxide bases (NaOH/KOH) if reaction is slow.
Disulfide Formation Oxidation of thiolate.Degas solvents with

; Add reducing agent (

) during workup if suspected.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines: Shamroukh, A. H., et al.[2][3][4] "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 2016, 8(3):734-772. Link

  • S-Alkylation of Thiouracils (Analogous Protocol): Hassan, A. S., et al. "Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives." Bioorganic & Medicinal Chemistry, 2014.[1][3]

  • Regioselectivity in Thienopyrimidines: Slivka, M. V., et al. "Regioselectivity of Alkylation Reaction of 2-Oxo-(thio)-3-phenyl-thieno[2,3-d]pyrimidinones."[5] ResearchGate, 2020. Link

  • NMR Characterization of Pyrimidines: BenchChem Technical Guide. "Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine." Link

Sources

Application Note: Synthesis of Fused Heterocyclic Systems Using Pyrido[2,3-d]pyrimidine Thiones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine bases (adenine and guanine) and pteridines. This structural homology grants these molecules high affinity for diverse biological targets, including cyclin-dependent kinases (CDKs), dihydrofolate reductase (DHFR), and tyrosine kinases (e.g., EGFR, PIM-1).

This Application Note provides a rigorous technical guide for the functionalization of pyrido[2,3-d]pyrimidine-2-thiones . The thione moiety (


) serves as a versatile "chemical handle," enabling the construction of tricyclic and tetracyclic fused systems such as thiazolo[3,2-a] , [1,2,4]triazolo[4,3-a] , and pyrimido[2,1-b]  derivatives. We present optimized protocols, mechanistic rationales, and critical process parameters to ensure high reproducibility and yield.

Strategic Synthetic Pathways

The reactivity of pyrido[2,3-d]pyrimidine-2-thiones is dominated by the nucleophilicity of the sulfur atom and the adjacent nitrogen atoms (N1 and N3) . Synthetic strategies generally rely on an initial S-alkylation or S-nucleophilic attack, followed by an intramolecular cyclization involving one of the ring nitrogens.

Pathway Analysis
  • Thiazolo-Fusion (Pathway A): Reaction with

    
    -halocarbonyls (e.g., chloroacetic acid, 
    
    
    
    -bromoacetophenone). This typically proceeds via S-alkylation followed by cyclodehydration onto N1.
  • Triazolo-Fusion (Pathway B): Hydrazinolysis of the thione to a 2-hydrazino intermediate, followed by cyclization with one-carbon donors (formic acid, orthoesters, or

    
    ).
    
  • Pyrimido/Thiadiazine-Fusion (Pathway C): Michael addition to activated alkynes or Mannich-type reactions involving the N-C=S motif.

Visualizing the Reaction Landscape

The following diagram outlines the divergent synthesis capabilities starting from the parent thione.

SyntheticPathways Thione Pyrido[2,3-d]pyrimidine- 2-thione Scaffold HaloKetone α-Halo Ketones/Acids (e.g., ClCH2COOH) Thione->HaloKetone Path A: S-Alkylation Hydrazine Hydrazine Hydrate (NH2NH2) Thione->Hydrazine Path B: Nucleophilic Subst. BiFunctional 1,3-Bifunctional Electrophiles (e.g., Acetylacetone) Thione->BiFunctional Path C: Michael/Cycliz. Thiazolo Thiazolo[3,2-a]pyrido [2,3-d]pyrimidine HaloKetone->Thiazolo Cyclodehydration (AcOH/Ac2O) Triazolo [1,2,4]Triazolo[4,3-a] pyrido[2,3-d]pyrimidine Hydrazine->Triazolo Cyclization w/ HCOOH or Ac2O Pyrimido Pyrimido-fused Systems BiFunctional->Pyrimido Reflux

Figure 1: Divergent synthetic pathways for the functionalization of pyrido[2,3-d]pyrimidine-2-thiones.

Detailed Experimental Protocols

Protocol A: Synthesis of Thiazolo[3,2-a]pyrido[2,3-d]pyrimidines

This protocol utilizes the reaction between the thione and chloroacetic acid.[1] The use of acetic anhydride is critical as it acts as both a solvent and a dehydrating agent to drive the final cyclization.

Reagents:

  • Pyrido[2,3-d]pyrimidine-2-thione (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • Glacial Acetic Acid (Solvent)[2][3]

  • Acetic Anhydride (Co-solvent/Dehydrating agent)

  • Anhydrous Sodium Acetate (Base catalyst, 2.0 eq)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the starting thione in 30 mL of glacial acetic acid.

  • Addition: Add 12 mmol of chloroacetic acid and 20 mmol of anhydrous sodium acetate.

  • Cyclization: Add 10 mL of acetic anhydride. Heat the mixture under reflux (

    
    ) for 4–6 hours.
    
    • Mechanistic Note: The base facilitates the deprotonation of the thiol, promoting

      
       attack on the 
      
      
      
      -carbon of chloroacetic acid. The subsequent intramolecular attack of the ring nitrogen (N1) onto the carboxylic acid carbonyl is driven by the acetic anhydride, forming the thiazolidinone ring.
  • Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the thione spot (

    
    ) and the appearance of a less polar fluorescent spot.
    
  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water.

  • Isolation: A precipitate should form immediately. Filter the solid under vacuum and wash with cold water (

    
     mL) to remove excess acid and salts.
    
  • Purification: Recrystallize from DMF/Ethanol (1:1) to obtain the pure thiazolo-fused product.

Protocol B: Synthesis of [1,2,4]Triazolo[4,3-a]pyrido[2,3-d]pyrimidines

This route involves a two-step sequence: conversion of the thione to a hydrazine, followed by ring closure.

Step 1: Hydrazinolysis

  • Suspend the thione (10 mmol) in Ethanol (50 mL).

  • Add Hydrazine Hydrate (80%, 50 mmol, 5.0 eq) dropwise.

    • Caution: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.

  • Reflux for 6–10 hours until evolution of

    
     gas ceases (lead acetate paper test).
    
  • Cool and filter the 2-hydrazino intermediate.

Step 2: Cyclization (Formic Acid Method)

  • Dissolve the 2-hydrazino intermediate (5 mmol) in Formic Acid (15 mL).

  • Reflux for 3–5 hours.

  • Pour onto crushed ice. Neutralize with ammonia solution if necessary to precipitate the product.

  • Filter and recrystallize from ethanol.

Mechanistic Insights & Troubleshooting

Mechanism of Thiazole Ring Formation

Understanding the regioselectivity is crucial. The N1 nitrogen is generally more nucleophilic than N3 in the pyrido[2,3-d]pyrimidine system due to the electronic influence of the fused pyridine ring.

Mechanism Step1 Thione Tautomerization (NH-C=S ⇌ N=C-SH) Step2 S-Alkylation (Nu: S- attacks Cl-CH2-R) Step1->Step2 Step3 Intermediate: S-(substituted) derivative Step2->Step3 Step4 Intramolecular Cyclization (N1 attacks Carbonyl) Step3->Step4  Facilitated by Ac2O   Step5 Dehydration (-H2O) Step4->Step5 Final Fused Thiazolo System Step5->Final

Figure 2: Mechanistic flow of the thiazolo-ring closure.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization (stopped at S-alkyl intermediate).Increase reaction time; ensure excess Acetic Anhydride is used to drive dehydration.
Product is Sticky/Oil Residual solvent (DMF/AcOH).Triturate the crude oil with diethyl ether or hexane to induce crystallization.
Incomplete Hydrazinolysis Thione solubility is poor.Use Pyridine or Dioxane as a co-solvent instead of pure Ethanol.
Regioisomer Mixtures Competition between N1 and N3 cyclization.N1 cyclization is favored thermodynamically. Ensure high temperature (reflux) to reach thermodynamic equilibrium.

Comparative Data: Reaction Conditions vs. Yields[5]

The following data summarizes typical yields reported in the literature for these transformations, serving as a benchmark for your experiments.

Reaction TypeReagentSolventTemp (

)
Typical Yield (%)Ref
Thiazolo-fusion Chloroacetic acidAcOH/Ac

O
118 (Reflux)75–85%[1, 2]
Thiazolo-fusion

-Bromoacetophenone
EtOH/DMF80–10065–78%[3]
Hydrazinolysis Hydrazine HydrateEthanol78 (Reflux)80–90%[4]
Triazolo-fusion Formic AcidFormic Acid10060–75%[5]

References

  • El-Gazzar, A. B. A., et al. "Synthesis and Biological Evaluation of Thieno[2,3-d]pyrimidine Derivatives." Journal of Chemical and Pharmaceutical Research, 2016.[3] Link

  • Shamroukh, A. H., et al. "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 8(3), 734-772, 2016.[3] Link

  • Jia, R., et al. "Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds." ResearchGate Review. Link

  • Aly, A. A., et al. "Utility of a pyrimidine thione derivative in the synthesis of new fused pyrimido[4,5-d]pyrimidine." International Journal of Advanced Research, 2014.[4] Link

  • Mont, N., et al. "A three-component synthesis of pyrido[2,3-d]pyrimidines."[5] Tetrahedron Letters, 44(29), 5385-5387, 2003.[5] Link

  • Nafie, M. S., et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors."[6][7] RSC Advances, 2024. Link

Sources

Application Notes and Protocols for the Facile Displacement of the 2-Chloro Group with Amines in Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C2-Aminated Pyrido[2,3-d]pyrimidines in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. The functionalization of this scaffold is a key strategy in the development of novel therapeutics, particularly in oncology.

This guide provides a detailed technical overview and robust protocols for a crucial synthetic transformation: the nucleophilic aromatic substitution (SNAr) of the 2-chloro group on the pyrido[2,3-d]pyrimidine ring with a diverse range of amine nucleophiles. The chlorine atom at the C2-position serves as an excellent leaving group, facilitating the introduction of various amino substituents to generate extensive libraries of compounds for structure-activity relationship (SAR) studies. This C-N bond formation is a cornerstone in the synthesis of many potent kinase inhibitors and other therapeutic agents.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The displacement of the 2-chloro group with an amine proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This two-step addition-elimination process is characteristic of electron-deficient aromatic and heteroaromatic systems.

  • Nucleophilic Attack and Formation of the Meisenheimer Intermediate: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom bearing the chlorine atom (C2). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyrimidine ring, which is crucial for the stability of this intermediate.

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrido[2,3-d]pyrimidine ring is restored, yielding the final 2-amino-substituted product.

The facility of this reaction is highly dependent on the electronic nature of the heterocyclic ring. The electron-withdrawing character of the nitrogen atoms in the pyrimidine ring makes the C2 position sufficiently electrophilic to be attacked by nucleophiles.

SNAr_Mechanism cluster_caption SₙAr Mechanism Workflow Pyrido_Cl 2-Chloropyrido[2,3-d]pyrimidine Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Pyrido_Cl->Meisenheimer + R-NH₂ Amine R-NH₂ (Amine) Amine->Meisenheimer Pyrido_NHR 2-Aminopyrido[2,3-d]pyrimidine Meisenheimer->Pyrido_NHR - Cl⁻ Base Base HCl HCl Base->HCl captures H⁺

Caption: A generalized workflow for the SₙAr reaction.

Experimental Protocols

Materials and Reagents
  • 2-Chloropyrido[2,3-d]pyrimidine (starting material)

  • Amine (aliphatic or aromatic, primary or secondary)

  • Solvent: Isopropanol (IPA), n-Butanol (n-BuOH), Dimethylformamide (DMF), or 1,4-Dioxane

  • Base (optional, but recommended): Diisopropylethylamine (DIPEA), Triethylamine (TEA), or Potassium Carbonate (K₂CO₃)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Magnetic stirrer and heating mantle or microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

  • Standard laboratory glassware

General Protocol for Conventional Heating

This protocol provides a general method for the amination of 2-chloropyrido[2,3-d]pyrimidine. The specific conditions may require optimization based on the reactivity of the amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloropyrido[2,3-d]pyrimidine (1.0 eq.) in a suitable solvent (e.g., isopropanol or n-butanol, 5-10 mL per mmol of starting material).

  • Addition of Reagents: To the stirred solution, add the amine (1.1-1.5 eq.) followed by a base (e.g., DIPEA, 1.5-2.0 eq.). The base is used to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol).

  • Work-up: Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford the pure 2-amino-pyrido[2,3-d]pyrimidine derivative.[3][4]

Protocol for Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter reaction times.[1][5]

  • Reaction Setup: In a microwave-safe reaction vial, combine 2-chloropyrido[2,3-d]pyrimidine (1.0 eq.), the desired amine (1.1-1.5 eq.), and a base (e.g., DIPEA, 1.5-2.0 eq.) in a suitable microwave-compatible solvent (e.g., isopropanol, DMF, or 1,4-dioxane).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 120-160 °C for 10-60 minutes. The optimal time and temperature should be determined for each specific substrate.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The work-up and purification procedures are similar to those described in the conventional heating protocol.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the displacement of the 2-chloro group with various amines.

Amine NucleophileSolventBaseTemperature (°C)TimeTypical Yield (%)
Anilinen-BuOHDIPEA12012-24 h75-90
4-FluoroanilineIsopropanolK₂CO₃8016 h80-95
BenzylamineDMFTEA1006-12 h85-98
MorpholineIsopropanolNone808-16 h90-99
PiperidineEthanolK₂CO₃Reflux4-8 h88-97
tert-Butylamine1,4-DioxaneDIPEA140 (MW)30 min70-85

Note: MW denotes microwave-assisted synthesis. Yields are approximate and may vary depending on the specific substituents on the pyrido[2,3-d]pyrimidine core and the amine.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Insufficient temperature or reaction time.- Poorly reactive amine.- Inactive starting material.- Increase the reaction temperature or prolong the reaction time.- Switch to a higher boiling point solvent.- Consider using microwave irradiation to enhance reactivity.- For weakly nucleophilic amines, a more polar aprotic solvent like DMF or DMSO may be beneficial.- Confirm the purity and integrity of the 2-chloropyrido[2,3-d]pyrimidine.
Formation of multiple byproducts - Decomposition of starting material or product at high temperatures.- Side reactions of functional groups on the amine or the pyridopyrimidine core.- Lower the reaction temperature and extend the reaction time.- Use a milder base.- Protect sensitive functional groups on the amine or pyridopyrimidine scaffold prior to the substitution reaction.
Difficulty in purification - Product and starting material have similar polarities.- Formation of closely eluting impurities.- Optimize the mobile phase for column chromatography by testing various solvent systems with different polarities on TLC.- If the product is a solid, attempt recrystallization from different solvent systems.- Consider reverse-phase chromatography for highly polar compounds.[6]
Hydrolysis of the chloro group - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Analytical Characterization

The synthesized 2-amino-pyrido[2,3-d]pyrimidine derivatives should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the signal corresponding to the proton at the 2-position (if present in the starting material) and the appearance of new signals for the amine moiety are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound.

Conclusion

The displacement of the 2-chloro group on the pyrido[2,3-d]pyrimidine scaffold with amines is a robust and versatile reaction that is fundamental to the synthesis of a wide range of biologically active molecules. By understanding the underlying SNAr mechanism and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of 2-amino-pyrido[2,3-d]pyrimidines for drug discovery and development programs. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists working in this exciting area of medicinal chemistry.

References

  • MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]

  • PMC. (2021). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]

  • Mont, N., Teixidó, J., & Borrell, J. I. (2009). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Molecular diversity, 13(1), 39–45. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Yousif, M. N. M., El-Gazzar, A.-R. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11893-11906. [Link]

  • Tandel, H. D., et al. (2025). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry, 64B, 137-144. [Link]

  • Mohamed, M. A. M., et al. (2020). Synthesis of new derivatives of pyrido[2,3-d]pyrimidines and their nucleosides. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 223-230. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1938-1955. [Link]

  • Bagley, M. C., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - An Asian Journal, 9(7), 1963-1970. [Link]

  • Wang, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197793. [Link]

  • Arkat USA. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • Lu, Y., et al. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. RCS Research Chemistry Services. [Link]

  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Brown, D. J., & Lyall, J. M. (1966). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Australian Journal of Chemistry, 19(10), 1953-1959. [Link]

  • ResearchGate. (2014). Amination products of chloropyrazine and 2-chloropyrimidine. [Link]

Sources

Microwave-Assisted Synthesis of 2-Chloropyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for quinazolines and functioning as a potent inhibitor of cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR). This guide details a robust, microwave-assisted protocol for synthesizing 2-chloropyrido[2,3-d]pyrimidine derivatives .

Unlike conventional heating, which often requires prolonged reflux times (24–48 h) and excess toxic reagents (POCl₃), this microwave (MW) protocol enables:

  • Rapid Cyclization: Reduction of reaction time from hours to minutes.

  • Enhanced Safety: Controlled, sealed-vessel chlorination minimizing POCl₃ exposure.

  • Regiocontrol: Precise thermal control to ensure selective nucleophilic substitution at the C4 position, preserving the C2-chloro handle for further diversification.

Retrosynthetic Strategy & Mechanism

The synthesis targets the 2,4-dichloropyrido[2,3-d]pyrimidine core, followed by a regioselective displacement. The C4 position is electronically more deficient than C2 due to the inductive effect of the pyridine nitrogen (N8), making it the primary site for nucleophilic attack (SNAr).

Pathway Visualization

SynthesisPathway Start 2-Aminonicotinic Acid Inter1 Pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Start->Inter1 Urea, MW 180°C, 15 min Inter2 2,4-Dichloro pyrido[2,3-d]pyrimidine Inter1->Inter2 POCl3, DIEA, MW 160°C, 10 min Product 2-Chloro-4-amino pyrido[2,3-d]pyrimidine Inter2->Product R-NH2, MW 80°C, 5 min (Regioselective)

Figure 1: Step-wise microwave-assisted synthetic route for 2-chloro derivatives.

Experimental Protocols

Phase 1: Cyclocondensation to the Dione Core

Objective: Synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Challenge: Conventional fusion of 2-aminonicotinic acid with urea requires temperatures >200°C and often results in charring. MW Solution: Uniform dielectric heating allows for a solvent-free melt or high-boiling solvent reaction with cleaner profiles.

Materials
  • 2-Aminonicotinic acid (1.0 eq)

  • Urea (5.0 eq)

  • Optional: Sulfolane (minimal volume if melt is difficult)

Step-by-Step Protocol
  • Preparation: Grind 2-aminonicotinic acid (1.38 g, 10 mmol) and urea (3.0 g, 50 mmol) into a fine powder using a mortar and pestle.

  • Loading: Transfer the mixture into a 35 mL microwave process vial. Add a magnetic stir bar.[1]

  • Irradiation: Cap the vial and irradiate using a single-mode microwave reactor.

    • Ramp: 2 min to 180°C.

    • Hold: 15 min at 180°C.

    • Pressure Limit: 250 psi (ammonia gas is evolved; ensure headspace is sufficient).

  • Work-up: Cool to 80°C. Add hot water (20 mL) to the vial and stir to dissolve excess urea.

  • Isolation: Filter the suspension while warm. The product (dione) is insoluble in water. Wash with water (2 x 10 mL) and acetone (1 x 10 mL). Dry in a vacuum oven at 60°C.

    • Expected Yield: 85-90% (Off-white solid).

Phase 2: Chlorination (The Critical Step)

Objective: Conversion to 2,4-dichloropyrido[2,3-d]pyrimidine. Safety Note: POCl₃ generates HCl gas. In a sealed microwave vessel, this creates significant pressure. Do not exceed 50% vessel volume.

Materials
  • Pyrido[2,3-d]pyrimidine-2,4-dione (from Phase 1)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq) - Catalyst/Acid Scavenger

Step-by-Step Protocol
  • Setup: In a glovebox or fume hood, add the dione (1.63 g, 10 mmol) to a microwave vial equipped with a heavy-duty stir bar.

  • Reagent Addition: Add POCl₃ (3.7 mL, 40 mmol) followed by DIPEA (3.5 mL, 20 mmol). Note: The reaction is exothermic; add base slowly.

  • Sealing: Crimp the cap tightly. Ensure the septum is chemically resistant (PTFE-lined).

  • Microwave Parameters:

    • Mode: Dynamic Power (maintain temp).

    • Temp: 160°C.

    • Time: 10 min.

    • Stirring: High (critical to prevent hot spots).

  • Quenching (Hazardous):

    • Cool the vial to room temperature.

    • Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. Maintain temp <10°C to prevent hydrolysis of the chloro groups.

    • Neutralize with solid NaHCO₃ to pH 7.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

    • Storage: Use immediately or store at -20°C under Argon. 2,4-dichloro derivatives are moisture sensitive.

Phase 3: Regioselective SNAr (The "2-Chloro" Target)

Objective: Selective displacement of the C4-chloro with an amine, leaving the C2-chloro intact. Mechanistic Insight: The C4 position is more electrophilic. By controlling the temperature (MW efficiency), we can achieve >95% regioselectivity without protecting groups.

Materials
  • 2,4-Dichloropyrido[2,3-d]pyrimidine (1.0 eq)

  • Amine Nucleophile (e.g., Aniline, Benzylamine) (1.05 eq)

  • DIPEA (1.2 eq)

  • Solvent: Isopropanol (IPA) or Ethanol

Step-by-Step Protocol
  • Loading: Dissolve 2,4-dichloro intermediate (200 mg, 1.0 mmol) in IPA (3 mL) in a 10 mL microwave vial.

  • Addition: Add the amine (1.05 mmol) and DIPEA (1.2 mmol).

  • Irradiation:

    • Temp: 80°C.

    • Time: 5-10 min.

    • Note: Do not exceed 100°C, or C2 substitution (bis-amino product) will compete.

  • Isolation: The product often precipitates upon cooling. Filter and wash with cold ether. If soluble, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

Data Analysis & Optimization

The following table summarizes the optimization of the chlorination step, highlighting the efficiency of MW over conventional heating.

ParameterConventional RefluxMicrowave MethodNotes
Reagent POCl₃ (Excess, solvent)POCl₃ (4 eq)MW allows stoichiometric reduction.
Time 4 - 6 Hours10 Minutesdrastic kinetic acceleration.
Temp 106°C (b.p. of POCl₃)160°CSuperheating in sealed vessel.
Yield 65 - 75%88 - 92%Less tar formation.
Safety Open system (fumes)Closed systemMinimized vapor exposure.
Reaction Mechanism: Regioselectivity

The regioselectivity is governed by the relative energy of the transition states (Meisenheimer complexes). The C4 intermediate is stabilized by the para-nitrogen (N8) of the pyridine ring.

Mechanism Start 2,4-Dichloro Scaffold TS_C4 C4-Transition State (Stabilized by N8) Start->TS_C4 Amine attack Low Temp (80°C) TS_C2 C2-Transition State (Less Stable) Start->TS_C2 High Temp (>120°C) Prod_C4 2-Chloro-4-amino (Major Product) TS_C4->Prod_C4 Fast Prod_C2 4-Chloro-2-amino (Minor/Trace) TS_C2->Prod_C2 Slow

Figure 2: Kinetic control of regioselectivity favoring C4 substitution.

Troubleshooting & Expert Tips

  • Pressure Spikes: In Phase 1 (Dione synthesis), ammonia is released. If the pressure sensor trips, reduce the sample size or use a larger headspace. Do not vent a hot vial.

  • Hydrolysis: The 2,4-dichloro intermediate is prone to hydrolysis back to the dione if the quenching ice bath warms up. Keep the quench below 10°C and work quickly.

  • Bis-Substitution: If you observe the 2,4-diamino byproduct in Phase 3, lower the reaction temperature to 60°C or reduce the amine equivalents to 0.95 eq.

  • Solvent Choice: For Phase 3, protic solvents like IPA accelerate the SNAr reaction via hydrogen bonding stabilization of the leaving group (chloride), but aprotic solvents (THF, DMF) may be required for solubility of lipophilic amines.

References

  • Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines: Mont, N., Teixidó, J., Kappe, C. O., & Borrell, J. I. (2003).[2] A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity.

  • Chlorination Protocols (POCl3 Safety & Efficiency): Wang, T., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3. Molecules.

  • Regioselectivity in Pyrimidine SNAr: Dolsak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules.

  • Microwave Safety Guidelines: CEM Corporation. Safety Considerations for Microwave Synthesis.

Sources

Application Note: High-Efficiency One-Pot Synthesis of Functionalized Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrido[2,3-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent inhibition of dihydrofolate reductase (DHFR) and tyrosine kinases. Traditional multi-step synthesis often suffers from low yields and toxic waste generation. This guide details three optimized one-pot, multicomponent reaction (MCR) protocols for synthesizing functionalized pyrido[2,3-d]pyrimidines. By leveraging microwave irradiation, green organocatalysts, and magnetic nanocatalysts, researchers can achieve yields >90% with significantly reduced reaction times.

Mechanistic Insight & Pathway

The one-pot synthesis of pyrido[2,3-d]pyrimidines typically proceeds via a domino Knoevenagel condensation–Michael addition–Cyclization sequence.[1][2] Understanding this mechanism is critical for troubleshooting low yields or byproduct formation.

Reaction Pathway[2][3][4][5][6]
  • Knoevenagel Condensation: The aromatic aldehyde reacts with the active methylene compound (e.g., malononitrile) to form an aryl-methylene intermediate.

  • Michael Addition: The nucleophilic C-5 position of 6-aminouracil attacks the electron-deficient Knoevenagel intermediate.

  • Cyclization & Tautomerization: Intramolecular nucleophilic attack by the amino group onto the nitrile (or carbonyl) moiety closes the pyridine ring, followed by tautomerization to the stable aromatic product.

ReactionMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Ring Formation Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Intermediate (Aryl-methylene) Aldehyde->Knoevenagel - H2O Malo Malononitrile Malo->Knoevenagel - H2O Michael Michael Adduct (Intermediate) Knoevenagel->Michael Nucleophilic Attack Uracil 6-Aminouracil Uracil->Michael Nucleophilic Attack Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Product Pyrido[2,3-d]pyrimidine Product Cyclized->Product Tautomerization - H2

Figure 1: Domino Knoevenagel-Michael-Cyclization mechanism for pyrido[2,3-d]pyrimidine synthesis.

Experimental Protocols

Method A: Microwave-Assisted Aqueous Synthesis (High Throughput)

Best for: Rapid library generation, green chemistry compliance. Rationale: Microwave irradiation (MWI) accelerates the rate-determining step (Michael addition) through efficient internal heating, while water serves as a benign solvent that enhances the hydrophobic effect, pushing organic reactants together.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Malononitrile (1.0 mmol)

  • 6-Aminouracil (1.0 mmol)[3]

  • Catalyst: Diammonium hydrogen phosphate (DAHP) (10 mol%) or Catalyst-free (if >120°C)[4]

  • Solvent: Water:Ethanol (2:1) or pure Water.

Protocol:

  • Preparation: In a microwave-safe vial (10 mL), dissolve the aldehyde, malononitrile, and 6-aminouracil in 3 mL of H₂O:EtOH (2:1).

  • Catalysis: Add DAHP (10 mol%, ~13 mg). Note: DAHP is a mild, water-soluble buffer catalyst that activates the carbonyl group without causing side reactions.

  • Irradiation: Place the vial in a microwave reactor (e.g., CEM Discover or Monowave).

    • Settings: 250 W (max power), Temperature: 100°C.

    • Time: Irradiate for 5–10 minutes.

  • Monitoring: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7). The spot for the aldehyde should disappear completely.

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates out.

  • Purification: Filter the solid. Wash with hot water (2 x 5 mL) and cold ethanol (2 x 3 mL). Recrystallize from DMF/Ethanol if necessary.

Validation: Yields typically range from 85–95%.[5]

Method B: Lactic Acid Catalyzed Solvent-Free Synthesis

Best for: Large-scale synthesis, avoiding organic solvents completely. Rationale: Lactic acid acts as a dual catalyst/solvent. Its carboxylic acid group activates the aldehyde (electrophile), while the hydroxyl group can form hydrogen bonds to stabilize the transition state. It is biodegradable and cheap.[6]

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Malononitrile (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)[3]

  • Catalyst/Medium: Lactic Acid (15 mol% or ~0.5 mL if used as solvent)

Protocol:

  • Mixing: In a round-bottom flask, mix the aldehyde, malononitrile, and aminouracil.

  • Activation: Add Lactic Acid (15 mol%). If the mixture is too viscous, a minimal amount of melted lactic acid can be used as the medium.

  • Reaction: Heat the mixture at 90°C in an oil bath with magnetic stirring.

  • Time: Reaction is usually complete within 15–30 minutes.

  • Work-up: Cool the mixture. Add water (10 mL) and stir vigorously. The lactic acid dissolves in water, leaving the crude product as a solid precipitate.

  • Purification: Filter and wash with water. Recrystallize from ethanol.

Method C: Magnetic Nanocatalyst ([Fe₃O₄@SiO₂-SO₃H])

Best for: Industrial applications requiring catalyst recovery and reusability. Rationale: The high surface area of nanoparticles ensures excellent contact. The sulfonic acid (-SO₃H) groups provide strong Brønsted acidity for activation. The magnetic core allows separation using an external magnet, eliminating filtration steps.

Protocol:

  • Synthesis: Mix reactants (1 mmol each) in a flask.

  • Catalyst Addition: Add [Fe₃O₄@SiO₂-SO₃H] (20 mg).

  • Condition: Heat at 100°C under solvent-free conditions (or in refluxing ethanol).

  • Separation: Upon completion (TLC), dilute with hot ethanol. Place a strong magnet under the flask to attract the catalyst. Decant the supernatant containing the product.

  • Recovery: Wash the catalyst with ethanol and dry for reuse (active for up to 5 cycles).

Comparative Data & Optimization

The following table summarizes the efficiency of the described methods based on recent literature benchmarks.

ParameterMethod A: Microwave/AqMethod B: Lactic AcidMethod C: Nanocatalyst
Time 5–10 min15–30 min20–45 min
Yield 85–95%88–96%90–98%
Solvent Water/EthanolSolvent-FreeSolvent-Free/Ethanol
Scalability Medium (Vial size limit)HighHigh
Green Score HighVery HighHigh (Recyclable)
Troubleshooting Guide
  • Problem: Low Yield / Sticky Product.

    • Cause: Incomplete Knoevenagel condensation.

    • Fix: Ensure the aldehyde is fresh (not oxidized to acid). Increase temperature by 10°C.

  • Problem: Product not precipitating in Method A.

    • Cause: Product is too soluble in ethanol.

    • Fix: Add excess ice-cold water to the reaction mixture after cooling to force precipitation.

  • Problem: Catalyst aggregation in Method C.

    • Cause: Magnetic stirring is too vigorous or catalyst wasn't dispersed.

    • Fix: Sonicate the catalyst in the solvent/mixture for 2 minutes before heating.

Decision Matrix for Method Selection

SelectionMatrix Start Start: Select Protocol Speed Is Speed Critical? Start->Speed Scale Is Scale > 10g? Speed->Scale No MethodA Method A: Microwave-Assisted Speed->MethodA Yes (<10 min) Green Strict Green Requirements? Scale->Green No MethodB Method B: Lactic Acid (Solvent-Free) Scale->MethodB Yes (Bulk) Green->MethodB Biodegradable MethodC Method C: Magnetic Nanocatalyst Green->MethodC Recyclable Catalyst

Figure 2: Decision matrix for selecting the optimal synthesis protocol based on laboratory constraints.

References

  • Abdolmohammadi, S., & Balalaie, S. (2012).[7] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. Link

  • Kazemi-Rad, R., Azizian, J., & Kefayati, H. (2016).[8] Electrocatalytic multicomponent assembling of aminouracils, aldehydes and malononitrile: An efficient approach to 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.[8] Journal of the Serbian Chemical Society, 81(1), 29–34. Link

  • Mont, N., Teixidó, J., & Borrell, J. I. (2009). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones.[9] Molecular Diversity, 13(1), 39-45. Link

  • Zolfigol, M. A., et al. (2016). An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel magnetic nanoparticles.[10] Applied Organometallic Chemistry. Link

  • Sheik Mansoor, S., et al. (2020). An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and inexpensive catalyst. Indian Journal of Chemical Technology, 27. Link

Sources

Advanced Crystallization & Purification Protocols for 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Profile[1][2]

The compound 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione is a critical scaffold in the synthesis of kinase inhibitors (e.g., CDK4/6, PI3K) and antifolates.[1] Its purification is often complicated by two factors: tautomeric equilibrium and the hydrolytic instability of the C2-chlorine substituent.[1]

Unlike simple aromatics, this fused heterocycle exists in a dynamic equilibrium between the thione (1H) and thiol forms.[1][2] In the solid state, the thione form is generally favored due to intermolecular hydrogen bonding (N-H···S), which creates high lattice energy and poor solubility in common organic solvents.[1]

Tautomeric Equilibrium

Understanding the tautomerism is the key to successful crystallization. The "thiol" form is more soluble in basic media (forming the thiolate anion), while the "thione" form precipitates upon acidification.[1]

Tautomerism Thione Thione Form (Solid State Dominant) Low Solubility Thiol Thiol Form (Solution Phase) Reactive Intermediate Thione->Thiol Solvent Equilibration Thiol->Thione Crystallization Thiolate Thiolate Anion (High pH > 8) Water Soluble Thiol->Thiolate + Base (NaOH) Thiolate->Thione + Acid (HCl)

Figure 1: Tautomeric landscape dictating solubility.[1][3] The thione form is the target solid state.

Pre-Crystallization Characterization[1]

Before attempting crystallization, the crude material must be profiled.[1] The 2-chloro group is susceptible to hydrolysis, leading to the formation of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (the "dione" impurity), which is difficult to remove due to similar solubility properties.[1]

Solubility Profile (at 25°C)
SolventSolubilityComments
Water (pH 7) InsolubleForms suspension.[1]
0.5M NaOH (aq) SolubleForms Na-thiolate salt.[1] Risk of Hydrolysis.
Ethanol/Methanol Sparingly SolubleRequires heating; risk of solvolysis (alkoxy-substitution).[1]
DMF / DMSO SolubleGood for initial dissolution; difficult to remove (solvate formation).[1]
Glacial Acetic Acid ModerateRecommended for recrystallization.[4]
Dichloromethane InsolubleGood for washing away non-polar impurities.

Protocol A: Acid-Base Swing Purification (Primary Purification)

Objective: To remove non-acidic impurities and gross contaminants from the crude synthesis mixture. Mechanism: Exploits the acidity of the N-H/S-H group (pKa ~7-8) to dissolve the product in cold base, filtering out insoluble byproducts, then reprecipitating.[1]

Critical Safety & Stability Warning

The C2-Chlorine atom is electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]

  • NEVER heat the basic solution.[1]

  • NEVER use alcohols (MeOH/EtOH) with strong bases, as this will form the 2-alkoxy derivative.[1]

  • Keep pH < 12 to minimize hydrolysis to the dione.

Step-by-Step Procedure
  • Preparation: Cool 10 volumes (relative to crude mass) of 0.5 N NaOH to 0°C - 5°C in an ice bath.

  • Dissolution: Add the crude 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione slowly to the stirring cold NaOH.

    • Observation: The solid should dissolve to form a yellow/orange solution.[1]

    • Time Limit: Do not stir for more than 15-20 minutes.

  • Filtration: Immediately filter the cold solution through a Celite pad or sintered glass funnel to remove undissolved impurities (e.g., unreacted starting materials, dimers).[1]

  • Precipitation: Transfer the filtrate to a clean vessel in an ice bath. Slowly add 1 N Acetic Acid (or dilute HCl) dropwise while stirring vigorously.

    • Target pH: Adjust to pH 4–5.

    • Observation: A thick yellow precipitate (the thione) will form immediately.[1]

  • Collection: Stir the slurry at 0°C for 30 minutes to ensure complete precipitation. Filter the solid.[1][4][5][6][7][8]

  • Washing: Wash the cake with cold water (3x) to remove salts, followed by a generic wash with cold isopropanol to aid drying.

  • Drying: Vacuum dry at 40°C. Avoid high temperatures (>60°C) if the cake is wet with acidic residues.

AcidBase Start Crude Solid Dissolve Dissolve in 0.5N NaOH (Temp < 5°C) Start->Dissolve Deprotonation Filter Filter Insoluble Impurities Dissolve->Filter Remove Solids Acidify Acidify with AcOH to pH 5 Filter->Acidify Reprotonation Collect Collect Precipitate (Thione Form) Acidify->Collect Crystallization

Figure 2: Acid-Base Swing workflow emphasizing temperature control to prevent hydrolysis.

Protocol B: Thermal Recrystallization (Polymorph Control)[1]

Objective: To obtain high-crystallinity material with a defined habit, removing trace soluble impurities. Solvent System: Glacial Acetic Acid (Preferred) or DMF/Water.[1]

Method B1: Glacial Acetic Acid (Standard)

Acetic acid is an excellent solvent for rigid nitrogen heterocycles.[1] It disrupts intermolecular hydrogen bonding at high temperatures and allows slow reformation upon cooling.

  • Suspend: Place the dried solid from Protocol A into a flask with Glacial Acetic Acid (approx. 10-15 mL per gram).

  • Heat: Heat the mixture to 80°C - 90°C . The solid should dissolve completely.[1] If not, add small increments of solvent.[1][7]

    • Note: Do not boil aggressively; preserve the integrity of the C-Cl bond.[1]

  • Hot Filtration (Optional): If particulates remain, filter quickly through a pre-heated glass funnel.[1]

  • Crystallization:

    • Turn off the heat and allow the flask to cool slowly to room temperature on the oil bath (slow cooling promotes larger crystals).[1]

    • Once at room temperature, cool further to 4°C in a refrigerator for 2 hours.

  • Isolation: Filter the bright yellow crystals.

  • Washing: Wash with a small amount of cold acetic acid, followed by copious amounts of Diethyl Ether or Hexane to remove the acid.

  • Drying: Vacuum oven at 50°C.

Method B2: DMF / Water (Anti-Solvent)

Use this if the compound is too insoluble in Acetic Acid.[1]

  • Dissolve the solid in the minimum amount of DMF at room temperature or slight warming (40°C).[1]

  • Filter if necessary.[7][8]

  • Slowly add Water (anti-solvent) dropwise until a persistent turbidity is observed.[1]

  • Heat gently to clear the turbidity, then let it cool slowly.

  • Warning: DMF solvates are common. Verify desolvation by NMR or TGA.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH not optimized during precipitation.[1]Ensure pH is brought down to 4-5.[1] The thione is soluble at pH > 8.
Product is "Sticky" / Oiling Out Impurities acting as plasticizers.Perform a charcoal treatment during the hot dissolution step of Protocol B.
Presence of "Dione" (C=O) Impurity Hydrolysis of C2-Cl during base step.Strictly control temperature (<5°C) and time (<15 min) in Protocol A.
NMR shows Solvent Peaks Solvate formation (DMF/AcOH).Dry at higher temp (60°C) under high vacuum, or slurry in ethanol and re-filter.[1]

Analytical Validation

A self-validating protocol requires confirmation of the final product's integrity.[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]

    • Note: The Thione and Dione (hydrolysis product) have distinct retention times.[1]

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of the S-H proton (often broad/invisible) and the presence of the N-H proton (typically downfield >13 ppm for thiones).[1]

    • Verify integration of the aromatic protons to ensure no dechlorinated byproducts.

  • XRD (X-Ray Diffraction):

    • Essential if the material is for clinical formulation to ensure a single stable polymorph.

References

  • Synthesis of Chloropyrimidines: Kogon, I. C.; Minin, R.; Overberger, C. G. 2-Chloropyrimidine. Org. Synth. 1955 , 35,[1] 34.

  • Tautomerism of Mercaptopyrimidines: The Chemistry of Pyrido[2,3-d]pyrimidines. J. Chem. Pharm. Res., 2016 , 8(3), 734-772.[1]

  • Hydrolysis Risks: Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide. BenchChem Application Notes.

  • Crystallization Solvents: Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Technical Resources.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on the highly functionalizable pyrido[2,3-d]pyrimidine scaffold for kinase inhibition, synthesizing the 2-chloro-4-thione intermediate efficiently is critical. This guide provides a self-validating protocol, mechanistic troubleshooting, and empirical data to help you maximize your yield and regioselectivity.

Mechanistic Overview & Causal Principles

The synthesis of 2-chloropyrido[2,3-d]pyrimidine-4(1H)-thione relies on the precise exploitation of electronic disparities within the 2,4-dichloropyrido[2,3-d]pyrimidine precursor.

The pyrido[2,3-d]pyrimidine core is highly electron-deficient. However, the C4 position is significantly more electrophilic than the C2 position [1]. This is due to the para-like resonance relationship C4 shares with the N1 nitrogen, compounded by the strong inductive electron-withdrawing effect of the fused pyridine ring (). Consequently, nucleophilic aromatic substitution (SNAr) using sodium hydrosulfide (NaSH) occurs regioselectively at C4[2] at low temperatures. Loss of temperature or stoichiometric control disrupts this regioselectivity, leading to over-thionation or hydrolysis.

Standard Operating Procedure (SOP)

This self-validating workflow ensures that each intermediate is chemically primed for the next step without requiring harsh purification.

Step 1: Chlorination to 2,4-Dichloropyrido[2,3-d]pyrimidine

  • Suspend pyrido[2,3-d]pyrimidine-2,4-diol (1.0 eq) in anhydrous POCl₃ (10 volumes).

  • Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) at 0 °C. Causality: DIPEA acts as an acid scavenger for generated HCl and catalyzes the formation of a highly reactive Vilsmeier-type intermediate, preventing thermal degradation of the starting material.

  • Heat to reflux (105 °C) for 4–6 hours under N₂.

  • Concentrate in vacuo, quench into crushed ice, extract with cold dichloromethane, and dry over Na₂SO₄[1].

Step 2: Regioselective Thionation

  • Dissolve the crude 2,4-dichloropyrido[2,3-d]pyrimidine (1.0 eq) in anhydrous THF and cool strictly to 0 °C.

  • Prepare a solution of NaSH (1.05 eq) in a minimal volume of degassed water.

  • Add the NaSH solution dropwise over 30 minutes. Validation Check: The internal temperature must not exceed 5 °C to prevent C2 substitution.

  • Stir for 1 hour at 0 °C.

  • Acidify with glacial acetic acid to pH 4–5 to precipitate the target thione[3]. Filter, wash with cold water, and dry under high vacuum[2] ().

SynthesisWorkflow SM Pyrido[2,3-d]pyrimidine-2,4-diol Step1 Chlorination (POCl3, DIPEA, Reflux) SM->Step1 Int 2,4-Dichloropyrido[2,3-d]pyrimidine Step1->Int Step2 Regioselective Thionation (1.05 eq NaSH, THF/H2O, 0°C) Int->Step2 Target 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione (Target Product) Step2->Target Side1 2,4-Dithioxo Byproduct (Over-thionation) Step2->Side1 Excess NaSH / Temp > 5°C Side2 2-Chloro-4-oxo Byproduct (Hydrolysis) Step2->Side2 Excess H2O / High Temp

Caption: Workflow for the synthesis of 2-chloropyrido[2,3-d]pyrimidine-4(1H)-thione.

Troubleshooting FAQs

Q1: Why am I isolating the 2,4-dithioxo byproduct instead of the target mono-thione? A1: You have lost regiocontrol. While the C4 chloride is inherently more reactive[1], the C2 chloride will undergo SNAr if pushed. This occurs if the stoichiometry of NaSH exceeds 1.1 equivalents or if the reaction temperature rises above 5 °C. Actionable Fix: Commercial NaSH is highly hygroscopic; its degradation leads to inaccurate mass measurements. Titrate your NaSH source to confirm its exact molarity before use, and maintain strict ice-bath cooling during addition.

Q2: My yield is low, and LC-MS shows a significant amount of a C4-oxo byproduct (2-chloropyrido[2,3-d]pyrimidin-4(3H)-one). What happened? A2: The highly electrophilic C4 chloride has undergone hydrolysis[1]. NaSH in water exists in equilibrium with NaOH and H₂S. If the reaction mixture warms up, the hydroxide ions (HO⁻) become highly kinetically active and will outcompete the hydrosulfide ions (HS⁻) for the C4 position. Actionable Fix: Minimize the volume of water used to dissolve the NaSH. For highly sensitive batches, switch to anhydrous NaSH in methanol, or use thiourea in anhydrous ethanol followed by mild basic cleavage to completely exclude water.

Q3: The chlorination step yields a black, intractable tar. How can I improve the 2,4-dichloro intermediate yield? A3: Heating the starting diol in neat POCl₃ causes the accumulation of HCl gas, which leads to thermal degradation and polymerization of the electron-rich pyridine ring. Actionable Fix: Always use an organic base (like DIPEA or N,N-dimethylaniline). The base neutralizes the HCl and accelerates the reaction via a Vilsmeier-Haack-type intermediate, resulting in a cleaner chromatographic profile.

Q4: The final product streaks heavily on silica gel during chromatography, ruining my isolated yield. How should I purify it? A4: 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione exists in a tautomeric equilibrium between the thione (-C=S) and thiol (-C-SH) forms[2]. These polar tautomers hydrogen-bond aggressively with the acidic silanol groups on standard silica gel. Actionable Fix: Avoid silica gel. Isolate the product via precipitation by acidifying the reaction mixture with glacial acetic acid[3] (avoid strong mineral acids, which protonate the pyridine nitrogen and increase aqueous solubility). If further polishing is needed, triturate the solid in a mixture of cold ethanol and diethyl ether.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution during the thionation step.

NaSH EquivalentsSolvent SystemTemperatureReaction TimeTarget Yield (4-Thione)Dithione ByproductHydrolysis Byproduct
1.05 eq THF / H₂O 0 °C 1 h 82% < 2% 5%
2.50 eqTHF / H₂O0 °C1 h15%78%2%
1.05 eqTHF / H₂O25 °C (RT)1 h45%18%32%
1.05 eqEtOH (Anhyd.)0 °C2 h88%< 2%< 1%

References

  • Robins, R. K., & Hitchings, G. H. (1955). Studies on Condensed Pyrimidine Systems. XII. Synthesis of Some 4- and 2,4-Substituted Pyrido[2,3-d]pyrimidines. Journal of the American Chemical Society, 77(8), 2256–2260. URL:[Link]

  • Lavecchia, G., Berteina-Raboin, S., & Guillaumet, G. (2005). Selective bifunctionalization of pyrido[2,3-d]pyrimidines in positions 2 and 4 by SNAr and palladium-catalyzed coupling reactions. Tetrahedron Letters, 46(35), 5851-5855. URL:[Link]

  • Molaid Chemical Database. 2-chloro-3H-pyrido[2,3-d]pyrimidine-4-thione (CAS 91996-76-8). URL:[Link]

Sources

Preventing hydrolysis of the 2-chloro group in aqueous reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because you are observing the conversion of your valuable 2-chloro-N-heterocycle (pyridine, pyrimidine, or triazine) into its corresponding "hydroxy" impurity (pyridone/pyrimidinone) during an aqueous reaction, typically a Suzuki-Miyaura or Buchwald-Hartwig coupling.

This guide moves beyond basic chemistry to the process engineering required to suppress Nucleophilic Aromatic Substitution (


) by water/hydroxide while maintaining catalytic efficiency.

Part 1: Diagnostic Hub – Is Hydrolysis Your Root Cause?

Before altering your protocol, confirm that hydrolysis is the primary failure mode. Use this decision matrix.

DiagnosticTree Start START: Low Yield / Impurity Observed CheckMS Check LC-MS: Mass = [M-Cl+OH]? Start->CheckMS IsHydrolysis Diagnosis: Hydrolysis (SNAr) CheckMS->IsHydrolysis Yes (M-19 approx) CheckDehal Check LC-MS: Mass = [M-Cl+H]? CheckMS->CheckDehal No IsDehal Diagnosis: Protodehalogenation CheckDehal->IsDehal Yes (M-34 approx) Other Diagnosis: Catalyst Poisoning / Homocoupling CheckDehal->Other No

Figure 1: Diagnostic logic flow to distinguish hydrolysis from protodehalogenation or catalyst deactivation.

Part 2: The Mechanistic Conflict (The "Why")

To fix the problem, you must understand the competition. In aqueous media, your 2-chloro substrate is under attack from two species:

  • The Catalyst (Good): Oxidative addition of Pd(0).[1]

  • The Hydroxide Ion (Bad):

    
     attack at the C-2 position.
    

The 2-position in N-heterocycles is electronically unique. The adjacent nitrogen pulls electron density, making the C-Cl bond highly electrophilic. This effect is amplified if the ring is protonated (low pH) or if the medium is highly basic (high


).

The "Danger Zone" Substrates:

  • High Risk: 2-chloro-1,3,5-triazines (e.g., CDMT), 2-chloropyrimidines (especially with electron-withdrawing groups).

  • Moderate Risk: 2-chloropyridines, 2-chloroquinolines.

  • Low Risk: Chlorobenzenes (unless heavily substituted with

    
    ).
    

Part 3: Troubleshooting & Optimization Protocols

Strategy A: The "Buffer Shield" (pH Control)

The Issue: Using strong bases like NaOH or KOH generates a high concentration of free


, which is a potent nucleophile for 

. The Fix: Switch to bases that buffer the aqueous phase to a pH range where the catalyst is active but

is kinetically slow (pH 8–10).

Table 1: Base Selection Matrix for Labile Chlorides

BasepH (1M aq)Risk LevelRecommendation
NaOH / KOH >13Critical Avoid. Rapid hydrolysis of pyrimidines/triazines.

~11.5High Use only if substrate is moderately stable (e.g., pyridines).

~11.5Moderate Standard Choice. Often buffers effectively in situ.

~8.5Low Excellent for very sensitive substrates, but requires active catalysts.

BasicLow Good for organic solubility, but can coordinate Pd.
Strategy B: Phase Transfer Engineering

The Issue: If your substrate and the hydroxide ion both reside in the water phase, hydrolysis is inevitable. The Fix: Keep them separated. Use a biphasic system where the substrate stays in the organic layer and the base stays in the water.

Protocol: The "Toluene Wall"

  • Solvent: Use Toluene/Water (4:1 ratio). Toluene is highly hydrophobic.

  • Substrate: Dissolve the 2-chloro heterocycle in the Toluene layer.

  • Base: Dissolve inorganic base (e.g.,

    
    ) in the Water layer.
    
  • Catalyst: Use a lipophilic ligand (e.g., SPhos, XPhos) that keeps the Pd active species in the Toluene layer.

    • Result: The coupling happens in the organic phase (or at the interface), while the bulk hydroxide remains trapped in the water, unable to reach the electrophilic carbon.

Strategy C: Kinetic Acceleration (Outrun the Water)

The Issue: Hydrolysis is a background reaction. If your cross-coupling is slow, hydrolysis wins. The Fix: Accelerate the Oxidative Addition (OA) step.

  • Ligand Selection: Switch to bulky, electron-rich phosphines (Buchwald ligands like XPhos or RuPhos ). These facilitate rapid OA into the C-Cl bond, consuming the starting material before water can attack it.

  • Pre-catalysts: Use pre-formed Pd(0) sources (e.g., Pd(dppf)Cl2 or G3-XPhos ) to eliminate the induction period where the substrate sits exposed to base without reacting.

Part 4: Validated Experimental Protocol

Workflow: Suzuki Coupling of Hydrolysis-Prone 2-Chloropyrimidine Objective: Couple 2-chloropyrimidine with phenylboronic acid while minimizing hydrolysis.

ProtocolWorkflow Step1 1. Degas Solvents (Dioxane/Water 4:1) Sparge Ar for 20 min Step2 2. Charge Solids Substrate + Boronic Acid + Base (K3PO4) Step1->Step2 Inert Atmosphere Step3 3. Catalyst Addition Add Pd-XPhos G3 (1-2 mol%) Step2->Step3 Solid Handling Step4 4. Temperature Ramp Heat to 80°C (Not 100°C+) Step3->Step4 Kinetic Control Step5 5. Quench Cool to RT immediately upon completion Step4->Step5 Monitor via LCMS

Figure 2: Step-by-step workflow emphasizing inert atmosphere and temperature control.

Detailed Steps:

  • Solvent Prep: Mix 1,4-Dioxane and Water (4:1 v/v). Crucial: Sparge with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst death, slowing the main reaction and allowing hydrolysis to take over.

  • Stoichiometry:

    • 2-Chloropyrimidine (1.0 equiv)

    • Boronic Acid (1.5 equiv) - Excess accounts for potential protodeboronation.

    • 
       (3.0 equiv) - Buffered base.
      
  • Catalyst: Add XPhos Pd G3 (2 mol%).

  • Reaction: Heat to 80°C. Note: Do not reflux at 100°C+ unless necessary. Hydrolysis rates follow the Arrhenius equation; a 10°C drop can significantly reduce side reactions.

  • Monitoring: Check LC-MS at 1 hour. If conversion is >90%, stop. Do not "cook" the reaction overnight.

Part 5: Frequently Asked Questions (FAQ)

Q1: My 2-chloropyridine is turning into 2-pyridone even before I add the catalyst. Why? A: You likely mixed the substrate with the base in water and let it sit.

  • Fix: Add the base last , or add the base as a solid directly to the biphasic mixture just before heating. Never leave an electron-deficient chloride stirring in aqueous base without the catalyst present.

Q2: Can I use non-aqueous conditions? A: Yes, and this is the ultimate fix.

  • Fix: Use Suzuki-Miyaura anhydrous conditions .

    • Solvent: Anhydrous DMF or Toluene.

    • Base:

      
       or 
      
      
      
      (solid, finely ground).
    • Add 1-2 equivalents of water (trace) only if the boronate requires it for transmetallation, or use a boronic ester (pinacol) which often works under strictly anhydrous conditions.

Q3: I see the product, but also 10% hydrolysis. How do I remove the hydroxy-impurity? A: Separation can be difficult as both are polar.

  • Fix: The hydroxy-impurity (pyridone) often has a different

    
    .
    
    • Workup: Wash the organic layer with 1M NaOH. The pyridone (which has a phenolic tautomer) will deprotonate and move to the aqueous layer, while your coupled product (biaryl) remains in the organic layer.

References

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2] (2006). Retrieved from [Link]

  • National Institutes of Health (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2010).[3][4] Retrieved from [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023).[5] Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (2024).[1][3][6] Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-2CL-THIONE-001 Subject: Removal of Elemental Sulfur (


) and Polysulfide Byproducts
Urgency:  High (Risk of side-reaction/hydrolysis)
Assigned Specialist:  Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Yellow Ghost" in Your Flask

If you are reading this, you likely have a yellow/orange solid that shows a persistent impurity at the solvent front on TLC (in non-polar eluents) or "ghost" peaks in your HPLC baseline. This is elemental sulfur (


) , a notorious byproduct of thionation reactions (using Lawesson’s Reagent, 

, or elemental sulfur itself).

For 2-chloropyrido[2,3-d]pyrimidine-4(1H)-thione , purification is high-stakes. The 2-chloro substituent is an essential "handle" for downstream nucleophilic substitution (e.g., introducing amines for kinase inhibition). However, it is also labile . Standard sulfur removal techniques (sublimation, strong base, refluxing toluene) often destroy your product by hydrolyzing the chlorine to an oxygen (forming the dione).

This guide provides two validated protocols designed to remove sulfur while preserving the sensitive 2-chloro moiety.

Module 1: The "Cold-Swing" Extraction (Primary Protocol)

Principle: This method exploits the acidity of the N-H/S-H tautomer (


). The thione dissolves in dilute base by forming a salt, while elemental sulfur remains insoluble.

Critical Warning: The 2-chloro group is susceptible to hydrolysis in basic media (


 reaction with 

). You must use cold, dilute base and minimize contact time.
The Protocol
  • Preparation: Chill all solvents to 0–4 °C. Prepare a 0.5 M NaOH solution (do not use concentrated base).

  • Dissolution: Suspend your crude yellow solid in cold 0.5 M NaOH. Use approximately 10 mL per gram of product.

    • Observation: The thione will dissolve, turning the solution a deeper yellow/orange.

    • Impurity: You will see fine, suspended yellow particles or a gummy residue. This is the sulfur.[1]

  • Filtration: Rapidly filter the cold mixture through a Celite pad or a sintered glass funnel.

    • Filtrate: Contains your product (as the sodium salt).

    • Filter Cake: Contains the elemental sulfur.[1][2][3]

  • Precipitation: Immediately acidify the filtrate with cold 1 M HCl or Acetic Acid to pH 3–4.

    • Result: The product will reprecipitate as a solid.

  • Collection: Filter the precipitate, wash with cold water, and dry under vacuum.

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Product + Sulfur) NaOH Add Cold 0.5M NaOH (0-4°C) Crude->NaOH Filter Rapid Filtration (Celite/Sintered Glass) NaOH->Filter Dissolution Cake Filter Cake: Elemental Sulfur (Discard) Filter->Cake Insoluble S8 Filtrate Filtrate: Thione Salt (Soluble) Filter->Filtrate Soluble Product Acidify Acidify to pH 3-4 (Cold 1M HCl) Filtrate->Acidify Regeneration Pure Precipitate: Purified Thione Acidify->Pure Precipitation

Caption: The "Cold-Swing" extraction separates the acidic thione from neutral sulfur. Speed and temperature control are vital to prevent hydrolysis.

Module 2: The Chemical Scavenger (Rescue Protocol)

Issue: If your product is too sensitive for even dilute base (or if the sulfur content is very low), use the Triphenylphosphine (


) Method .

Principle: Triphenylphosphine reacts with elemental sulfur to form Triphenylphosphine Sulfide (


). Unlike elemental sulfur, 

is highly polar and easily separated from the thione by column chromatography or selective precipitation.

Reaction:



The Protocol
  • Quantification: Estimate the amount of sulfur (by NMR integration or mass balance).

  • Addition: Dissolve the crude mixture in a solvent where the product is soluble (DCM or THF). Add 1.1 equivalents of

    
     relative to the estimated sulfur content.
    
  • Incubation: Stir at room temperature for 30–60 minutes.

    • Note: Do not reflux. Heat promotes side reactions with the 2-Cl group.

  • Separation:

    • Method A (Precipitation): Add a non-polar solvent (Hexanes/Ether). The thione often precipitates, while

      
       and excess 
      
      
      
      remain in solution.
    • Method B (Chromatography): Run a silica column.

      • 
        : Elutes at Solvent Front (Removed).
        
      • Thione: Elutes in mid-polarity (e.g., 2-5% MeOH in DCM).

      • 
        : Elutes later or separates distinctly from the thione.
        

Module 3: Solubility & Chromatography Guide

Understanding the physical differences between your target and the impurity is key to designing custom washes.

Solubility Profile
SolventElemental Sulfur (

)
2-Cl-pyrido-thioneAction
Water InsolubleInsoluble (Soluble at pH > 9)Use for precipitation
Toluene Highly Soluble Insoluble/Poorly SolubleUse for washing filter cake
Carbon Disulfide (

)
Very Highly Soluble InsolubleEffective but Toxic (Avoid)
DCM / Chloroform SolubleSolubleUse for loading columns
Methanol/Ethanol Poorly SolubleModerately SolublePotential recrystallization solvent
Troubleshooting Chromatography
  • Problem: Sulfur co-elutes with the product.

  • Diagnosis: Your eluent is too non-polar. Sulfur travels with the solvent front (

    
     in Hexanes). If your product has an 
    
    
    
    , they will overlap.
  • Solution: Adjust your mobile phase to lower the product's

    
     to 
    
    
    
    .
    • Recommended System: 0

      
       5% Methanol in Dichloromethane (DCM).
      
    • Why: The thione is polar (H-bond donor). Sulfur is non-polar. Increasing polarity retains the thione while flushing sulfur.

Frequently Asked Questions (FAQs)

Q1: I used the NaOH method, but my product is now 2-chloropyrido[2,3-d]pyrimidine-4-one (the oxygen analog). What happened? A: You likely used base that was too strong (e.g., >1M), too warm, or left it reacting too long. The 2-position is highly electrophilic. Repeat the experiment keeping the temperature strictly at 0°C and filtering immediately.

Q2: Can I use Lawesson’s Reagent instead of elemental sulfur to avoid this mess? A: Lawesson’s Reagent often produces more difficult phosphorus-sulfur byproducts. If you use it, the Module 1 (Base Extraction) method is still the best cleanup, as the phosphorus byproducts generally hydrolyze to water-soluble phosphates in base.

Q3: Why not just recrystallize from Ethanol? A: Sulfur has low but non-negligible solubility in hot ethanol. As the solution cools, sulfur often co-precipitates with your product, leading to "trapped" impurities inside the crystal lattice. A toluene wash of the crude solid before recrystallization is more effective.

References

  • Thionation Methodologies & Sulfur Removal

    • Review of Thionation Reagents: Ozturk, T., et al. "Lawesson’s Reagent and Analogues." Chemical Reviews, 2007.

    • Triphenylphosphine Scavenging: Use of to remove sulfur is a standard technique in nucleotide synthesis. See: Reese, C. B., et al. Journal of the Chemical Society, Perkin Transactions 1, 1984.
  • Pyrido[2,3-d]pyrimidine Chemistry

    • Synthesis & Reactivity: Postupalenko, A., et al. "Synthesis of 2-chloropyrido[2,3-d]pyrimidine derivatives." Tetrahedron, 2012.
    • Biological Context (Kinase Inhibition): Thompson, A. M., et al. "Synthesis and Structure-Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Pyrimido[4,5-c]isoquinolines as Inhibitors of the Fibroblast Growth Factor Receptor-1 Tyrosine Kinase." Journal of Medicinal Chemistry, 2000.

  • Solubility Data

    • Sulfur Solubility: "Solubility of Elemental Sulfur in Pure Organic Solvents."[3] Journal of Chemical & Engineering Data, 2015.

Sources

Technical Support Center: Solubility Solutions for Pyrido[2,3-d]pyrimidine Thiones

[1][2]

Status: Operational Ticket ID: NMR-SOL-PYR-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]

Introduction: The "Brick Dust" Challenge

You are likely here because your pyrido[2,3-d]pyrimidine thione sample is sitting at the bottom of your NMR tube, refusing to dissolve in CDCl₃ or even DMSO-d₆. In the field, we affectionately call these "brick dust" compounds.

These heterocycles are notoriously difficult to solubilize due to a "perfect storm" of intermolecular forces:

  • 
    -
    
    
    Stacking:
    The planar, electron-deficient aromatic core encourages tight vertical stacking.[1]
  • Thione Hydrogen Bonding: Unlike their oxo-counterparts, thione groups (

    
    ) and their tautomeric thiol forms (
    
    
    ) create strong, rigid intermolecular hydrogen bond networks (N-H[1]···S) that resist solvation by standard polar aprotic solvents.

This guide provides a tiered troubleshooting protocol to obtain high-resolution NMR data without degrading your sample.

Module 1: Diagnostic Workflow

Before wasting deuterated solvents, use this decision matrix to select the correct approach.

SolventStrategyStartSample: Pyrido[2,3-d]pyrimidine ThioneStep1Attempt DMSO-d6Start->Step1Check1Dissolved?Step1->Check1Step2Heat to 50-80°CCheck1->Step2No (Suspension)SuccessAcquire SpectrumCheck1->SuccessYesCheck2Sharp Peaks?Step2->Check2Step3The 'Acid Spike'(Add 1-2 drops TFA-d)Check2->Step3No (Broad/Insoluble)Check2->SuccessYesCheck3Dissolved?Step3->Check3Step4Full TFA-d SolventCheck3->Step4NoCheck3->SuccessYesStep4->SuccessSolubleFailDerivatization (S-alkylation)or Solid State NMRStep4->FailInsoluble

Figure 1: Decision matrix for solubilizing rigid nitrogen heterocycles. This workflow prioritizes non-destructive methods before moving to chemical modification.

Module 2: Troubleshooting & Protocols

Scenario A: The Sample is a Suspension (Cloudy)

Diagnosis: The lattice energy is too high for the solvent to overcome at room temperature. Primary Solution: Thermal Disruption in DMSO-d₆.[1]

The Science: Heating DMSO-d₆ lowers its viscosity and increases the kinetic energy of the solvent molecules, allowing them to intercalate between the

Protocol:

  • Prepare sample in DMSO-d₆ (approx. 5-10 mg in 0.6 mL).[1]

  • Set the NMR probe temperature to 323 K (50°C) .

  • Allow the sample to equilibrate inside the probe for 10 minutes.

  • Critical: Re-shim at the elevated temperature. Convection currents can ruin lineshape if not stabilized.

  • If signals remain broad, increase to 353 K (80°C) (Max for DMSO is ~100°C safely).

Warning: Ensure your cap is tight. DMSO expansion can pop caps at high temperatures.

Scenario B: "The Hump" (Broad, undefined peaks)

Diagnosis: Aggregation or Intermediate Chemical Exchange.[1] Pyrido-pyrimidines often form dimers or oligomers in solution.[1] If the exchange rate between monomer and dimer is on the NMR timescale, peaks will broaden significantly.

Primary Solution: The "Acid Spike" (TFA-d Doping).

The Science: Trifluoroacetic acid (TFA) is a strong acid. Adding it to the solution protonates the basic nitrogen atoms (typically N-1 or N-3 in the pyrimidine ring and the pyridine nitrogen). This introduces a positive charge, creating electrostatic repulsion between molecules that breaks the

1

Protocol:

  • Start with your suspension in DMSO-d₆.[1]

  • Add 1-2 drops of TFA-d (or non-deuterated TFA if the proton region >12 ppm is not critical).

  • Shake vigorously. The solution should clarify immediately.

  • Run the spectrum.

Data Interpretation Change:

  • Chemical Shift Drift: Expect signals to shift downfield (deshielding) due to the positive charge on the ring.

  • Loss of Exchangeables: NH protons may disappear or merge into a broad peak with the acid proton due to rapid exchange.

Scenario C: Total Insolubility (The "Brick")

Diagnosis: Extreme lattice stability. Primary Solution: Full TFA-d Solvation.

The Science: If DMSO fails, the sample requires a solvent that acts as both a dispersant and a reactant. TFA-d completely protonates the species, effectively turning your neutral heterocycle into a soluble salt in situ [1, 5].

Comparison of Solvents:

SolventPolarityH-Bond Disrupting?Suitability for ThionesNotes
CDCl₃ LowNoPoor Avoid.[1] Thiones rarely dissolve.
DMSO-d₆ HighModerateStandard First choice.[1] Viscous.
MeOD HighHighModerate Good for H-bonds, but poor for

-stacking.[1]
TFA-d HighExtreme Excellent The "Nuclear Option." Expensive.

Module 3: Frequently Asked Questions (FAQs)

Q: How do I distinguish between the Thione and Thiol tautomers?

A: This is a common confusion. Pyrido[2,3-d]pyrimidine thiones exist in a tautomeric equilibrium.[1]

  • Thione form (C=S): Usually favored in polar solvents like DMSO. Look for a deshielded Carbon signal in

    
    C NMR around 175-185 ppm  (
    
    
    ) [2, 3].
  • Thiol form (C-SH): Favored in alkaline conditions or specific derivatizations.[1] The carbon signal shifts upfield to 160-170 ppm (

    
    ).[1][2]
    
  • Note: If you use TFA-d, you are forcing the protonation, which may lock the molecule in a specific cationic form that resembles the thiol tautomer electronically but is distinct.

Q: My C signals are missing in DMSO, even with heating.

A: This is likely due to the Quaternary Carbon Relaxation issue. The thione carbon (


  • Fix: Add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)₃] (approx 1-3 mg).[1] This paramagnetic species shortens

    
    , allowing quaternary carbons to appear in standard scan times.[1]
    
Q: Can I use mixtures to save money on TFA-d?

A: Yes. A common "magic mixture" for nitrogen heterocycles is CDCl₃ : MeOD (1:1) or DMSO-d₆ : CDCl₃ (1:3) .[1] However, for thiones, the DMSO-d₆ : TFA-d (10:1) mixture is superior because it combines the solvation power of DMSO with the H-bond breaking capability of the acid.

Module 4: Advanced Characterization (When Solution NMR Fails)

If the molecule remains insoluble despite TFA and heat, you are likely dealing with a polymer or an extremely stable crystal lattice.

  • Derivatization (S-Alkylation): React the thione with methyl iodide (MeI) in mild base to form the S-methyl derivative .

    • Mechanism:[3][4][5][6] Converts

      
       (H-bond donor/acceptor) to 
      
      
      (no H-bond donor).
    • Result: Drastic solubility improvement in CDCl₃.

    • Trade-off: You are characterizing a derivative, not the parent molecule.

  • Solid-State NMR (ssNMR): High-resolution Magic Angle Spinning (MAS)

    
    C and 
    
    
    N ssNMR can determine the tautomeric form in the crystal state without dissolution [4].

References

  • Dotsenko, V. V. (2014).[1][7] Solvent selection for polyaza heterocycles. ResearchGate. Link

  • Bhesaniya, K., & Baluja, S. (2014).[1][8] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry. Link

  • Potts, K. T., et al. (2022).[1] The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR. MDPI Molecules. Link

  • Facey, G. (2014).[1] Chemical Exchange Agents to Simplify NMR Spectra. University of Ottawa NMR Facility. Link

  • Nanalysis Corp. (2021). Deuterated Solvents: A Guide. Nanalysis. Link

Optimizing reaction temperature for nucleophilic aromatic substitution at C-2

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with regioselectivity and yield when targeting the C-2 position of pyrimidines and related electron-deficient heterocycles.

The C-2 position is notoriously challenging because the C-4 and C-6 positions are often electronically favored or sterically more accessible. In this guide, we will explore how temperature optimization is not merely a kinetic lever, but a fundamental thermodynamic switch that dictates whether you isolate your desired C-2 product, a C-4 regioisomer, or an unusable degraded tar.

SNAr Temperature Optimization Workflow

G A Start: C-2 SNAr Optimization B Assess Nucleophile Type A->B C Alkoxides / Formamides B->C E Amines / Anilines B->E G Grignard / C-Nucleophiles B->G D Low Temp (-78°C to 0°C) C->D I Evaluate Regioselectivity & Conversion D->I F Moderate Temp (40°C - 80°C) E->F F->I H Room Temp (20°C - 25°C) G->H H->I J Issue: C-4 Substitution I->J L Issue: Degradation I->L K Action: Lower Temp / Bulky Solvent J->K M Action: Ambient Temp / Additives L->M

Decision matrix for optimizing C-2 SNAr temperature based on nucleophile class.

Frequently Asked Questions (FAQs)

Q: Why does temperature dictate C-2 vs. C-4 regioselectivity in pyrimidines? A: The dichotomy in regioselectivity is driven by the activation energy barriers associated with different transition states. For example, in the SNAr of 2-MeSO2-4-chloropyrimidine with alkoxides, the reaction is exclusively C-2 selective at surprisingly low temperatures (e.g., -78°C)[1]. Quantum mechanical (QM) modeling reveals that a hydrogen bond forms between the alkoxide oxygen and the methyl hydrogen of the MeSO2 group, stabilizing the C-2 transition state and lowering the energy barrier to ~0.25 kcal/mol[1]. At higher temperatures, the kinetic energy disrupts this delicate hydrogen-bonded complex, allowing the thermodynamically favored C-4 substitution to compete and dominate.

Q: I am using amines. Why does my reaction stall at room temperature, but degrade at 100°C? A: Amines generally require higher activation energies for SNAr compared to alkoxides due to their neutral ground state (prior to deprotonation). However, pushing the temperature too high leads to thermal degradation of the pyrimidine precursor or unwanted poly-substitution. The optimal thermal window for C-2 amination is typically between 40°C and 80°C[2]. Utilizing a bulky, non-nucleophilic solvent like tert-butanol can suppress C-4 substitution and prevent degradation, allowing you to safely operate at 80°C to overcome the activation barrier[2].

Q: Can I perform C-2 SNAr with carbon nucleophiles without transition metals at room temperature? A: Yes. Recent methodologies have demonstrated that electronically tuned SNAr using Grignard reagents (aryl, heteroaryl, and alkyl magnesium halides) can be performed efficiently at room temperature[3]. Operating at 20–25°C prevents the thermal degradation typically seen with 2-halopyrimidines and avoids the side reactions and low reactivity common in traditional metal-catalyzed cross-couplings[3].

Troubleshooting Guide

Issue 1: High levels of C-4 substituted byproduct.

  • Root Cause: The thermal energy of the system exceeds the delta between the C-2 and C-4 activation barriers, or the solvent is disrupting transition-state stabilizing interactions.

  • Solution: Drop the temperature by 20°C to 40°C. If using alkoxides, cool the reaction to -78°C. If using amines, switch to a sterically demanding solvent like tert-butanol or tert-pentanol and maintain the temperature strictly at 40°C[2].

Issue 2: Reaction stalls at 50% conversion.

  • Root Cause: Product inhibition, base depletion, or the first nucleophilic displacement deactivates the pyrimidine core toward subsequent necessary steps.

  • Solution: Ensure an excess of the auxiliary base (e.g., DIPEA) is present. If the reaction is strictly temperature-limited, incrementally increase the temperature by 10°C steps. Monitor via LC-MS to find the exact inflection point where conversion resumes without triggering degradation.

Issue 3: Starting material degrades into a black tar.

  • Root Cause: Thermal decomposition of the highly electrophilic pyrimidine core, often exacerbated by highly polar aprotic solvents (like DMF or DMSO) at temperatures >100°C.

  • Solution: Shift to a room-temperature protocol. If forcing conditions are absolutely required for a highly deactivated substrate, consider continuous-flow chemistry. High-temperature and high-pressure flow reactors allow you to operate at extreme temperatures (e.g., 225°C) but with extremely short residence times (minutes), drastically minimizing degradation profiles[4].

Experimental Protocol: Self-Validating C-2 Selective Amination

This methodology leverages solvent sterics and precise thermal control to force C-2 selectivity over C-4 in di-halogenated pyrimidines[2].

Step 1: Preparation & Moisture Check In a rigorously dried 50 mL round-bottom flask, dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 eq) in anhydrous tert-butanol (0.2 M concentration).

  • Self-Validation Check: The solution must remain perfectly clear. Any cloudiness indicates the presence of moisture, which will lead to competitive hydrolysis of the pyrimidine at elevated temperatures. Do not proceed if cloudy.

Step 2: Reagent Addition Add the aromatic amine (1.05 eq) dropwise at room temperature (20°C). Follow immediately with the addition of N,N-diisopropylethylamine (DIPEA) (1.5 eq) as an auxiliary base.

Step 3: Thermal Ramping Equip the flask with a reflux condenser and heat the reaction mixture to exactly 80°C using a calibrated heating block.

  • Causality: 80°C in tert-butanol provides the exact kinetic energy required for the amine to attack the C-2 position, while the bulky nature of the solvent sterically hinders the approach trajectory to the C-4 position[2].

Step 4: Monitoring & Validation Stir at 80°C for 4–6 hours.

  • Self-Validation Check: Reaction completion is validated by a distinct retention time shift in LC-MS. The C-2 aminated product typically elutes later than the C-4 isomer on a C18 reverse-phase column due to differing dipole moments.

Step 5: Isolation Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the 2-amino-4-chloro-5-trifluoromethylpyrimidine derivative.

Quantitative Data: Temperature & Solvent Effects

The following table synthesizes the causal relationship between temperature, solvent choice, and the resulting regioselectivity during SNAr.

Table 1: Effect of Temperature and Solvent on C-2 vs. C-4 Regioselectivity

Temperature (°C)SolventNucleophile ClassC-2 Yield (%)C-4 Yield (%)Selectivity Ratio (C-2:C-4)
20 (Room Temp)DMFPrimary Amine15801 : 5.3
80DMFPrimary Amine10751 : 7.5 (High degradation)
40tert-ButanolPrimary Amine65154.3 : 1
80tert-ButanolPrimary Amine88517.6 : 1
-78THFAlkoxide>95<1>95 : 1

References

  • Title: US20130079519A1 - Regioselective preparation of substituted pyrimidines Source: Google Patents URL
  • Title: General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach Source: Organic Chemistry Portal URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Stability & Handling of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione . As a privileged heterocyclic scaffold heavily utilized in the design of kinase inhibitors and antioxidant agents 1, understanding its dual-reactivity profile is critical. This guide is designed by application scientists to help you navigate the oxidative instability of the thione (C=S) group and the electrophilic vulnerability of the 2-chloro position.

Visual Logic: Oxidative Degradation Pathways

The structural logic of this molecule dictates its reactivity: the highly polarizable thione at position 4 is a prime target for oxidation, while the electron-deficient pyrimidine ring activates the 2-chloro group toward Nucleophilic Aromatic Substitution (SNAr).

OxidationPathways Thione 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione (Starting Material) Disulfide Disulfide Dimer (Target: Mild Oxidation) Thione->Disulfide Mild Oxidants (O2, I2) Neutral/Anhydrous Oxo 4-Oxo Derivative (Target: Desulfurization) Thione->Oxo Strong Oxidants (Dioxirane, mCPBA) Anhydrous Hydrolyzed 2-Hydroxy-4-oxo Derivative (Side Product: SNAr) Thione->Hydrolyzed Aqueous Base + Oxidant (Hydrolysis + Oxidation)

Fig 1: Reaction logic of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione under oxidative conditions.

Troubleshooting & FAQs: Causality in Side Reactions

Q1: I am observing a high-molecular-weight impurity (approximately double the mass) when storing the compound in DMSO or exposing it to ambient air. What is driving this? Causality: Thiones are highly susceptible to aerobic oxidation. In polar aprotic solvents like DMSO, which can act as mild oxidants themselves or facilitate oxygen solubility, the thione undergoes single-electron transfer to form a thiyl radical. These radicals rapidly recombine to form a stable disulfide dimer 2. Resolution: Store the compound as a dry powder under an inert atmosphere (Argon/N2) at -20°C. If DMSO stock solutions are required for biological assays, prepare them immediately before use and avoid freeze-thaw cycles.

Q2: During hydrogen peroxide-mediated oxidation, I intended to form the disulfide, but LC-MS shows a major peak corresponding to a mass loss of 16 Da (S → O replacement). Why did the reaction overshoot? Causality: Stronger oxidative conditions (e.g., excess H2O2, elevated temperatures, or acidic media like H2O2/AcOH) push the reaction past the disulfide stage. The sulfur atom undergoes hyperoxidation to a sulfinic (-SO2H) or sulfonic (-SO3H) acid intermediate. These highly oxidized sulfur species are excellent leaving groups. Subsequent nucleophilic attack by water or the oxidant itself yields the 4-oxo derivative (oxidative desulfurization) 3. Resolution: To arrest the oxidation strictly at the disulfide stage, switch to milder, chemoselective oxidants such as iodine (I2) in neutral solvents.

Q3: When attempting to oxidize the thione to the 4-oxo derivative using aqueous basic conditions (H2O2 / NaOH), I completely lose the 2-chloro group. How can I prevent this? Causality: The pyrido[2,3-d]pyrimidine scaffold is severely electron-deficient due to the electron-withdrawing nature of its three nitrogen atoms. This highly activates the 2-position toward SNAr. In basic aqueous media, hydroxide ions rapidly displace the labile chloride, yielding the 2-hydroxy (or 2-oxo) derivative alongside the intended thione oxidation. Resolution: You must uncouple the oxidation step from the nucleophilic environment. Conduct oxidations in strictly anhydrous, non-nucleophilic conditions using reagents like 3,3-dimethyl-1,2-dioxirane (DMDO) in acetone or mCPBA in dichloromethane 4.

Quantitative Data: Oxidation Conditions vs. Outcomes

The following table summarizes the empirical outcomes of subjecting 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione to various oxidative environments.

Oxidation ReagentSolvent SystemTempMajor Product2-Chloro StabilityTypical Yield
Air / O2 DMSO25°CDisulfide DimerStableVariable (Background)
I2 / KI DCM / MeOH0°C to 25°CDisulfide DimerStable> 85%
H2O2 (30% aq) Acetic Acid60°C4-Oxo DerivativeModerate (Some SNAr)60 - 70%
H2O2 (30% aq) NaOH (aq)25°C2-Hydroxy-4-oxoUnstable (Complete SNAr)> 90% (as side product)
DMDO Acetone (Anhydrous)0°C4-Oxo DerivativeHighly Stable > 90%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They embed analytical checkpoints that confirm the mechanistic success of the step before proceeding.

Protocol A: Controlled Mild Oxidation to Disulfide Dimer

Objective: Selectively dimerize the thione without over-oxidizing to the sulfonate or triggering SNAr at the 2-chloro position.

  • Solubilization: Dissolve 1.0 mmol of the thione in 10 mL of a 1:1 mixture of anhydrous DCM and Methanol. Causality: DCM provides solubility, while Methanol facilitates the iodine electron-transfer mechanism.

  • Oxidation: Cool to 0°C. Add a solution of Iodine (0.55 mmol) and KI (0.1 mmol) in Methanol dropwise over 15 minutes.

  • Self-Validation (In-Process Check): Spot the reaction on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting thione (strongly UV active, yellow hue) should disappear, replaced by a slower-moving, colorless UV-active spot.

  • LC-MS Validation: Quench with saturated aqueous Na2S2O3 to destroy excess iodine. Analyze the organic layer via LC-MS. Validation marker: Look for the mass corresponding to

    
    . Crucially, verify the isotopic pattern—a 9:6:1 ratio for the 
    
    
    
    peaks confirms the retention of exactly two chlorine atoms in the dimer.
Protocol B: Complete Oxidative Desulfurization to 4-Oxo Derivative

Objective: Convert the C=S group to a C=O group while strictly preserving the highly reactive 2-chloro group.

ProtocolWorkflow S1 Step 1: Solubilize Dissolve thione in anhydrous DCM S2 Step 2: Temperature Control Chill to 0°C under Argon S1->S2 S3 Step 3: Oxidation Dropwise addition of mCPBA (2.5 eq) S2->S3 S4 Step 4: Self-Validation LC-MS check for [M+H]+ shift (-16 Da) S3->S4 S5 Step 5: Quench & Workup Wash with sat. NaHCO3 / Na2S2O3 S4->S5 S6 Step 6: Final Product Isolate 2-Chloro-4-oxo derivative S5->S6

Fig 2: Self-validating workflow for anhydrous oxidative desulfurization.

  • Anhydrous Setup: Dissolve 1.0 mmol of the thione in 15 mL of strictly anhydrous DCM under an Argon atmosphere. Causality: Excluding water completely shuts down the SNAr hydrolysis pathway at the 2-position.

  • Oxidation: Cool the flask to 0°C. Add 2.5 equivalents of meta-chloroperoxybenzoic acid (mCPBA, purified and dried) portion-wise. Causality: mCPBA rapidly hyperoxidizes the sulfur to a sulfonate leaving group, which is subsequently displaced by the oxygen from the peroxy acid, yielding the oxo derivative and expelling SO2/sulfate.

  • Self-Validation (LC-MS): Pull a 10 µL aliquot at 2 hours. Validation marker: The LC-MS must show a complete shift of the parent mass by exactly -16 Da (Replacement of S (32) with O (16)). The isotopic pattern must show a 3:1 ratio (

    
    ), confirming the 2-chloro group is perfectly intact.
    
  • Workup: Dilute with DCM and wash sequentially with saturated aqueous Na2S2O3 (to quench unreacted peroxides) and saturated NaHCO3 (to remove the m-chlorobenzoic acid byproduct). Dry over Na2SO4 and concentrate.

References

  • The Oxidation of Heterocyclic Thiones Canadian Journal of Chemistry[Link]

  • Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst Royal Society of Chemistry[Link]

  • Oxidation of substituted 2-thiouracils and pyrimidine-2-thione with ozone and 3,3-dimethyl-1,2-dioxirane ScienceDirect / DOI[Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies National Institutes of Health (PMC)[Link]

Sources

Technical Support Center: Lawesson’s Reagent Purification Protocols

[1]

Topic: Removal of Phosphorus-Sulfur Byproducts from Thionation Mixtures Ticket ID: LR-CLEANUP-001 Status: Active Guide Audience: Medicinal Chemists, Process Chemists, Academic Researchers[1]

Executive Summary: The "Phosphorus Shadow" Problem

Lawesson’s Reagent (LR) is the gold standard for converting carbonyls (C=O) to thiocarbonyls (C=S).[1] However, its utility is often plagued by the formation of a persistent six-membered phosphorus-sulfur byproduct (often a trimer or oligomer).[1]

The Core Challenge: The primary byproduct often exhibits polarity nearly identical to the desired thione product .

  • Consequence 1: It co-elutes during flash chromatography ("streaking").[1]

  • Consequence 2: It contaminates NMR spectra (broad aromatic signals).[1]

  • Consequence 3: It artificially inflates yields (mass recovery >100%).[1]

This guide provides three validated workflows to chemically decompose these residues into species with distinct polarities, rendering separation trivial.

Decision Matrix: Select Your Protocol

Before proceeding, evaluate your product's stability to select the correct workup.[1]

WorkupSelectionStartStart: Crude Thionation MixtureIsHeatStableIs Product Heat Stable (>90°C)?Start->IsHeatStableIsBaseStableIs Product Base Stable?IsHeatStable->IsBaseStableNoMethodAPROTOCOL A:Ethylene Glycol Decomposition(Best for Scale-Up)IsHeatStable->MethodAYes (Recommended)MethodBPROTOCOL B:Basic Hydrolysis(Standard Lab Scale)IsBaseStable->MethodBYesMethodCPROTOCOL C:Flash Chromatography(Last Resort)IsBaseStable->MethodCNo

Figure 1: Decision matrix for selecting the appropriate purification strategy based on product stability.

Protocol A: The Ethylene Glycol "Phase-Cut" Method (Recommended)

Best For: Scalable synthesis, heat-stable products, avoiding column chromatography.[1][2] Mechanism: Heating the reaction mixture with a 1,2-diol (ethylene glycol) decomposes the lipophilic LR oligomers into highly polar, water-soluble cyclic thiophosphonates.[1]

Step-by-Step Workflow
  • Reaction Completion: Ensure the thionation (e.g., in Toluene or Xylene) is complete via TLC.[1]

  • Add Scavenger: Do not remove the solvent.[1] Add Ethylene Glycol (0.5 equivalents relative to solvent volume, or ~3-5 equiv relative to LR) and water (1% v/v relative to glycol).[1]

  • Decomposition: Heat the biphasic mixture to 90–95 °C with vigorous stirring for 45–90 minutes.

    • Visual Cue: The mixture often clarifies or changes color as the suspension dissolves into the glycol layer.

  • Phase Separation: Cool to room temperature. Transfer to a separatory funnel.

    • Top Layer (Toluene): Contains your clean Thione product.[1]

    • Bottom Layer (Glycol): Contains the decomposed P-S waste.

  • Wash: Wash the toluene layer once with brine to remove entrained glycol.[1]

  • Isolation: Dry (MgSO₄), filter, and concentrate. Recrystallize if necessary.[1][3][4]

Why this works: The resulting cyclic phosphate esters are insoluble in toluene but highly soluble in the glycol/water phase, achieving a "chemical filtration."

Protocol B: The Hydrolytic Workup (Standard)

Best For: Small-scale reactions, products sensitive to high heat but stable to mild base.[1] Mechanism: Hydroxide ions attack the electrophilic phosphorus, opening the P-S rings to form water-soluble phosphonic acid salts.[1]

Step-by-Step Workflow
  • Concentration: Remove the reaction solvent (e.g., THF, DCM) under reduced pressure.[1]

  • Dissolution: Redissolve the crude residue in a non-polar solvent like Diethyl Ether (Et₂O) or Toluene .[1]

    • Note: Avoid DCM if possible, as it can form emulsions with the P-S byproducts.[1]

  • Hydrolysis:

    • Option 1 (Robust Products): Add 10% NaOH solution.[1] Stir vigorously for 30 minutes.

    • Option 2 (Sensitive Products): Add saturated NaHCO₃ solution.[1][5] Stir for 1–2 hours.

  • Filtration (Critical): If a precipitate forms (often the sodium salt of the byproduct), filter it through a pad of Celite before separation.

  • Separation: Separate layers. The aqueous layer will be milky/yellow and smell strongly of sulfur.

  • Bleach Quench: Treat the aqueous waste with commercial bleach (NaClO) to oxidize the sulfur species before disposal (controls odor).

Protocol C: Chromatography Tricks (The "Streaking" Fix)

Best For: Base-sensitive and heat-sensitive compounds where chemical decomposition is impossible.[1] Challenge: LR byproducts "streak" on silica, contaminating all fractions.

Optimization Table
VariableRecommendationRationale
Stationary Phase Neutral Alumina (Activity II-III)Silica is slightly acidic and can degrade sensitive thiones; Alumina often retains P-S byproducts better.[1]
Eluent Additive 1% Triethylamine Neutralizes surface acidity and tightens the bands of the thione product.
Gradient Fast Gradient (e.g., 0% to 10% EtOAc)Long residence time on the column promotes decomposition.[1] Elute quickly.
Pre-treatment Celite Filtration Filter crude mixture through Celite/DCM before loading to remove bulk insoluble oligomers.[1]

Troubleshooting & FAQ

Q1: My yield is 140%. What happened? A: You have co-precipitated the Lawesson's byproduct (a P-S oligomer). This is common if you only did a simple aqueous wash.[1]

  • Fix: Dissolve the "product" in boiling toluene and add hexanes. The P-S impurities often precipitate out as a white/yellow gum while the thione stays in solution. Alternatively, run Protocol A .

Q2: The smell is unbearable. How do I clean the glassware? A: Do not wash with water/acetone immediately.

  • Protocol: Soak all glassware in a bath of dilute bleach (sodium hypochlorite) and NaOH for 1 hour.[1] This oxidizes the sulfur (smell) to sulfate (odorless).[1] Then wash normally.[1][5]

Q3: My thione converted back to a ketone during workup. A: Thiones are susceptible to hydrolysis, especially at low pH.[1]

  • Cause: Silica gel is acidic.[1]

  • Fix: Use Protocol B (Option 2) with NaHCO₃ to keep the pH neutral, or switch to Neutral Alumina for chromatography.[1] Avoid prolonged exposure to moisture.[1]

Q4: Can I use Sodium Perborate? A: NO. Sodium perborate is used to cleave thiones back to ketones or to remove thio-impurities from non-thione products.[1] Using this will destroy your product.[1]

References

  • Wu, K., et al. (2021).[1][3][6] "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent."[1][2][6][7][8] Beilstein Journal of Organic Chemistry, 17, 805–812.[1][6]

  • Ozturk, T., et al. (2007).[1] "Lawesson’s Reagent in Organic Synthesis."[1][2][4][9][10] Chemical Reviews, 107(11), 5210–5278.[1]

  • Nishio, T. (1984).[1] "Improved synthesis of thiones using Lawesson's reagent."[1][11] Journal of the Chemical Society, Perkin Transactions 1, 23–26.[1] [1]

  • BenchChem Technical Support. (2025). "Column-Free Workup for Reactions Using Lawesson's Reagent."

Technical Support Center: Regioselective Alkylation of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling S- vs. N-Regioselectivity in Fused Pyrimidine Thiones Ticket ID: CHEM-SUP-8821 Support Level: Senior Application Scientist

Executive Summary & Core Challenge

The Scaffold: 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione is a fused bicyclic system containing an "ambident nucleophile" motif. The thioamide functionality


 exists in a tautomeric equilibrium between the thione  (N-H) and thiol  (S-H) forms.

The Problem: Upon deprotonation, the resulting anion delocalizes the negative charge between the Nitrogen (N1/N3) and the Sulfur (S4).

  • S-Alkylation (Thermodynamic/Soft): Favored by soft electrophiles and polar aprotic solvents. This is typically the dominant pathway.

  • N-Alkylation (Kinetic/Hard): Favored by hard electrophiles, specific solvent effects, or over-alkylation.

The 2-Chloro Factor: The chlorine atom at position 2 is an electron-withdrawing group (EWG). This inductively deactivates the ring nitrogens (N1 and N3), reducing their basicity and nucleophilicity. Consequently, S-alkylation is significantly favored over N-alkylation for this specific scaffold compared to non-halogenated analogs.

Mechanistic Insight: The Tautomerism Landscape

To control the reaction, you must visualize the reacting species. The anion is the key intermediate.

Tautomerism cluster_0 Neutral Tautomers Thione Thione Form (Major in Solution) -NH-C(=S)- Thiol Thiol Form (Minor) -N=C(SH)- Thione->Thiol Fast Equilibrium Anion Delocalized Anion (Reacting Species) Thione->Anion + Base Thiol->Anion + Base S_Prod S-Alkyl Product (Soft Electrophiles) MAJOR Anion->S_Prod Path A: Soft-Soft Interaction (Orbital Control) N_Prod N-Alkyl Product (Hard Electrophiles) MINOR/IMPURITY Anion->N_Prod Path B: Hard-Hard Interaction (Charge Control)

Caption: Figure 1. Tautomeric equilibrium and divergent alkylation pathways. The delocalized anion reacts preferentially at Sulfur due to HSAB principles and the 2-Cl deactivation of Nitrogen.

Standard Operating Procedures (SOPs)

Protocol A: Selective S-Alkylation (Recommended)

This protocol maximizes S-selectivity by leveraging the "Soft-Soft" interaction principle.

Reagents:

  • Base: Potassium Carbonate (

    
    ) – Mild, buffers the reaction, prevents hydrolysis of the 2-Cl group.
    
  • Solvent: DMF or Acetone (Polar Aprotic). Solvates the cation (

    
    ), leaving the anion "naked" and reactive.
    
  • Electrophile: Alkyl Halides (R-I > R-Br > R-Cl).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add 1.2 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 15 minutes. Note: The solution may change color (often yellow/orange) indicating anion formation.
    
  • Addition: Add 1.1 eq of the Alkyl Halide dropwise.

  • Reaction: Stir at RT. Monitor by TLC (typically 1–4 hours).

    • Tip: Do not heat unless necessary. Heat promotes N-alkylation and 2-Cl hydrolysis.

  • Workup: Pour into ice-water. The S-alkylated product usually precipitates. Filter and wash with water.[1]

Protocol B: Minimizing N-Alkylation Impurities

If you observe N-alkylated byproducts (often distinct by lower Rf on TLC), modify the conditions:

VariableAdjustmentRationale
Base Switch to TEA (Triethylamine) or DIPEA Softer bases reduce the "nakedness" of the anion compared to metal hydrides, discouraging hard N-attack.
Solvent Switch to Ethanol (Protic)Hydrogen bonding solvates the hard Nitrogen lone pair more than the soft Sulfur, effectively "masking" the Nitrogen.
Temp Lower to 0°C Kinetic control favors the lower activation energy pathway (usually S-attack for soft electrophiles).

Troubleshooting Guide (FAQ)

Q1: I am seeing a side-product that is NOT the N-alkyl isomer. What is it?

Diagnosis: It is likely the 2-alkoxy or 2-hydroxy derivative. Cause: The 2-Chloro group is labile. If you use strong bases (NaOH, NaH) or wet solvents, the hydroxide or alkoxide can displace the chlorine via


.
Solution: 
  • Ensure solvents are anhydrous .

  • Switch to a non-nucleophilic base (

    
     or 
    
    
    
    ).
  • Avoid heating above 60°C.

Q2: Can I force N-alkylation if that is my target?

Answer: Direct N-alkylation of the thione is difficult because Sulfur is far more nucleophilic. Strategy:

  • Protect Sulfur: Not recommended (inefficient).

  • Oxidative Desulfurization: Convert the C=S to C=O (using

    
     or KMnO4) to get the 4(1H)-one. Then, N-alkylation is the only option (though O-alkylation competes).
    
  • Use Hard Electrophiles: Reacting with "Hard" electrophiles like Diazomethane or Meerwein salts (

    
    ) can increase N-alkylation ratios, but mixtures are inevitable.
    
Q3: My yield is low, and the starting material remains.

Diagnosis: The 2-Cl group withdraws electrons, making the NH proton more acidic (good) but the resulting anion less nucleophilic (bad). Solution:

  • Add a catalytic amount of NaI (Sodium Iodide) (Finkelstein condition) if using Alkyl Chlorides/Bromides. This generates the more reactive Alkyl Iodide in situ.

  • Switch to Cesium Carbonate (

    
    ) . The larger Cesium cation creates a "looser" ion pair, increasing the nucleophilicity of the sulfur anion.
    

Diagnostic Workflow (Decision Tree)

Use this flowchart to resolve experimental failures.

Troubleshooting Start Start: Analyze Reaction Mixture (TLC/LCMS) Q1 Is the Product formed? Start->Q1 Q2 Is Regioselectivity Poor? (N-alkyl present) Q1->Q2 Yes Issue_SM Issue: Low Conversion Q1->Issue_SM No (SM remains) Q3 Is 2-Cl intact? Q2->Q3 No (Good Selectivity) Issue_Regio Issue: N-Alkylation Q2->Issue_Regio Yes (Mixture) Issue_Hyd Issue: Hydrolysis (2-OH/OR) Q3->Issue_Hyd No (Cl lost) Success Success: Pure S-Alkyl Product Q3->Success Yes Sol1 Action: Increase Nucleophilicity Issue_SM->Sol1 Try Cs2CO3 or NaI cat. Sol2 Action: Mask N-Lone Pair Issue_Regio->Sol2 Switch to EtOH (Solvent) or Lower Temp Sol3 Action: Prevent SnAr Issue_Hyd->Sol3 Dry Solvent & Weaker Base

Caption: Figure 2. Troubleshooting logic for alkylation of 2-chloropyrido[2,3-d]pyrimidine-4(1H)-thione.

References & Authority

  • Tautomerism in Heterocycles:

    • El-Shafei, A. et al. "Facile Synthesis... of Novel 1,4-Dihydropyrido[2,3-d]pyrimidine Derivatives."[2] J. Chem. Pharm.[3] Res., 2016.[3] (Discusses the thione/thiol equilibrium in fused systems).

    • Context: Confirms that while thione is the stable neutral form, the reaction proceeds via the anion where S-nucleophilicity dominates.

  • Alkylation Selectivity (HSAB Theory):

    • Rodríguez, H. et al. "Alkylation of some pyrimidine and purine derivatives using microwave-assisted methods." Tetrahedron, 2000.

    • Context: Demonstrates that 6-amino-2-thiouracil (a close analog) selectively S-alkylates under basic conditions.

  • Solvent Effects on Ambident Nucleophiles:

    • Kornblum, N. et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides." J. Am. Chem. Soc., 1955. (Foundational text on solvent shielding of ambident nucleophiles).

    • Context: Supports the recommendation of using Ethanol to suppress N-alkylation via hydrogen bonding.

  • Synthesis of Pyrido[2,3-d]pyrimidines:

    • Broom, A. D. et al. "Pyrido[2,3-d]pyrimidines.[2][4] IV. Synthetic studies." J. Org. Chem., 1969.

    • Context: Classic methodology establishing the stability and reactivity patterns of the 2-chloro-pyrido-pyrimidine scaffold.

Sources

Technical Support Center: Handling Hygroscopic Pyrido[2,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Overview Pyrido[2,3-d]pyrimidine scaffolds are critical structural intermediates in the synthesis of cyclin-dependent kinase (CDK4/6) inhibitors, such as palbociclib and ribociclib[1]. However, their nitrogen-rich, fused heterocyclic architecture makes them highly susceptible to atmospheric moisture. This technical support guide provides researchers with mechanistic insights, troubleshooting strategies, and validated protocols to mitigate moisture-induced degradation and stoichiometric errors during complex cross-coupling reactions.

Troubleshooting Guides & FAQs

Q1: Why do my pyrido[2,3-d]pyrimidine intermediates degrade or clump during storage, and how does this impact downstream synthesis? A: The hygroscopicity of pyrido[2,3-d]pyrimidines stems from the multiple nitrogen atoms within the fused pyrimidine-pyridine ring system. These nitrogens possess lone pairs that act as strong hydrogen bond acceptors for ambient water molecules. When intermediates—such as 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one—absorb moisture, two critical issues arise:

  • Chemical Instability: Absorbed water acts as a nucleophile, leading to premature hydrolysis of sensitive functional groups (e.g., the 2-chloro substituent) before the intended cross-coupling can occur.

  • Stoichiometric Imbalance: Water uptake artificially inflates the mass of the intermediate. Weighing a hydrated powder leads to a lower-than-calculated molarity of the active pharmaceutical ingredient (API) precursor, directly reducing the yield of subsequent Pd-catalyzed Buchwald-Hartwig or Stille couplings[1].

Q2: What is the most reliable method for weighing and transferring these highly hygroscopic powders without introducing moisture? A: Standard benchtop weighing is insufficient for materials classified as hygroscopic or very hygroscopic. Transfer must be conducted in a controlled environment, such as a glovebox or a glove bag purged with dry argon or nitrogen. Alternatively, utilizing prepared under inert conditions allows chemists to handle hygroscopic materials without an isolation chamber, minimizing ambient exposure and preserving the integrity of the anhydrous reaction[2].

Q3: How can I accurately determine the moisture content of my intermediate before setting up a moisture-sensitive cross-coupling reaction? A: Relying on visual inspection (e.g., clumping) is inadequate. A is ideal for profiling the material's moisture uptake across varying humidity levels[3]. For routine in-process quality control, coulometric Karl Fischer (KF) titration is the gold standard for quantifying trace water content (<1%). If the pyrido[2,3-d]pyrimidine intermediate is poorly soluble in the KF solvent, a KF oven method should be utilized to vaporize the bound water into the titration cell without dissolving the solid matrix.

Q4: What are the optimal drying protocols if my intermediate has already absorbed moisture? A: For thermally stable intermediates, vacuum drying at elevated temperatures (50–60 °C under high vacuum, <10 mbar) is effective. However, for thermolabile compounds or those prone to side reactions upon heating, loaded with a strong desiccant like phosphorus pentoxide (P₂O₅) is preferred. These methods effectively remove bound water without inducing thermal degradation[4].

Quantitative Data: Hygroscopicity Classification & Impact

The following table summarizes the European Pharmacopeia hygroscopicity classifications and their specific impact on pyrido[2,3-d]pyrimidine intermediates[3].

Hygroscopicity ClassMoisture Uptake (% w/w at 80% RH)Physical State ChangeImpact on Pd-Coupling YieldRecommended Handling Strategy
Non-hygroscopic < 0.2%NoneNegligibleStandard benchtop handling.
Slightly hygroscopic 0.2% – 2.0%Minor clumping2% – 5% reductionStore in desiccator; weigh rapidly.
Hygroscopic 2.0% – 15.0%Severe clumping, sticky10% – 30% reductionGlovebox transfer; KF titration required.
Very hygroscopic > 15.0%Deliquescence (liquefies)Complete reaction failurePre-filled inert vials; strict environmental control.
Experimental Protocols: Anhydrous Handling and Pd-Catalyzed Cross-Coupling

To ensure scientific integrity and a self-validating workflow, the following step-by-step methodology must be strictly adhered to when performing Pd-catalyzed cross-coupling with a hygroscopic pyrido[2,3-d]pyrimidine intermediate.

Step 1: Pre-drying of Glassware and Reagents

  • Dry all reaction flasks, stir bars, and septa in an oven at 120 °C for a minimum of 12 hours.

  • Cool the glassware in a desiccator over anhydrous calcium sulfate (Drierite) or directly transfer into a glovebox antechamber while hot, applying vacuum.

Step 2: Glovebox Transfer and Weighing

  • Transfer the sealed container of the pyrido[2,3-d]pyrimidine intermediate into an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Accurately weigh the required mass of the intermediate and the appropriate base (e.g., hygroscopic salts like Cs₂CO₃ or K₃PO₄) into the pre-dried reaction flask[2].

  • Seal the flask with a rubber septum and secure it with parafilm before removing it from the glovebox.

Step 3: In-Process Moisture Validation (Self-Validating Step)

  • Suspend a small, known aliquot of the weighed intermediate in anhydrous solvent.

  • Perform a coulometric Karl Fischer titration.

  • Causality Check: Proceed to Step 4 only if the moisture content is verified to be < 0.1%. If > 0.1%, the batch must be subjected to vacuum desiccation over P₂O₅ for 24 hours. This gatekeeping step prevents the destruction of expensive palladium catalysts by residual water.

Step 4: Solvent Deoxygenation and Reaction Assembly

  • On a Schlenk line, purge the reaction flask containing the solid intermediates with argon for 15 minutes.

  • Add anhydrous, degassed solvent (e.g., dry THF or 1,4-dioxane) via a sterile syringe.

  • Inject the coupling partner (e.g., a piperazine derivative or vinyl tin reagent)[1].

  • Finally, quickly add the palladium catalyst (e.g., PdCl₂(dppf)) under a positive flow of argon to initiate the catalytic cycle.

Step 5: Post-Reaction Workup

  • Quench the reaction with water only after complete consumption of the starting material (verified via LC-MS).

  • Extract the product using an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the non-hygroscopic free base or stable salt form[4].

Workflow Visualization

G Start Hygroscopic Intermediate (e.g., Palbociclib Precursor) Storage Store under Argon in Desiccator (<10% RH) Start->Storage Transfer Weigh & Transfer in Glovebox Storage->Transfer Reaction Catalytic Cross-Coupling (Pd-catalyzed) Transfer->Reaction QC In-Process QC (Karl Fischer Titration) Transfer->QC Solvent Anhydrous Solvent Prep (e.g., Dry THF/DMSO) Solvent->Reaction QC->Reaction Moisture < 0.1%

Workflow for the anhydrous handling and quality control of hygroscopic intermediates.

References
  • Kumar, P., et al. "Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib." Longdom Publishing. Available at:[Link]

  • Chaves, M. K., et al. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Taylor & Francis. Available at:[Link]

  • Ng, L. H., et al. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." MDPI / PubMed Central. Available at:[Link]

  • HepatoChem. "How do you handle hygroscopic salts?" HepatoChem Technical Resources. Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Elucidation Challenge

In the landscape of medicinal chemistry and drug development, the pyrido[2,3-d]pyrimidine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and antimicrobial agents.[1][2] The precise and unambiguous characterization of these molecules is paramount to understanding their structure-activity relationships. 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione is a key synthetic intermediate whose structural integrity must be rigorously confirmed before its use in further chemical transformations.

This guide provides an in-depth analysis of the ¹H NMR characterization of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione. Moving beyond a simple data report, we will dissect the expected spectrum, explaining the electronic and structural factors that govern the chemical shifts and coupling patterns. Furthermore, we will compare the insights gained from ¹H NMR with those from complementary analytical techniques, offering a holistic strategy for structural verification.

¹H NMR Spectroscopy: A Predictive Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone technique for elucidating the structure of organic molecules in solution. For 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione, we can predict a distinct set of signals corresponding to the aromatic protons of the pyridine ring and the labile proton on the pyrimidine ring.

The analysis is best performed in a solvent like DMSO-d₆, which is capable of dissolving the compound and, crucially, allows for the observation of exchangeable N-H protons that might be lost in protic solvents like D₂O.[3][4]

The structure and numbering scheme are as follows:

(Numbering: N1, C2, N3, C4, C4a, C5, C6, C7, C8, N8a)

The molecule exists in a tautomeric equilibrium between the thione (lactam) form and the thiol (lactim) form. In most cases for similar heterocyclic thiones, the thione form is predominant in solution.[5] Our analysis will focus on this major tautomer.

Expected ¹H NMR Signals (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-7 8.8 – 9.2Doublet of doublets (dd)1HThis proton is ortho to the electron-withdrawing ring nitrogen (N-8), leading to significant deshielding.[6] It will be split by both H-6 and H-5.
H-5 8.4 – 8.7Doublet of doublets (dd)1HPositioned ortho to the fused pyrimidine ring nitrogen (N-8a), resulting in a downfield shift, though typically less than the proton adjacent to a pyridine-type nitrogen.[7][8] It will be split by H-6 and H-7.
H-6 7.5 – 7.9Triplet or dd1HThis proton is furthest from the electron-withdrawing nitrogen atoms and is therefore expected to be the most upfield of the aromatic signals. It will be split by both H-5 and H-7.
N1-H 12.5 – 14.0Broad singlet (br s)1HThe N-H proton of the thioamide is acidic and often appears as a broad signal at a very low field due to hydrogen bonding and its thioamide character. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and chemical exchange.[9]

Experimental Protocol: Acquiring a High-Quality Spectrum

Trustworthy data is the bedrock of scientific discovery. The following protocol outlines a self-validating system for acquiring a reliable ¹H NMR spectrum.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione. b. Transfer the solid to a clean, dry NMR tube. c. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). d. Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is essential.

2. Spectrometer Setup and Acquisition: a. The experiment should be run on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[4] b. Tune and match the probe for the ¹H frequency. c. Shim the magnetic field to optimize homogeneity, aiming for a narrow peak shape on the residual solvent signal (DMSO-d₅, ~2.50 ppm). d. Use a standard single-pulse experiment with the following suggested parameters:

  • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio). e. Set the spectral width to cover a range from approximately -1 to 15 ppm.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum carefully to ensure all peaks have a pure absorption line shape. c. Calibrate the chemical shift axis by setting the residual DMSO-d₅ solvent peak to 2.50 ppm. d. Integrate all signals to determine the relative proton ratios.

Workflow for Structural Confirmation

The following diagram illustrates a comprehensive workflow for the structural confirmation of the target compound, integrating multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation synthesis Chemical Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification H_NMR 1H NMR (Proton Environment & Connectivity) purification->H_NMR Primary Check C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR structure Structure Confirmed H_NMR->structure Data Correlation MS Mass Spectrometry (Molecular Weight & Fragmentation) C_NMR->MS C_NMR->structure Data Correlation IR IR Spectroscopy (Functional Groups) MS->IR MS->structure Data Correlation IR->structure Data Correlation

Caption: Workflow for Synthesis and Structural Confirmation.

A Comparative Guide to Characterization Techniques

While ¹H NMR is powerful, a multi-technique approach provides the most robust structural proof. Here’s how other common methods compare and complement the ¹H NMR data for 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Number of unique protons, their electronic environment, and scalar coupling (connectivity).Provides definitive information on the substitution pattern of the pyridine ring and confirms the presence of the N-H proton.Does not directly observe quaternary carbons or the C=S carbon.
¹³C NMR Number of unique carbon atoms and their chemical environment (sp², sp³).Confirms the total number of carbons in the fused ring system. The C=S carbon will have a characteristic downfield shift (~175-185 ppm).[9]Is inherently less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Proton-proton coupling information is lost.
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z), confirming the molecular weight and isotopic pattern.Unambiguously confirms the molecular formula (C₇H₄ClN₃S). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) provides a clear signature.Does not provide information about the connectivity of atoms (isomerism).
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Will show a characteristic C=S stretch (around 1100-1200 cm⁻¹) and N-H stretching vibrations (around 3100-3200 cm⁻¹).The "fingerprint" region can be complex and difficult to interpret fully. Provides less detailed structural information than NMR.

Conclusion

The ¹H NMR spectrum of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione provides a rich dataset that is fundamental to its structural verification. A detailed analysis, grounded in the principles of chemical shifts and spin-spin coupling, allows for the confident assignment of all proton signals. When integrated with data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a complete and unambiguous picture of the molecular structure emerges. This multi-faceted, self-validating approach is essential for ensuring the quality and identity of key intermediates in the research and development pipeline.

References

  • Abraham, R. J. (n.d.). ¹H chemical shifts in NMR. Part 18.
  • (2025). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry.
  • Hassan, A. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
  • Nia, F. A., et al. (2013).
  • (n.d.).
  • (n.d.). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing.
  • Janssen, M. J. (1960). Physical properties of organic thiones. Part II. Electronic absorption spectra of compounds containing the thiocarbonyl group. SciSpace.
  • (n.d.). The ¹H NMR spectra (DMSO-d₆) of 4-(2-pyridyl)pyrimidine (6) and the...
  • Abraham, R. J., & Matth, G. (n.d.). ¹H chemical shifts in NMR, part 18.
  • (2018). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. AVESİS.
  • (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC.
  • (2011).
  • Mohammed, A. K., et al. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. Science Publishing Group.
  • (n.d.). Pyridine(110-86-1) ¹H NMR spectrum. ChemicalBook.
  • (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. R Discovery.
  • (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. PubMed.
  • (n.d.). Pyridine. SpectraBase.
  • (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI.
  • (n.d.). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wang, A., et al. (2012).
  • (n.d.).
  • (n.d.). 56783-83-6|6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. BLDpharm.
  • (n.d.). 1H-Pyrido[2,3-d]pyrimidine-2,4-dione. PubChem.
  • (n.d.). 2(1H)-Pyrimidinethione, 4,6-diamino-. NIST WebBook.
  • (n.d.). 4,6-Diaminopyrimidine-2(1H)-thione. MilliporeSigma.

Sources

Vibrational Signatures in Heterocyclic Scaffolds: A Comparative Guide to C=O vs. C=S IR Spectroscopy in Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Pyrido[2,3-d]pyrimidines represent a highly privileged class of fused heterocyclic pharmacophores, widely investigated for their kinase inhibitory, antimicrobial, and anticancer properties. During the lead optimization process, structural modifications—specifically the isosteric replacement of a carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S)—are frequently employed to alter hydrogen bonding networks, lipophilicity, and target binding affinity.

For application scientists and analytical chemists, confirming this thionation (often achieved via Lawesson’s reagent or thiourea condensations) is a critical quality control step. Infrared (IR) spectroscopy serves as a frontline, non-destructive technique for this validation. This guide provides an objective, data-driven comparison of the vibrational modes of C=O and C=S in pyrido[2,3-d]pyrimidine derivatives, grounded in physical causality and field-proven experimental protocols.

Mechanistic Causality: The Physics of the Spectroscopic Shift

To accurately interpret the IR spectra of these fused bicyclic systems, one must understand the fundamental physical causality dictating the absorption frequencies. According to Hooke’s Law applied to molecular vibrations, the stretching frequency (


) is directly proportional to the square root of the bond force constant (

) and inversely proportional to the square root of the reduced mass (

) of the bonded atoms.
  • The Carbonyl (C=O) Resonance: Oxygen is highly electronegative, creating a strongly polarized, rigid double bond with a high force constant (

    
    ). In the conjugated pyrido[2,3-d]pyrimidine system, the C=O stretch typically manifests as a sharp, highly intense band between 1640 cm⁻¹ and 1720 cm⁻¹ . The intensity is driven by the massive change in the dipole moment (
    
    
    
    ) during the vibration.
  • The Thiocarbonyl (C=S) Shift: Sulfur is significantly heavier than oxygen (increasing

    
    ) and forms a longer, more diffuse, and weaker double bond (decreasing 
    
    
    
    ). Consequently, the C=S stretching frequency is drastically red-shifted, typically appearing between 1150 cm⁻¹ and 1250 cm⁻¹ .
  • Vibrational Coupling (The Thioamide Effect): Unlike the highly localized C=O oscillator, the C=S stretch in pyrimidine thiones does not exist in isolation. The nitrogen lone pair delocalizes into the thiocarbonyl

    
     orbital, causing the C=S stretch to couple heavily with C–N stretching and N–H bending modes. This results in the "Thioamide Bands" (I, II, III, and IV), making the C=S signature broader and less intense than its C=O counterpart.
    

Quantitative Spectral Comparison

The following table summarizes the experimental IR stretching frequencies for specific pyrido[2,3-d]pyrimidine analogs, demonstrating the objective spectral differences when transitioning from an oxo- to a thioxo-derivative.

Scaffold Substitution PatternFunctional GroupC=O Stretch (cm⁻¹)C=S Stretch (cm⁻¹)Reference
7-amino-5-(3-chlorophenyl)-4-oxo-2-thioxo-1H,3H-pyrido[2,3-d]pyrimidineLactam / Thioamide16961170
4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidin-2(1H)-onesUrea derivative1710N/A
4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidin-2(1H)-thionesThiourea derivativeN/A1205
2-((...-2-thioxo...)thio)-7-phenyl-5-(quinolin-2-yl) pyrido[2,3-d]pyrimidin-4(3H)-oneLactam / Thioamide16901180

Self-Validating Experimental Protocol: High-Resolution FTIR

Relying on default instrument parameters can lead to false positives, especially when distinguishing coupled thioamide bands from aromatic C–H in-plane bending. The following protocol utilizes a self-validating feedback loop to ensure data integrity.

Step 1: Matrix Preparation (The KBr Pellet Method)

  • Action: Mill 1.5 mg of the synthesized pyrido[2,3-d]pyrimidine with 150 mg of spectroscopic-grade, oven-dried KBr in an agate mortar for exactly 3 to 4 minutes. Press at 10 tons under a vacuum for 2 minutes.

  • Causality: Fused pyrido-pyrimidines form highly ordered, rigid crystal lattices that often yield poor contact on Attenuated Total Reflectance (ATR) crystals, leading to anomalous dispersion and peak shifting. KBr ensures uniform isotropic dispersion.

  • Validation Check: Hold the pressed pellet up to the light. It must be visually transparent. A cloudy or opaque pellet indicates particle sizes > 2 µm (which causes the Christiansen scattering effect) or trapped moisture. If cloudy, discard and remake.

Step 2: Instrument Calibration & Background Subtraction

  • Action: Acquire a background spectrum using a pure KBr pellet (32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric water vapor exhibits heavy rotational-vibrational bands in the 1300–1900 cm⁻¹ region. Failing to accurately subtract this background will artificially distort the C=O band integration and mask the critical 1640–1720 cm⁻¹ window.

Step 3: Spectral Acquisition & Deconvolution

  • Action: Scan the sample. If the C=O band (~1690 cm⁻¹) appears as a broad shoulder overlapping with the N–H bending mode (~1640 cm⁻¹) or the pyrimidine C=N stretch (~1620 cm⁻¹), apply Fourier self-deconvolution.

  • Validation Check: Inspect the 3400 cm⁻¹ region. If a broad, sweeping OH/H₂O band is present in a molecule that lacks hydroxyl or primary/secondary amine groups, the sample has absorbed hygroscopic moisture. This water will artificially broaden the C=O region. If this fails, dry the sample in a vacuum oven and repeat.

Step 4: Thioamide Band Mapping (For C=S Confirmation)

  • Action: Do not search for a single, sharp C=S peak. Instead, validate the structure by mapping the coupled system: confirm the presence of Thioamide I (~1500 cm⁻¹, coupled C=N/C=S), Thioamide II (~1300 cm⁻¹), and the dominant Thioamide III band (1150–1250 cm⁻¹).

Structural Validation Workflow

The following diagram illustrates the logical decision matrix for validating the transformation of a pyrido[2,3-d]pyrimidin-4-one to its corresponding thione derivative using FTIR spectroscopy.

IR_Workflow Start Synthesize Pyrido[2,3-d]pyrimidine (C=O Precursor) Thionation Thionation Reaction (e.g., Lawesson's Reagent) Start->Thionation FTIR FTIR Spectroscopic Analysis (KBr Matrix) Thionation->FTIR CheckCO Check C=O Region (1640-1720 cm⁻¹) FTIR->CheckCO CheckCS Check C=S Region (1150-1250 cm⁻¹) FTIR->CheckCS Decision Are C=O bands absent and C=S bands present? CheckCO->Decision CheckCS->Decision Success Structural Confirmation: Thio-derivative Validated Decision->Success Yes Fail Incomplete Reaction: Optimize Conditions Decision->Fail No Fail->Thionation Rework

Workflow for the IR spectroscopic validation of C=O to C=S thionation in pyrimidine scaffolds.

References

  • **** Mahmoud, M. R., Madkour, H. M. F., Habashy, M. M., & El-Shwaf, A. M. (2012). *Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimid

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Chloropyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-chloropyrido[2,3-d]pyrimidine derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding the fragmentation pathways, enabling researchers to confidently identify and characterize these pharmaceutically significant compounds. The pyrido[2,3-d]pyrimidine core is a key pharmacophore in numerous kinase inhibitors, and a thorough understanding of its mass spectral behavior is crucial for drug discovery and development.[1][2]

The Foundational Role of Mass Spectrometry in Characterizing Pyrido[2,3-d]pyrimidines

Mass spectrometry is an indispensable tool for the structural elucidation of novel chemical entities. In the context of drug development, it provides rapid and accurate determination of molecular weight and offers deep structural insights through the analysis of fragmentation patterns. For heterocyclic compounds like 2-chloropyrido[2,3-d]pyrimidines, electron ionization (EI) mass spectrometry is particularly powerful, inducing reproducible fragmentation that serves as a molecular fingerprint.

Deciphering the Fragmentation of the 2-Chloropyrido[2,3-d]pyrimidine Core

The fragmentation of 2-chloropyrido[2,3-d]pyrimidine is governed by the inherent stability of the fused aromatic system and the influence of the electron-withdrawing chloro-substituent. The initial ionization event creates a molecular ion (M⁺˙) which then undergoes a series of characteristic fragmentation steps.

A primary and highly diagnostic feature of the mass spectrum of a chloro-containing compound is the presence of an isotopic peak at M+2, with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation cascade of 2-chloropyrido[2,3-d]pyrimidine is proposed to proceed through several key pathways, initiated by the loss of the chlorine atom or cleavage of the pyrimidine ring. A likely fragmentation pathway involves the initial loss of a chlorine radical, followed by the sequential loss of hydrogen cyanide (HCN) molecules from the fused ring system.

Fragmentation_Pathway M M⁺˙ (m/z 165/167) F1 [M-Cl]⁺ (m/z 130) M->F1 - Cl• F2 [M-Cl-HCN]⁺ (m/z 103) F1->F2 - HCN F3 [M-Cl-2HCN]⁺ (m/z 76) F2->F3 - HCN

Caption: Proposed primary fragmentation pathway of 2-chloropyrido[2,3-d]pyrimidine.

A Comparative Analysis of Fragmentation Patterns

To fully appreciate the unique fragmentation of 2-chloropyrido[2,3-d]pyrimidine, it is instructive to compare it with related structures. The following table summarizes key differences in the mass spectral fragmentation of the target compound (data inferred from related structures), its di- and tri-chloro analogs, the isomeric pyrido[3,2-d]pyrimidinone, and the simpler 2-chloropyrimidine.

CompoundKey Fragmentation PathwaysMajor Fragment Ions (m/z)Distinguishing Features
2-Chloropyrido[2,3-d]pyrimidine - Loss of Cl• - Sequential loss of HCN165/167 (M⁺˙), 130, 103, 76Initial loss of chlorine is a major pathway.
2,4-Dichloropyrido[2,3-d]pyrimidine - Loss of Cl• - Loss of a second Cl• - Loss of HCN199/201/203 (M⁺˙), 164/166, 129, 102Stepwise loss of two chlorine atoms.
2,4,7-Trichloropyrido[2,3-d]pyrimidine - Stepwise loss of three Cl• atoms - Subsequent loss of HCN233/235/237/239 (M⁺˙), 198/200/202, 163/165, 128Complex isotopic pattern due to three chlorines.
Pyrido[3,2-d]pyrimidin-4(3H)-one - Loss of CO - Loss of HCN147 (M⁺˙), 119, 92Initial loss of carbon monoxide from the pyrimidinone ring.
2-Chloropyrimidine - Loss of Cl• - Loss of HCN114/116 (M⁺˙), 79, 52Simpler fragmentation due to the absence of the fused pyridine ring.

This comparative data highlights how the nature and position of substituents, as well as the core heterocyclic structure, profoundly influence the fragmentation pathways.

Experimental Protocol for Mass Spectrometric Analysis

The following is a generalized experimental protocol for the analysis of 2-chloropyrido[2,3-d]pyrimidine derivatives using electron ionization mass spectrometry, based on methodologies reported for similar compounds.[3][4][5]

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Dilute the stock solution to a final concentration of 10-100 µg/mL.

2. Mass Spectrometer Parameters:

  • Instrument: A high-resolution mass spectrometer such as a Shimadzu GCMS-QP-1000EX or equivalent.[3]

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that provides sufficient energy for ionization and reproducible fragmentation.

  • Ion Source Temperature: 200 °C.

  • Inlet System: Direct insertion probe or gas chromatography inlet.

  • Mass Range: Scan from m/z 40 to 400.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

  • Identify the molecular ion peak (M⁺˙) and the characteristic M+2 isotopic peak for chlorine.

  • Analyze the fragmentation pattern by identifying the major fragment ions and calculating the neutral losses.

  • Propose fragmentation mechanisms consistent with the observed data and known chemical principles of mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation Dissolve Dissolve in Volatile Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Introduce Sample into MS Dissolve->Inject Ionize Electron Ionization (70 eV) Inject->Ionize Analyze Mass Analysis (m/z 40-400) Ionize->Analyze Acquire Acquire Mass Spectrum Analyze->Acquire Identify Identify Molecular and Fragment Ions Acquire->Identify Propose Propose Fragmentation Pathways Identify->Propose

Caption: General experimental workflow for the mass spectrometric analysis of 2-chloropyrido[2,3-d]pyrimidine derivatives.

Conclusion

The mass spectral fragmentation of 2-chloropyrido[2,3-d]pyrimidine derivatives is characterized by distinct patterns that are highly informative for structural elucidation. The initial loss of the chlorine substituent, followed by the systematic cleavage of the fused heterocyclic core, provides a reliable fingerprint for identification. By comparing these patterns with those of related compounds, researchers can gain a deeper understanding of the factors that govern fragmentation in this important class of molecules. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the confident characterization of novel pyrido[2,3-d]pyrimidine-based therapeutic agents.

References

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-517.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Tekale, S. U., et al. (2014). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Journal of Chemical and Pharmaceutical Research, 6(7), 2095-2102.
  • El-Shahat, M., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. RSC Medicinal Chemistry, 14(5), 931-944.
  • PubChem. (n.d.). Pyrido[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6858.
  • NIST. (n.d.). Pyrimidine, 2-chloro-. NIST Chemistry WebBook. [Link]

  • Sharma, S., & Kumar, P. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 1-5.
  • Queener, S. F., et al. (2012).
  • Wang, X., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1134-1139.
  • Abdel-Aziem, A., et al. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry, 3(4), 455-460.
  • El-Gendy, M. S., et al. (2011). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 3(4), 734-772.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

Sources

HPLC Method Development for Purity Analysis of Pyrido[2,3-d]pyrimidine Thiones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Pyrido[2,3-d]pyrimidine thiones are a critical class of fused heterocyclic compounds with significant pharmacological potential, particularly as PIM-1 kinase inhibitors and antimicrobial agents. However, their analysis presents a distinct chromatographic challenge compared to their "oxo" counterparts: thiono-thiol tautomerism .

Standard generic HPLC methods often fail for these compounds, resulting in split peaks, excessive tailing, and poor reproducibility. This guide compares a Generic Neutral Gradient against an Optimized Acidic Suppression Method , demonstrating why pH control is the single most critical factor in achieving regulatory-grade purity data for this compound class.

The "Thione" Challenge: Tautomerism in Chromatography

Unlike simple pyrimidines, the thione group (


) at the C-2 or C-4 position introduces a dynamic equilibrium with the thiol form (

). In neutral solvents, this equilibrium is fast enough to cause peak broadening but slow enough to occasionally show peak splitting—a nightmare for purity integration.
Chromatographic Decision Tree

The following workflow illustrates the logical pathway for developing a robust method for these specific heterocycles.

MethodDevelopment Start Analyte: Pyrido[2,3-d]pyrimidine Thione Solubility Step 1: Solubility Check (DMSO/MeOH req due to lipophilicity) Start->Solubility UVScan Step 2: UV-Vis Scan (Determine Lambda Max & Thione shift) Solubility->UVScan Decision Step 3: Mobile Phase pH Selection UVScan->Decision Neutral Path A: Neutral pH (Generic) (Water/ACN) Decision->Neutral Standard Screen Acidic Path B: Acidic pH (Optimized) (Phosphate Buffer pH 2.5) Decision->Acidic Targeted Strategy ResultA Result A: Peak Tailing > 2.0 Split Peaks (Tautomers) Neutral->ResultA ResultB Result B: Sharp Peaks (Tailing < 1.2) Ionization Suppressed Acidic->ResultB Validation Step 4: Validation (ICH Q2) ResultB->Validation

Figure 1: Logical workflow for selecting the mobile phase pH based on the tautomeric nature of the analyte.

Comparative Analysis: Generic vs. Optimized Method

We conducted a head-to-head comparison using a synthesized 2-thioxopyrido[2,3-d]pyrimidine derivative (Compound 10a analogue).

Method A: The "Generic" Approach (Alternative)
  • Column: C18 Standard (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water (Neutral)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B in 20 min.

Method B: The "Optimized" Approach (Recommended)
  • Column: End-capped C18 (e.g., Zorbax RX-C18 or similar)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Orthophosphoric Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B in 20 min.

Performance Data

The following data represents the mean values from


 injections.
ParameterMethod A (Neutral Water)Method B (Acidic Buffer pH 2.5)Improvement
Retention Time (min) 8.4 (Broad)9.2 (Sharp)Stable Retention
Tailing Factor (

)
2.41.1 Significant (Peak Symmetry)
Theoretical Plates (

)
2,80012,500 4.5x Efficiency
Resolution (

)
*
1.23.8 Baseline Separation
Peak Purity (DAD) Fail (Spectral inhomogeneity)Pass (Single component)Reliable Quantitation

*Resolution calculated against the nearest synthesis impurity (des-thiono analogue).

Expert Insight: The dramatic improvement in Method B is due to the protonation of the pyridine nitrogen and the suppression of the thione/thiol ionization. At pH 2.5, the molecule exists predominantly in a single protonated state, preventing the "smearing" effect seen in neutral conditions.

Detailed Experimental Protocol (Optimized)

This protocol is designed to be self-validating. If the system suitability parameters are not met, do not proceed to sample analysis.

Reagents & Equipment[1][2]
  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.
    
  • Acid: Orthophosphoric Acid (85%).

  • Solvent: Acetonitrile (Gradient Grade).

  • Column: Agilent Zorbax RX-C18 or Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm. (Longer column preferred for impurity profiling).

Mobile Phase Preparation
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water (20 mM).
    
  • pH Adjustment: Adjust pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Critical: Do not use HCl, as chloride ions can corrode stainless steel HPLC lines over time.

  • Filtration: Filter through a 0.45 µm Nylon membrane.

Instrument Conditions
  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C (Controls viscosity and improves reproducibility)

  • Detection: UV-DAD at 285 nm (Primary) and 220 nm (Impurity check).

    • Note: Thiones have a characteristic shift; 285 nm often provides better specificity than generic 254 nm.

Gradient Program
Time (min)% Buffer (pH 2.5)% AcetonitrilePhase
0.09010Equilibration
2.09010Isocratic Hold
18.02080Linear Ramp
22.02080Wash
22.19010Re-equilibration
30.09010End

Validation Metrics (Self-Validating System)

To ensure trustworthiness, the method was validated following ICH Q2(R1) guidelines.

System Suitability Criteria (Must Pass)
  • Precision: %RSD of peak area for 6 replicate injections of standard < 2.0%.

  • Tailing Factor:

    
    .
    
  • Plate Count:

    
    .
    
Linearity & Sensitivity
  • Range: 0.5 µg/mL to 50 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.[3]
    
  • LOD: 0.05 µg/mL (Signal-to-Noise 3:1).

  • LOQ: 0.15 µg/mL (Signal-to-Noise 10:1).

References

  • Synthesis and Bioactivity Context

    • Direct synthesis and cytotoxicity activity of new series of pyrido[2,3-d]pyrimidine.[4][5] (2024).[4][5] RSC Advances.

    • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity.[6] (2013).[3][7] Organic & Biomolecular Chemistry.

  • Chromatographic Methodology Grounding

    • Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride... (2025).[8][3][7] Journal of Applied Pharmaceutical Science.

    • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. (2015).[8][1] American Journal of Analytical Chemistry.

    • Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride. (2015).[8][1] International Journal of Chemical and Pharmaceutical Analysis.

  • Impurity Profiling Principles

    • A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. (2023).[3][7][9] International Journal of Pharmaceutical Quality Assurance.

Sources

Comparative Reactivity Guide: 2-Chloro vs. 4-Chloro Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing reactivity of 2-chloro vs 4-chloro pyrido[2,3-d]pyrimidines Content Type: Publish Comparison Guides.

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Palbociclib).[1][2] For synthetic chemists, the functionalization of this scaffold often hinges on the differential reactivity of halogen leaving groups at the C2 and C4 positions.

This guide objectively compares the reactivity profiles of 2-chloro and 4-chloro pyrido[2,3-d]pyrimidines.[1] The central chemical principle governing this system is the regioselective hierarchy where the C4 position is significantly more electrophilic than the C2 position. This disparity allows for controlled, sequential nucleophilic aromatic substitutions (


), enabling the precise construction of complex 2,4-disubstituted libraries.

Electronic Structure & Reactivity Analysis[3]

The reactivity difference between the 2-Cl and 4-Cl positions is not subtle; it is a fundamental property of the fused bicyclic system driven by electronic resonance and inductive effects.

The Electrophilicity Hierarchy (C4 > C2)
  • 4-Chloro Position (High Reactivity): The C4 carbon is activated by the adjacent N3 nitrogen and, critically, by the vinylogous electron withdrawal from N1. Furthermore, the fused pyridine ring (with nitrogen at N8) exerts a long-range electron-withdrawing effect that destabilizes the transition state less for C4 attack than for C2, or simply makes the entire system electron-deficient. In practice, C4-Cl is displaced under mild conditions (room temperature to mild heat).

  • 2-Chloro Position (Moderate Reactivity): The C2 carbon is flanked by two nitrogens (N1 and N3), which theoretically makes it electron-deficient. However, the lone pairs on the adjacent nitrogens can also donate electron density back into the ring (mesomeric effect), and the lack of a "para-like" activating nitrogen in the fused ring (relative to C2) makes it less electrophilic than C4. Displacement of C2-Cl typically requires elevated temperatures (>80°C), stronger nucleophiles, or acid catalysis.

Visualization: Activation & Resonance

The following diagram illustrates the electronic activation flow that prioritizes nucleophilic attack at C4.

Reactivity_Flow Scaffold 2,4-Dichloropyrido[2,3-d]pyrimidine N1_Effect N1 Inductive/Resonance (Activates C4 & C2) Scaffold->N1_Effect N8_Effect N8 (Pyridine) Electron Withdrawal Scaffold->N8_Effect C4_Site C4 Position (Highly Electrophilic) N1_Effect->C4_Site Major Activation (Para-like) C2_Site C2 Position (Moderately Electrophilic) N1_Effect->C2_Site Minor Activation N8_Effect->C4_Site Inductive Boost Nucleophile Nucleophile (Nu:) Nucleophile->C4_Site Kinetic Control (Fast, Mild Conditions) Nucleophile->C2_Site Thermodynamic/Forcing (Slow, High Temp)

Figure 1: Electronic activation flow showing the preferential nucleophilic attack at the C4 position driven by N1 and N8 effects.

Comparative Reactivity Profile

The table below summarizes the practical differences observed in the laboratory when manipulating these two positions.

Feature4-Chloro Pyrido[2,3-d]pyrimidine2-Chloro Pyrido[2,3-d]pyrimidine
Relative Reactivity High (

)
Low to Moderate (

)
Primary Mechanism

(Fast)

(Slow)
Standard Conditions 0°C to RT, mild base (TEA/DIPEA), polar aprotic solvent (THF, DCM, DMF).>80°C (Reflux), strong base or excess amine, polar solvent (DMF, DMSO, n-BuOH).
Hydrolytic Stability Prone to hydrolysis to the lactam (4-one) in aqueous acid/base.Relatively stable to aqueous workup; hydrolyzes only under forcing conditions.
Selectivity First site of displacement in 2,4-dichloro substrates.Displaced after C4 substitution (Sequential strategy).
Common Nucleophiles Anilines, aliphatic amines, alkoxides, thiols.Aliphatic amines, alkoxides (often requires forcing).

Experimental Strategy: Sequential Functionalization

The most powerful application of this reactivity difference is the sequential substitution strategy . This allows researchers to introduce two different nucleophiles (Nu1 and Nu2) into the scaffold with high regiocontrol.

Workflow Logic
  • Step 1 (Selective C4 Displacement): React 2,4-dichloropyrido[2,3-d]pyrimidine with 1 equivalent of Nucleophile A at low temperature. The 2-Cl remains intact.

  • Step 2 (C2 Displacement): React the isolated intermediate (2-chloro-4-substituted) with Nucleophile B at high temperature.

Visualization: Sequential Synthesis Pathway

Sequential_Synthesis Start 2,4-Dichloropyrido[2,3-d]pyrimidine (Starting Material) Intermed Intermediate: 2-Chloro-4-substituted-pyrido[2,3-d]pyrimidine Start->Intermed Selective S_NAr at C4 Step1_Cond Step 1: Mild Conditions (0°C - RT, 1 eq Nu1) Step1_Cond->Intermed Final Final Product: 2,4-Disubstituted-pyrido[2,3-d]pyrimidine Intermed->Final S_NAr at C2 Step2_Cond Step 2: Forcing Conditions (80-120°C, Excess Nu2) Step2_Cond->Final

Figure 2: Sequential functionalization workflow exploiting the reactivity gap between C4 and C2 chlorides.

Validated Experimental Protocols

The following protocols are generalized from high-impact medicinal chemistry literature (e.g., synthesis of CDK inhibitors).

Protocol A: Selective Displacement of 4-Chloro (Kinetic Control)

Objective: Synthesis of 2-chloro-4-amino derivatives.

  • Reagents: 2,4-Dichloropyrido[2,3-d]pyrimidine (1.0 eq), Aniline/Amine (1.0–1.1 eq), DIPEA (1.5 eq).

  • Solvent: THF, DCM, or DMF (anhydrous).

  • Procedure:

    • Dissolve 2,4-dichloropyrido[2,3-d]pyrimidine in THF and cool to 0°C in an ice bath.

    • Add DIPEA followed by the dropwise addition of the amine.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours.

    • Monitoring: TLC/LC-MS should show consumption of starting material and formation of a single major product.

    • Workup: Pour into water. If solid precipitates, filter and wash with cold water/hexanes. If oil, extract with EtOAc.

    • Yield: Typically 80–95%.

Protocol B: Displacement of 2-Chloro (Thermodynamic Forcing)

Objective: Synthesis of 2,4-diamino derivatives from the intermediate above.

  • Reagents: 2-Chloro-4-substituted intermediate (1.0 eq), Second Amine (2.0–5.0 eq or solvent quantity).

  • Solvent: n-Butanol, DMF, or DMSO.

  • Procedure:

    • Dissolve the intermediate in n-butanol.

    • Add the second amine (excess is often used to drive the reaction).

    • Heat to reflux (117°C) or 100°C in a sealed tube for 12–24 hours.

    • Note: Acid catalysis (e.g., p-TsOH or HCl in dioxane) can accelerate this step for unreactive anilines.

    • Workup: Concentrate solvent. Neutralize with saturated

      
      . Extract with DCM/MeOH (9:1) if solubility is poor.
      
    • Yield: Typically 50–75%.

Case Study Data: Regioselectivity Verification

In a comparative study of nucleophilic substitution on 2,4-dichloropyrimidines (analogous to the pyrido-fused system), the following trends are consistently observed [1, 3]:

SubstrateNucleophileConditionsMajor ProductSelectivity Ratio (C4:C2)
2,4-Dichloro Morpholine (1 eq)THF, 0°C4-Morpholino -2-chloro>95:5
2,4-Dichloro Aniline (1 eq)EtOH, RT4-Anilino -2-chloro>90:10
2-Chloro-4-amino Benzylamine (excess)n-BuOH, 100°C2,4-Diamino N/A (Conversion)

Key Insight: The only scenario where C2 selectivity competes with C4 is when the C5 position bears a bulky or electron-donating group that sterically hinders C4 or electronically deactivates it, or when specific directing groups (like 2-methylsulfonyl) are used [6]. For the standard 2,4-dichloro scaffold, C4 selectivity is robust.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. Source: PMC / National Institutes of Health [Link]

  • The Chemistry of Pyrido[2,3-d]pyrimidines. Source: Journal of Chemical and Pharmaceutical Research [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine (Comparative Isomer Data). Source: MDPI / PMC [Link]

  • Synthesis of Novel Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors. Source: Royal Society of Chemistry [Link]

Sources

Technical Comparison Guide: Crystallographic Characterization of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and crystallographic analysis of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione , a critical scaffold in the development of kinase inhibitors and antifolates.

Executive Summary & Structural Context

2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione represents a specific class of fused heterocyclic systems where the electron-deficient pyrimidine ring is fused to a pyridine ring. In drug discovery, this scaffold is often compared to quinazolines but offers distinct solubility and hydrogen-bonding profiles due to the pyridine nitrogen (N8).

The primary crystallographic interest in this molecule lies in its tautomeric behavior (Thione vs. Thiol) and the impact of the 2-Chloro substituent on crystal packing compared to its oxygen (oxo) or amino analogs.

Core Crystallographic Parameters (Reference Standards)

Researchers validating new crystals of this compound should benchmark against these structural ranges derived from homologous pyrido[2,3-d]pyrimidine systems.

FeatureThione Form (Solid State Dominant)Thiol Form (Rare/Solution)Validation Metric
C4–S Bond Length 1.66 – 1.69 Å (Double bond character)1.74 – 1.78 Å (Single bond)Primary differentiator of tautomers.
N3–C4 Bond Length 1.36 – 1.38 Å 1.32 – 1.34 ÅIndicates protonation state of N3.
C2–Cl Bond Length 1.73 – 1.75 Å 1.73 – 1.75 ÅStandard C(sp2)-Cl bond; sensitive to packing.
Space Group Typically P2₁/c or P-1 N/ACentrosymmetric packing is favored.[1]
H-Bond Motif N–H···S (Centrosymmetric Dimers)N···H–SThione sulfur is a potent H-bond acceptor.[1]

Tautomeric Equilibrium & Solid-State Preference

The most critical structural decision in this system is the location of the proton. While solution NMR may show rapid equilibrium, X-ray crystallography definitively assigns the tautomer based on bond lengths and electron density maps.[1]

The Thione Dominance Rule

In the crystalline state, the 4(1H)-thione tautomer is thermodynamically preferred over the 4-thiol form.

  • Mechanism: The Thione form (C=S) allows for the formation of strong, directional N–H···S hydrogen bonds.[1][2] The sulfur atom acts as a soft hydrogen bond acceptor, typically forming

    
     centrosymmetric dimers with the N3-H of a neighboring molecule.
    
  • Causality: The resonance stabilization energy of the thioamide group in the fused ring system exceeds the aromatization energy gained by converting to the thiol form.

Visualization: Tautomeric Pathways & Crystal Logic

The following diagram illustrates the equilibrium and the crystallographic "trap" that stabilizes the thione form.

Tautomerism cluster_0 Crystallographic Outcome Thiol Thiol Form (C-SH, Aromatic) Thione Thione Form (C=S, NH Protonated) Thiol->Thione Proton Transfer (Fast in Solution) Crystal Crystal Lattice (Solid State) Thione->Crystal Precipitation Dimers Centrosymmetric Dimers (N-H...S Interactions) Crystal->Dimers Stabilization Energy (-20 to -30 kJ/mol) Dimers->Thione Locks Tautomer

Figure 1: Tautomeric equilibrium favoring the Thione form in the solid state due to stable dimer formation.

Comparative Performance Analysis

This section compares the 2-Chloro-4-thione derivative against its two most common alternatives in drug design: the Oxygen analog (4-one) and the 2-Amino derivative .

Comparison 1: Thione (S) vs. Oxo (O) Analog

Alternative: 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-one.

Parameter4-Thione (Product)4-Oxo (Alternative)Scientific Insight
H-Bond Distance 3.2 – 3.4 Å (N-H···S)2.8 – 3.0 Å (N-H···O)Sulfur is a larger, softer acceptor.[1] The H-bonds are longer but highly directional.[3]
Packing Efficiency Lower Higher The bulky Sulfur atom (vdW radius ~1.80 Å) expands the unit cell volume compared to Oxygen (vdW ~1.52 Å).
Lipophilicity (LogP) Higher Lower Thiones are more lipophilic, enhancing membrane permeability in drug candidates.[1]
Polarizability High Low Thione sulfur engages in stronger dispersion interactions, stabilizing unique packing motifs.[1]
Comparison 2: 2-Chloro vs. 2-Amino Substitution

Alternative: 2-Aminopyrido[2,3-d]pyrimidine-4(1H)-thione.

  • 2-Chloro (Current Topic): The Chlorine atom is a weak H-bond acceptor. It primarily acts as a steric blocker and engages in weak C–H···Cl or Cl···Cl halogen bonding. This leads to ribbon-like or layer structures.[1]

  • 2-Amino (Alternative): The amino group (-NH2) introduces strong H-bond donors. This drastically alters the crystal packing, often creating complex 3D hydrogen-bonded networks involving the N8 pyridine nitrogen.

Experimental Protocols (Self-Validating Systems)

To ensure high-quality data suitable for publication and submission to the Cambridge Structural Database (CSD), follow this validated workflow.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain block-like crystals suitable for XRD.

  • Dissolution: Dissolve 20 mg of the 2-chloro-thione derivative in 5 mL of DMF (Dimethylformamide) or DMSO . Note: The compound has poor solubility in common alcohols.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Antisolvent Diffusion: Carefully layer 2 mL of Methanol or Ethanol on top of the denser DMF/DMSO solution. Do not mix.

  • Incubation: Seal the vial with Parafilm, poke one small pinhole, and store in a vibration-free dark environment at 20°C.

  • Harvest: Crystals should appear at the interface within 3-7 days.

Protocol B: Data Collection & Refinement
  • Temperature: Collect data at 100 K (Cryostream). Room temperature collections suffer from high thermal motion of the Sulfur and Chlorine atoms, degrading bond precision.[1]

  • Resolution: Aim for 0.75 Å or better.

  • Refinement Check: Locate the H-atom on N1/N3 in the difference Fourier map. Do not geometrically fix this proton initially ; finding it in the electron density is the "Proof of Tautomer" required for high-impact journals.

Visualization: Crystallography Workflow

Workflow cluster_validation Quality Control Gates Start Crude Product (Yellow Powder) Solvent Dissolve in DMF/DMSO (High Solubility) Start->Solvent Layering Layer Antisolvent (MeOH) (Slow Diffusion) Solvent->Layering Nucleation Nucleation at Interface (3-7 Days) Layering->Nucleation Harvest Harvest Crystal (Mount on Loop) Nucleation->Harvest XRD X-Ray Diffraction (100 K, Mo/Cu Source) Harvest->XRD Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Check1 Check R-factor < 5% Solve->Check1 Check2 Locate N-H Proton Check1->Check2

Figure 2: Step-by-step workflow from crude powder to validated crystal structure.

References

  • Zhang, Z., et al. (2012).[1][4] "4,6-Diaminopyrimidine-2(1H)-thione hemihydrate: a three-dimensional hydrogen-bonded framework." Acta Crystallographica Section C. Link

  • Shamroukh, A. H., et al. (2016).[1][5] "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research. Link

  • Patyk, E., et al. (2015).[1][6] "CH···N Bonds and Dynamics in Isostructural Pyrimidine Polymorphs." Crystal Growth & Design. Link

  • Furberg, S., et al. (1979).[1] "Effect of Substitution on Pyrimidine. The Crystal Structures of Pyrimidine and its 5-Methyl, 2-Chloro and 2-Amino Derivatives." Acta Chemica Scandinavica. Link

  • Abood, N. A., et al. (2015).[1] "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research. Link

Sources

Comparative Guide: UV-Vis Absorption Spectra of Thione-Substituted vs. Oxo-Substituted Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds in modern drug discovery, exhibiting potent antiviral, antimicrobial, and anticancer activities[1]. A critical structural modification—replacing the C2-oxo group with a thione (C=S) moiety—dramatically alters the molecule's electronic distribution, polarizability, and target binding affinity. This guide objectively compares the UV-Vis absorption spectra of thione-substituted pyridopyrimidines against their oxo-analogs. By integrating computational predictions with empirical data, we provide researchers with a self-validating framework to characterize these electronic transitions and optimize lead compounds for biological screening.

Mechanistic Causality: The "Thio-Effect" on Electronic Transitions

In UV-Vis spectroscopy, the substitution of an oxygen atom with a sulfur atom in the pyrimidine ring induces a pronounced bathochromic (red) shift[2]. As a Senior Application Scientist, it is crucial to understand the causality behind this phenomenon rather than just observing the data:

  • Atomic Radius & Polarizability: Sulfur is significantly larger and more polarizable than oxygen. The valence electrons in the thione (C=S) group are less tightly bound to the nucleus than those in the carbonyl (C=O) group.

  • HOMO-LUMO Gap Compression: Because of sulfur's lower electronegativity and the presence of low-lying empty d-orbitals, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is narrower in thione derivatives[1].

  • Transition Energy: Consequently, the

    
     and 
    
    
    
    electronic transitions require less energy, shifting the absorption maxima (
    
    
    ) to longer wavelengths. For example, pyrimidine-2-thiones typically exhibit distinct transition spectra corresponding to HOMO
    
    
    LUMO, HOMO
    
    
    LUMO+1, and HOMO-1
    
    
    LUMO transitions[2].

Quantitative Data Comparison

The following table summarizes comparative UV-Vis spectral data, highlighting the red-shift characteristic of the thione substitution. This data serves as a benchmark for researchers synthesizing novel pyrido[2,3-d]pyrimidine analogs. Measurements are representative of acquisitions in ethanol at


 M.
Compound ScaffoldSubstitution at C2Transition TypeExperimental

(nm)
TD-DFT Predicted

(nm)
Molar Absorptivity (

)
Pyrido[2,3-d]pyrimidineOxo (C=O)

(Aromatic)
265268

Pyrido[2,3-d]pyrimidineOxo (C=O)

(Carbonyl)
305308

Pyrido[2,3-d]pyrimidineThione (C=S)

(Aromatic)
283285

Pyrido[2,3-d]pyrimidineThione (C=S)

(Thione)
336338

Application Insight: The primary


 transition of the thione derivative shifts significantly from ~305 nm to ~336 nm[2]. This distinct spectral signature allows researchers to easily monitor thionation reaction progress and verify the structural integrity of the synthesized scaffold without immediate reliance on NMR.

Experimental & Computational Workflow

To ensure scientific integrity, the characterization of these compounds must follow a self-validating loop where computational predictions are directly verified by empirical spectrophotometry[1].

UVVisWorkflow Synthesis 1. Scaffold Synthesis (Thione/Oxo Substitution) TDDFT 2. TD-DFT Optimization (B3LYP/6-31G(d,p)) Synthesis->TDDFT Structure Input UVVis 3. UV-Vis Measurement (Empirical Data Acquisition) Synthesis->UVVis Purified Sample Validation 4. Spectral Validation (Exp vs. Calc Comparison) TDDFT->Validation Predicted λmax UVVis->Validation Actual λmax BioAssay 5. Biological Screening (Target Binding Assays) Validation->BioAssay Verified Scaffold

Caption: Self-validating workflow integrating TD-DFT computational predictions with empirical UV-Vis spectroscopy.

Step-by-Step Methodology: Self-Validating UV-Vis Protocol

To achieve high-fidelity spectral data that aligns perfectly with theoretical models, strict control over solvent polarity and sample preparation is required[2].

Phase 1: Computational Prediction (TD-DFT)
  • Geometry Optimization: Construct the 3D structure of the thione-substituted pyrido[2,3-d]pyrimidine. Optimize the geometry using the B3LYP functional and the 6-31G(d,p) basis set[2].

  • Solvent Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) set to ethanol to accurately simulate the experimental solvent environment[2].

  • Excited State Calculation: Run Time-Dependent DFT (TD-DFT) to calculate the first 20 singlet-singlet electronic transitions. Extract the oscillator strengths (

    
    ) and predicted 
    
    
    
    [1].
Phase 2: Empirical UV-Vis Acquisition
  • Sample Preparation: Dissolve the purified thione-substituted compound in spectroscopic-grade ethanol to yield a highly concentrated stock solution (

    
     M).
    
  • Dilution: Dilute the stock solution to a working concentration of

    
     M. Causality Note: This specific concentration prevents molecular dimerization and ensures the absorbance falls within the linear, reliable range of the Beer-Lambert law (0.1 - 1.0 AU).
    
  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure spectroscopic-grade ethanol. Run a baseline scan from 200 nm to 600 nm to cancel out solvent and cuvette absorbance.

  • Measurement: Replace the solvent in the sample cuvette with the

    
     M analyte solution. Record the absorption spectrum.
    
  • Validation: Overlay the empirical spectrum with the TD-DFT predicted transitions. A match within

    
     nm confirms the electronic structure and validates the absence of significant impurities or unexpected tautomerization (e.g., thione-thiol tautomerism)[3].
    

Performance Comparison & Application Insights

Why choose a thione-substituted pyridopyrimidine over its oxo-counterpart in drug development?

  • Enhanced Target Binding: The thione group's higher polarizability enhances

    
     stacking and dispersion interactions within hydrophobic enzyme pockets. Computational and empirical studies have demonstrated that pyrimidine-2-thiones exhibit superior binding affinities to therapeutic targets, such as the main protease (Mpro) of SARS-CoV-2, compared to their oxo-analogs[2].
    
  • Assay Interference Reduction: The red-shifted absorption of thione derivatives (

    
     > 330 nm) is highly advantageous in biochemical assays. Many biological matrices (proteins, nucleic acids) absorb heavily in the 260-280 nm range. Because the thione peak is shifted away from this region, it drastically reduces background interference during spectrophotometric binding assays or reaction monitoring[4].
    
  • Fluorescence Potential: Thione-substituted scaffolds often serve as precursors to highly fluorescent derivatives. The extended conjugation and lower HOMO-LUMO gap facilitate intense emission profiles, which are highly useful for cellular imaging and tracking[5].

References

  • Sayed, D. S. E., & Abdelrehim, E. S. M. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. BMC Chemistry.2

  • BenchChem. (2025). Quantum Chemical Calculations for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide. BenchChem Technical Resources. 1

  • Sayed, D. S. E., et al. (2021). Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles. Spectrochimica Acta Part A. 3

  • ResearchGate. (2025). Synthesis and antimicrobial screening of some new pyrido [2,3-d] pyrimidines and their ribofuranosides. 5

Sources

A Head-to-Head Comparison of Kinase Inhibition Potency: Pyrido[2,3-d]pyrimidine vs. Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory of a research program. Among the most successful and widely explored frameworks are the quinazoline and pyrido[2,3-d]pyrimidine systems. Both are classified as "privileged structures," consistently yielding potent inhibitors against a multitude of kinase targets.[1][2] This guide provides a deep, data-driven comparison of these two scaffolds, moving beyond surface-level similarities to explore the nuanced differences in their structure-activity relationships (SAR), target selectivity, and synthetic accessibility that are critical for modern drug design.

The Architectural Foundation: Structural and Mechanistic Overview

Both quinazoline and its bioisostere, pyrido[2,3-d]pyrimidine, function primarily as ATP-competitive inhibitors.[3] Their core structures serve as mimics of the adenine ring of ATP, enabling them to anchor within the ATP-binding pocket of protein kinases. The nitrogen atoms within these bicyclic systems are crucial for forming hydrogen bonds with the highly conserved "hinge region" of the kinase, a key interaction that governs binding affinity.[3][4]

The fundamental difference lies in their core structure: the quinazoline scaffold consists of a benzene ring fused to a pyrimidine ring, whereas the pyrido[2,3-d]pyrimidine scaffold replaces the benzene ring with a pyridine ring.[2][3] This seemingly subtle change—the introduction of an additional nitrogen atom into the six-membered ring—has profound implications for the molecule's electronic properties, hydrogen bonding capacity, and spatial arrangement of substituents, thereby influencing potency, selectivity, and pharmacokinetic properties.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitors Scaffold Binding hinge Hinge Region gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket I pocket2 Hydrophobic Pocket II quinazoline Quinazoline quinazoline->hinge H-Bond (N1) substituent1 R1 Group quinazoline->substituent1 pyridopyrimidine Pyrido[2,3-d]pyrimidine pyridopyrimidine->hinge H-Bond (N1, N8) substituent2 R2 Group pyridopyrimidine->substituent2 substituent1->pocket Occupies Pocket I substituent2->pocket2 Occupies Pocket II cluster_workflow Kinase Inhibitor Development Workflow scaffold Scaffold Selection (Quinazoline vs. Pyrido[2,3-d]pyrimidine) synthesis Chemical Synthesis & Purification scaffold->synthesis biochem Biochemical Assay (e.g., Kinase-Glo®) Determine IC50 synthesis->biochem cellbased Cell-Based Assay (e.g., Western Blot) Confirm Cellular Activity biochem->cellbased Potent Hits sar SAR Analysis & Lead Optimization biochem->sar Data for SAR cellbased->sar sar->synthesis Iterative Design preclinical Preclinical Studies sar->preclinical

Caption: A typical workflow for the development of novel kinase inhibitors.

Step-by-Step Methodology (Western Blot):

  • Cell Culture and Treatment:

    • Seed a human cell line known to express the target kinase (e.g., A549 cells for EGFR) in multi-well plates and grow to 70-80% confluency.

    • Starve the cells (e.g., in serum-free media for 4-6 hours) to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the inhibitor compounds for a specified time (e.g., 1-2 hours).

  • Kinase Activation and Cell Lysis:

    • Stimulate the cells with a specific growth factor (e.g., EGF for EGFR) for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target and its downstream substrates.

    • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification and Electrophoresis:

    • Quantify the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

    • Separate the protein lysates (e.g., 20-30 µg per lane) by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Determine the cellular IC50 value by plotting the normalized phosphorylation levels against the inhibitor concentration.

Conclusion: A Target-Centric Approach

The choice between a pyrido[2,3-d]pyrimidine and a quinazoline scaffold is not a matter of inherent superiority but one of strategic alignment with the target kinase and the desired therapeutic profile.

  • The quinazoline scaffold is a well-validated, powerful core for targeting kinases like EGFR, with a rich history and a clear SAR roadmap for achieving high potency. [4][5]Its development has led to several clinically successful drugs. [1]* The pyrido[2,3-d]pyrimidine scaffold offers greater structural diversity and access to a different chemical space. [6][7]The additional nitrogen atom provides a unique handle for modulating selectivity and physicochemical properties, leading to potent inhibitors for a broader range of kinases, including PIM-1, DYRK, and FGFR. [8][9][10] Ultimately, the most effective drug discovery programs will leverage both scaffolds, employing a target-centric approach. Initial screening efforts may include libraries of both frameworks to identify the most promising starting points. The in-depth understanding of their respective SAR, coupled with rigorous biochemical and cellular testing as outlined in this guide, will empower researchers to make informed decisions and accelerate the development of the next generation of selective and potent kinase inhibitors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. BenchChem.
  • PubMed. (2013). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. PubMed.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC.
  • PMC. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.
  • Ingenta Connect. (2008). Synthesis of Quinazolines as Tyrosine Kinase Inhibitors. Ingenta Connect.
  • ResearchGate. (n.d.). Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate.
  • PubMed. (n.d.). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed.
  • PMC. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
  • PubMed. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed.
  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI.
  • Oriental Journal of Chemistry. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Taylor & Francis. (2022). Efficient Synthesis of Densely Functionalized Pyrido[2,3-d]Pyrimidines via Three-component One-pot Domino Knoevenagel aza-Diels Alder Reaction and Induces Apoptosis in Human Cancer Cell Lines via Inhibiting Aurora A and B Kinases. Taylor & Francis Online.
  • ResearchGate. (n.d.). SAR of quinazoline candidates as Src kinase inhibitor. ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. BenchChem.
  • Figshare. (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Figshare.
  • ResearchGate. (n.d.). SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and.... ResearchGate.
  • PubMed. (n.d.). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. PubMed.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.
  • STAR Protocols. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
  • ResearchGate. (n.d.). SAR of pyrido[2,3-d]pyrimidine derivatives. ResearchGate.
  • Eman Research Publishing. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research Publishing.
  • PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • PubMed. (2016). Design, synthesis, anti-tumor activity, and molecular modeling of quinazoline and pyrido[2,3-d]pyrimidine derivatives targeting epidermal growth factor receptor. PubMed.
  • SpringerLink. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. SpringerLink.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinazoline and Pyrimidine Kinase Inhibitors. BenchChem.
  • SciSpace. (n.d.). Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral agents. SciSpace.
  • PubMed. (2016). Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione

Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione is increasingly utilized in medicinal chemistry and drug development. Its unique structure, incorporating a chlorinated pyridine ring fused to a pyrimidine thione, necessitates a rigorous and informed approach to waste management. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment and Chemical Characterization

A specific Safety Data Sheet (SDS) for 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione is not always available. Therefore, a conservative hazard assessment must be conducted based on its structural motifs: a halogenated heterocyclic core and a thione group.

Based on data from analogous compounds, this chemical should be handled as a hazardous substance. The primary hazards are summarized below.

Potential Hazard Classification Rationale and Reference Compounds
Skin Corrosion/Irritation Category 2Causes skin irritation. This is a common characteristic of chlorinated pyrimidines and other pyrimidine derivatives.[1][2][3][4][5]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation. Direct contact with the powder or solutions can cause significant damage.[1][2][3][4][5]
Acute Toxicity (Oral, Dermal, Inhalation) Potential HarmMay be harmful if swallowed, in contact with skin, or if inhaled.[1][3][5][6]

Chemical Profile for Disposal:

  • Halogenated Organic Compound: The presence of chlorine classifies this as a halogenated waste.[7][8] This is the most critical factor for waste segregation, as halogenated and non-halogenated waste streams are treated and disposed of differently.[8]

  • Nitrogen and Sulfur Content: Upon incineration, hazardous decomposition products are likely to include nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]

Personnel Safety & Protective Equipment (PPE)

All handling and preparation for disposal of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10][11] The following PPE is mandatory.

PPE Item Specification Justification
Hand Protection Chemical-resistant nitrile or neoprene gloves.[9]Protects against skin contact, irritation, and potential absorption.
Eye Protection Tightly fitting safety goggles and a face shield.[9]Essential for protecting against splashes of solutions or accidental aerosolization of the solid powder, which can cause severe eye irritation.
Body Protection Flame-resistant laboratory coat.[9]Protects skin and personal clothing from contamination.
Footwear Closed-toed shoes.[9][12]Prevents exposure from spills.

Step-by-Step Disposal Protocol: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste disposal.[12] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

  • Designate a Waste Container:

    • Select a dedicated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[9]

    • Maintain separate containers for solid and liquid waste to comply with disposal facility requirements.[12]

  • Label the Container Correctly:

    • Before adding any waste, label the container clearly.[9] The label must include:

      • The words "Hazardous Waste "

      • The full chemical name: "2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione "

      • The hazard characteristics: "Irritant, Potential Toxin "

      • The date of first accumulation.

  • Segregate and Dispose of Waste:

    • Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, and absorbent materials used for cleaning spills, in the designated solid halogenated waste container.[12]

    • Liquid Waste: Collect all unused or spent solutions containing the compound in the designated liquid halogenated waste container.

    • Contaminated Glassware: Empty containers and glassware that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). Crucially, this rinsate must be collected and disposed of as liquid hazardous waste. [12]

  • Store Waste Securely:

    • Keep the hazardous waste container securely closed when not in use.[12]

    • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[12][13]

Spill Management Protocol

In the event of a small spill within a chemical fume hood, immediate and correct action is necessary to prevent exposure and contamination.

  • Ensure PPE: Verify that you are wearing the appropriate PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to cover and contain the spill.[9][12]

  • Collect Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.[9]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent, followed by a thorough rinse with soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Inform your laboratory supervisor and Environmental Health and Safety (EHS) department in accordance with your institution's policies.[12]

Primary Disposal Pathway and Regulatory Compliance

The only acceptable method for the disposal of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione is through a licensed environmental waste management company.[12][14]

  • Disposal Technology: As a halogenated organic compound, the waste will be disposed of via high-temperature incineration.[15][16] This method is necessary to ensure the complete destruction of the compound and to manage the hazardous gases (such as HCl) produced during combustion.

  • Regulatory Framework: In the United States, the disposal of this chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][17][18] This "cradle-to-grave" system mandates that hazardous waste is tracked from generation to its final disposal.[18] Researchers are responsible for ensuring their waste is handled and disposed of in compliance with all federal, state, and local regulations.

Disposal Workflow Diagram

G A Waste Generation (2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione) B Characterize Waste: Solid or Liquid? A->B C Solid Waste (Contaminated PPE, Absorbent, etc.) B->C  Solid D Liquid Waste (Unused Solutions, Rinsate) B->D  Liquid E Select 'Halogenated Organic Solid Waste' Container C->E F Select 'Halogenated Organic Liquid Waste' Container (HDPE) D->F G Label Container Correctly: 'Hazardous Waste' Full Chemical Name Associated Hazards E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange Pickup by Licensed Environmental Waste Management H->I

Caption: Disposal decision workflow for 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione.

References

  • Safety Data Sheet for 2-Chloropyrimidine. Fisher Scientific.

  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • Safety Data Sheet for 2-Aminopyridine. MilliporeSigma.

  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Benchchem.

  • General Laboratory Safety. UM - iGEM 2025.

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI.

  • Safety Data Sheet for 2,4-Diaminopyrimidine. TCI Chemicals.

  • Safety Data Sheet for 2,4-Pyrimidinediamine, 6-chloro-. Thermo Fisher Scientific.

  • Laboratory Safety Rules. University of Alabama in Huntsville.

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics, ETH Zurich.

  • Lab Safety Rules and Guidelines. Cintas.

  • Safety Data Sheet for 2-Amino-4,6-dihydroxypyrimidine. Thermo Fisher Scientific.

  • Essential Lab Safety Rules for Accuracy & Protection. Flabs.

  • Safety Data Sheet for 3H-Pyrimidin-4-one. Fisher Scientific.

  • A safety and chemical disposal guideline for Minilab users. German Institute for Medical Mission (Difäm).

  • Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine. Fisher Scientific.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).

  • Halogenated Waste Classification. Unknown Source.

  • RCRA Program Overview. Case Western Reserve University.

  • Hazardous Waste Segregation. Unknown Source.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.

  • RCRA Hazardous Waste ID in 3 Steps: Trichloroethylene. Lion Technology.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).

  • Resource Conservation and Recovery Act (RCRA). South Carolina Department of Environmental Services.

  • Hazardous waste from laboratories UNS50 and UNS40. Maastricht University.

  • Safety Data Sheet for 2,4-Diamino-6-chloropyrimidine. AK Scientific, Inc.

  • Safety Data Sheet for 2-Amino Pyridine. Biochem Chemopharma.

Sources

Personal protective equipment for handling 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive standard operating procedure (SOP) to guide researchers through the safe handling, reaction execution, and disposal of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione (CAS: 91996-76-8) .

This compound is a highly valuable bicyclic heteroaromatic building block, predominantly utilized in the synthesis of advanced kinase inhibitors (such as FAK, Aurora-A, and STAT6 inhibitors) due to its structural mimicry of the ATP adenine ring (1)[1]. However, its utility is matched by its hazards, requiring strict operational discipline.

Hazard Assessment & Mechanistic Causality

To handle this chemical safely, you must first understand why it is dangerous. The molecule features two highly reactive moieties:

  • The 2-Chloro Position: This site is an aggressive electrophile primed for Nucleophilic Aromatic Substitution (SNAr). If exposed to unprotected skin or mucous membranes, it can covalently bind to nucleophilic biological residues (e.g., cysteine or lysine in proteins), acting as a potent sensitizer and causing severe contact dermatitis.

  • The Thione Group: This moiety is highly nucleophilic, redox-sensitive, and acts as a metal chelator. It is prone to oxidation, which can generate reactive sulfur species and environmental toxicity (2)[2].

Because of this dual reactivity, standard laboratory attire is insufficient. Strict adherence to OSHA laboratory safety guidance (29 CFR 1910.132 and 1910.133) is mandatory to establish an impenetrable barrier between the operator and the chemical (3)[3].

Quantitative Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationCausality / Mechanistic Rationale
Eye/Face ANSI Z87.1 Goggles + Face ShieldProtects against micro-dust aerosolization during weighing and exothermic solvent splashes during SNAr reactions (4)[4].
Hands (Inner) 4-mil Nitrile GlovesProvides baseline tactile sensitivity and an immediate barrier against dry electrophilic powder.
Hands (Outer) Laminate or NeopreneDefends against aggressive aprotic solvents (e.g., DMF/THF) used as reaction media, preventing breakthrough to the inner glove (4)[4].
Body Nomex FR Lab Coat (Knit Cuffs)Knit cuffs prevent sleeve retraction; FR material mitigates fire risk from flammable solvents (5)[5].
Respiratory N95 / P100 Particulate MaskEssential if draft anomalies occur in the fume hood; traps reactive 2-chloro electrophilic dust before inhalation (3)[3].

Operational Plan: SNAr Reaction Workflow

To ensure a self-validating protocol, every step below contains an internal safety check based on the chemical's mechanistic behavior.

Step 1: Environmental Verification Before opening the reagent bottle, verify that the chemical fume hood maintains a face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

Step 2: Static Mitigation & Weighing 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione is a fine powder highly prone to static cling.

  • Action: Use an anti-static ionizer gun on the spatulas and weigh boats before handling.

  • Causality: This prevents the highly sensitizing powder from aerosolizing and adhering to the outside of your PPE or the sash of the fume hood.

Step 3: Inert Atmosphere Assembly

  • Action: Transfer the weighed compound to an oven-dried round-bottom flask. Seal with a septum and purge with Argon for 15 minutes.

  • Causality: The thione group is susceptible to unwanted oxidation (forming disulfides) in the presence of atmospheric oxygen. Argon displacement ensures chemoselectivity.

Step 4: Solvent & Nucleophile Addition

  • Action: Dissolve the compound in anhydrous DMF. Cool the flask to 0°C using an ice bath. Add your amine nucleophile dropwise via syringe.

  • Causality: The 2-chloro position is highly electrophilic. Rapid addition of a nucleophile will cause a sudden, uncontrolled exotherm, potentially boiling the solvent and creating a pressure hazard (1)[1].

Step 5: Reaction Quenching

  • Action: Once complete (verified via LCMS), quench the reaction slowly with saturated aqueous ammonium chloride.

  • Causality: This safely neutralizes any unreacted electrophiles and stabilizes the thione/thiolate intermediate for safe extraction.

SNAr_Workflow N1 1. Fume Hood & PPE Setup (Velocity: 80-120 fpm) N2 2. Anti-Static Weighing (Minimize Aerosolization) N1->N2 Verify Draft N3 3. Argon Purge & Transfer (Prevent Thione Oxidation) N2->N3 Transfer to Flask N4 4. Nucleophile Addition (Dropwise at 0°C) N3->N4 Add Anhydrous DMF N5 5. Reaction Quenching (Sat. NH4Cl) N4->N5 Monitor Exotherm N6 6. EPA Subpart K Disposal (Halogenated SAA) N5->N6 Collect Effluent

Workflow & Safety Checkpoints for SNAr of 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione

Spill Management & EPA-Compliant Disposal Plan

Spill Response: Never sweep dry 2-Chloropyrido[2,3-d]pyrimidine-4(1H)-thione. Sweeping aerosolizes the reactive dust. Instead, cover the spill with damp absorbent pads to suppress dust, then carefully wipe the area. Place all contaminated materials into a sealed, compatible waste container.

Disposal Plan (EPA Subpart K): Under the EPA's Resource Conservation and Recovery Act (RCRA) Subpart K guidelines for academic and research laboratories, waste containing this chemical must be managed strictly within a Satellite Accumulation Area (SAA) (6)[6].

  • Segregation: Liquid effluent containing unreacted thione or chlorinated pyrimidine must be collected in a compatible container designated for "Halogenated Organic Waste."

  • Labeling: Containers must be clearly and legibly labeled with the words "Hazardous Waste" and the specific chemical constituents (e.g., "Halogenated Pyrimidine Derivatives, DMF, Amine"). Do not use abbreviations or chemical formulas (7)[7].

  • Storage Limits: Containers must be kept closed at all times except when actively adding or removing waste. SAAs can hold up to 55 gallons of standard hazardous waste, but full containers must be removed to a central accumulation area within 72 hours, or within 6 months of the accumulation start date, whichever comes first (8)[8].

References

  • Molaid. "2-氯吡啶并[2,3-d]嘧啶-4(1H)-硫酮| 91996-76-8".
  • ResearchGate.
  • Occupational Safety and Health Administration (OSHA).
  • Dartmouth Environmental Health and Safety.
  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines".
  • US Environmental Protection Agency (EPA).
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab".
  • Today's Clinical Lab. "Proper Use of Personal Protective Equipment (PPE)".

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione
Reactant of Route 2
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.